2,2,3,3-Tetrafluoro-1,4-benzodioxane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3-tetrafluoro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-7(10)8(11,12)14-6-4-2-1-3-5(6)13-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLCDBPBUHSKXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)OC(C(O2)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30380206 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94767-47-2 | |
| Record name | 2,2,3,3-Tetrafluoro-2,3-dihydro-1,4-benzodioxine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30380206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 94767-47-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Introduction
2,2,3,3-Tetrafluoro-1,4-benzodioxane is a fluorinated heterocyclic compound with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. The introduction of the tetrafluorinated ethylene bridge significantly alters the electronic properties and conformational flexibility of the benzodioxane scaffold, making it an attractive target for research and development. This guide provides a comprehensive overview of a proposed synthetic route to this compound, including a detailed experimental protocol, characterization data, and an exploration of the underlying chemical principles.
Synthetic Strategy: A Modified Williamson Ether Synthesis Approach
The most logical and convergent approach to the synthesis of this compound is a modification of the classic Williamson ether synthesis.[1][2] This strategy involves the dialkylation of catechol with a suitable 1,2-dihalo-tetrafluoroethane derivative. The reaction proceeds via a double nucleophilic substitution (SN2) mechanism, where the catecholate dianion, formed in situ, displaces the halide leaving groups.[2]
The choice of the 1,2-dihalo-tetrafluoroethane is critical. While 1,2-diiodo-tetrafluoroethane would be the most reactive, it is also the most expensive and least stable. 1,2-dibromo-tetrafluoroethane offers a good compromise between reactivity and stability, making it a suitable choice for this synthesis. 1,2-dichloro-tetrafluoroethane is less reactive and may require more forcing conditions.
Reaction Mechanism
The reaction is proposed to proceed in two main stages:
-
Deprotonation of Catechol: In the presence of a strong base, such as sodium hydride or potassium carbonate, catechol is deprotonated to form the more nucleophilic catecholate dianion.
-
Nucleophilic Attack: The catecholate dianion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the 1,2-dihalo-tetrafluoroethane. This is followed by a second intramolecular nucleophilic attack to form the six-membered dioxane ring.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is a generalized procedure based on established Williamson ether syntheses and reactions involving fluorinated compounds. Optimization of reaction conditions may be necessary to achieve the best results.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier |
| Catechol | C₆H₆O₂ | 110.11 | 120-80-9 | Sigma-Aldrich |
| 1,2-Dibromo-tetrafluoroethane | C₂Br₂F₄ | 259.82 | 124-72-1 | Alfa Aesar |
| Sodium Hydride (60% dispersion in mineral oil) | NaH | 24.00 | 7646-69-7 | Sigma-Aldrich |
| Anhydrous Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Fisher Scientific |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 60-29-7 | VWR |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 144-55-8 | LabChem |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
Step-by-Step Procedure
-
Reaction Setup:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, add a 60% dispersion of sodium hydride (2.2 equivalents) in mineral oil.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time under a stream of nitrogen.
-
Add anhydrous dimethylformamide (DMF, 100 mL) to the flask.
-
-
Addition of Catechol:
-
Dissolve catechol (1.0 equivalent) in anhydrous DMF (20 mL) and add it dropwise to the stirred suspension of sodium hydride at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.
-
-
Addition of 1,2-Dibromo-tetrafluoroethane:
-
Dissolve 1,2-dibromo-tetrafluoroethane (1.1 equivalents) in anhydrous DMF (30 mL) and add it dropwise to the reaction mixture at room temperature.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water (50 mL).
-
Pour the reaction mixture into a separatory funnel containing 200 mL of water and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL) and then with a saturated aqueous solution of sodium bicarbonate (100 mL).[3]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The polarity of the eluent should be optimized based on TLC analysis.
-
Characterization and Spectroscopic Data
The following are predicted spectroscopic data for this compound based on the analysis of structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of the target compound.
-
¹H NMR: The proton NMR spectrum is expected to be simple, showing a multiplet in the aromatic region corresponding to the four protons on the benzene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic-H | 6.8 - 7.2 | m |
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two equivalent carbons of the tetrafluoroethylene bridge. The carbon signals will exhibit coupling with the attached fluorine atoms (¹JCF, ²JCF, etc.).
| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| C-O | 140 - 145 | t | ²JCF ≈ 20-30 |
| C-H (aromatic) | 115 - 125 | d | |
| C-F₂ | 110 - 120 | t | ¹JCF ≈ 280-300 |
-
¹⁹F NMR: The fluorine NMR spectrum is expected to show a singlet for the four equivalent fluorine atoms. The chemical shift will be in the typical range for fluorine atoms attached to an aliphatic carbon.[4][5]
| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| -CF₂-CF₂- | -90 to -110 | s |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the C-O-C ether linkages, the aromatic C-H and C=C bonds, and the strong C-F bonds.
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-F stretch | 1100 - 1300 | Strong |
| C-O-C stretch (asymmetric) | 1200 - 1270 | Strong |
| C-O-C stretch (symmetric) | 1000 - 1100 | Medium |
| Aromatic C=C stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H stretch | 3000 - 3100 | Medium to Weak |
Mass Spectrometry (MS)
Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule.
| Parameter | Predicted Value |
| Molecular Formula | C₈H₄F₄O₂ |
| Molecular Weight | 208.11 g/mol |
| Predicted m/z (M⁺) | 208 |
| Key Fragmentation Peaks | Loss of CO, COF₂, C₂F₄ are expected.[6][7] |
Safety Considerations
-
Sodium Hydride: Reacts violently with water to produce flammable hydrogen gas. It is also corrosive. Handle in an inert atmosphere and away from moisture.
-
1,2-Dibromo-tetrafluoroethane: Is a volatile and potentially toxic halogenated hydrocarbon. Handle in a well-ventilated fume hood.
-
Dimethylformamide (DMF): Is a skin and eye irritant and can be absorbed through the skin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Catechol: Is toxic and an irritant. Avoid inhalation and skin contact.
Conclusion
This technical guide outlines a robust and feasible synthetic pathway for the preparation of this compound. The proposed modified Williamson ether synthesis provides a straightforward method using readily available starting materials. The detailed experimental protocol and predicted spectroscopic data will be invaluable for researchers and scientists working on the synthesis and characterization of this and other novel fluorinated heterocyclic compounds. As with any synthetic procedure, careful optimization and adherence to safety protocols are paramount for successful and safe execution.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. The Williamson Ether Synthesis [cs.gordon.edu]
- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. whitman.edu [whitman.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
An In-depth Technical Guide to the Physicochemical Properties of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Introduction: The Strategic Intersection of the Benzodioxane Scaffold and Fluorine Chemistry in Drug Discovery
The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. This versatile template is found in a range of therapeutic agents, from α-adrenergic and serotoninergic receptor modulators to anticancer and antibacterial agents.[1]
The introduction of fluorine into drug candidates is a widely employed strategy to enhance a multitude of pharmacokinetic and pharmacodynamic properties.[2][3] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and membrane permeability.[2][4]
This guide focuses on 2,2,3,3-Tetrafluoro-1,4-benzodioxane, a molecule that synergistically combines the structural benefits of the 1,4-benzodioxane scaffold with the advantageous properties of fluorine. While this specific molecule is not extensively characterized in the public domain, this document will provide a comprehensive overview of its predicted physicochemical properties, a plausible synthetic route, and expected spectral characteristics based on established chemical principles and data from analogous structures. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the potential of this and similar fluorinated heterocyclic systems.
Molecular Structure and Predicted Physicochemical Properties
The molecular structure of this compound is depicted below. The fusion of a benzene ring with a fully fluorinated dioxane ring results in a conformationally restricted and electron-deficient heterocyclic system.
Caption: Molecular structure of this compound.
Due to the limited availability of experimental data, the following physicochemical properties have been predicted using established computational models.[5][6][] These values provide a valuable starting point for the assessment of this molecule in a drug discovery context.
| Property | Predicted Value | Computational Tool/Method |
| Molecular Formula | C₈H₄F₄O₂ | - |
| Molecular Weight | 208.11 g/mol | - |
| logP (Octanol/Water Partition Coefficient) | 2.5 - 3.0 | ALOGPS, Molinspiration |
| Topological Polar Surface Area (TPSA) | 18.46 Ų | Molinspiration |
| Number of Hydrogen Bond Acceptors | 2 | Molinspiration |
| Number of Hydrogen Bond Donors | 0 | Molinspiration |
| Number of Rotatable Bonds | 0 | Molinspiration |
| Melting Point | 70-90 °C | Estimation based on similar structures |
| Boiling Point | 180-200 °C | Estimation based on similar structures |
| Aqueous Solubility (logS) | -3.0 to -4.0 | ALOGPS |
Proposed Synthesis and Reactivity
A plausible synthetic route to this compound involves the reaction of catechol with tetrafluoroethylene under basic conditions. This approach is analogous to the synthesis of other 1,4-benzodioxane derivatives.[8]
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol: A General Approach
-
Deprotonation of Catechol: To a solution of catechol in a dry, aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), a suitable base (e.g., sodium hydride or potassium carbonate) is added portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred until the evolution of hydrogen gas ceases (in the case of NaH) or for a specified period to ensure complete formation of the catecholate dianion.
-
Nucleophilic Addition: Tetrafluoroethylene gas is then bubbled through the solution of the catecholate dianion. The reaction temperature should be carefully controlled, as the reaction can be exothermic. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: Upon completion, the reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The product is then extracted with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure this compound.
Reactivity and Stability: The tetrafluorinated dioxane ring is expected to be chemically robust due to the strength of the C-F bonds.[4] The electron-withdrawing nature of the fluorine atoms will deactivate the adjacent benzene ring towards electrophilic aromatic substitution. Conversely, the benzene ring may be more susceptible to nucleophilic aromatic substitution, particularly if further activating groups are present. The compound is expected to be stable under standard laboratory conditions.
Spectroscopic Characterization: Predicted Signatures
The following sections outline the expected spectroscopic data for this compound based on the principles of NMR, IR, and mass spectrometry, with insights drawn from analogous fluorinated heterocyclic compounds.[9][10][11][12][13]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is anticipated to be simple, exhibiting a multiplet in the aromatic region (typically δ 6.8-7.2 ppm) corresponding to the four protons on the benzene ring. The symmetry of the molecule may lead to a more complex AA'BB' splitting pattern.
-
¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons and the two carbons of the dioxane ring. The carbons of the dioxane ring, being directly attached to fluorine atoms, will exhibit complex splitting patterns due to C-F coupling and will be significantly shifted downfield.
-
¹⁹F NMR: The fluorine-19 NMR spectrum is a key diagnostic tool.[14][15] A single signal is expected for the four equivalent fluorine atoms, likely appearing as a singlet in a proton-decoupled spectrum. The chemical shift will be indicative of the perfluoroalkyl ether environment.[16]
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong absorption bands corresponding to the C-F stretching vibrations, typically in the region of 1100-1300 cm⁻¹. Other characteristic peaks will include C-H stretching of the aromatic ring (around 3050-3100 cm⁻¹) and C=C stretching of the aromatic ring (around 1500-1600 cm⁻¹).
Mass Spectrometry (MS)
The mass spectrum, under electron ionization (EI), is expected to show a prominent molecular ion peak (M⁺) at m/z 208. Characteristic fragmentation patterns for fluorinated compounds may be observed, including the loss of CF₂ or other fluorine-containing fragments.[9][11] High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Applications in Drug Development and Research
The unique combination of the 1,4-benzodioxane scaffold and tetrafluoro substitution suggests several potential applications for this compound and its derivatives in drug discovery and development:
-
Metabolic Blocking: The perfluorinated dioxane ring can act as a metabolic "soft spot" blocker, preventing oxidative metabolism at that position and thereby increasing the half-life of a drug candidate.[4]
-
Modulation of Physicochemical Properties: The introduction of this moiety can fine-tune the lipophilicity and other physicochemical properties of a lead compound to optimize its ADME (absorption, distribution, metabolism, and excretion) profile.[2]
-
Novel Chemical Space: As a building block, it provides access to novel chemical space for the design of new bioactive molecules targeting a wide range of biological targets.
-
¹⁹F NMR Probe: The fluorine atoms can serve as a sensitive probe for ¹⁹F NMR-based studies of protein-ligand interactions and for in vivo imaging applications.[10]
Conclusion
This compound represents a compelling, albeit understudied, molecular scaffold for medicinal chemistry and drug discovery. While experimental data remains scarce, this in-depth guide has provided a robust framework of its predicted physicochemical properties, a logical synthetic pathway, and expected spectroscopic signatures based on established scientific principles. The strategic incorporation of the tetrafluorinated dioxane ring onto the privileged 1,4-benzodioxane core offers exciting opportunities for the development of novel therapeutics with enhanced pharmacological profiles. Further experimental investigation into the synthesis and biological evaluation of this and related compounds is highly warranted.
References
- 1. On-line Software [vcclab.org]
- 2. acdlabs.com [acdlabs.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. CAS No.: 425-61-6 2,2,3,3-TETRAFLUORO-1,4-BUTANEDIOL [chlounionpharm.com]
- 5. Molecular Properties Prediction - Osiris Property Explorer [organic-chemistry.org]
- 6. Calculating Physiochemical Properties [cambridgemedchemconsulting.com]
- 8. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 9. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 12. apps.dtic.mil [apps.dtic.mil]
- 13. apps.dtic.mil [apps.dtic.mil]
- 14. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 15. 19Flourine NMR [chem.ch.huji.ac.il]
- 16. alfa-chemistry.com [alfa-chemistry.com]
2,2,3,3-Tetrafluoro-1,4-benzodioxane: A Technical Guide for Advanced Drug Discovery
This in-depth technical guide explores the synthesis, potential applications, and critical considerations for the novel compound, 2,2,3,3-Tetrafluoro-1,4-benzodioxane (CAS Number: 94767-47-2). While this specific molecule is not extensively documented in public literature, this whitepaper provides a comprehensive, experience-driven perspective on its potential, grounded in the well-established significance of the 1,4-benzodioxane scaffold in medicinal chemistry and the transformative impact of fluorination in modern drug design. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Strategic Value of the 1,4-Benzodioxane Scaffold and Fluorine in Medicinal Chemistry
The 1,4-benzodioxane framework is a cornerstone in the design of a wide array of biologically active molecules.[1] This versatile scaffold is present in numerous natural products and synthetic compounds, demonstrating a broad spectrum of pharmacological activities.[2] Its derivatives have been successfully developed as agents targeting the adrenergic, serotoninergic, and dopaminergic systems, among others.[1] The inherent structural features of the 1,4-benzodioxane moiety, including its conformational rigidity and defined stereochemistry, make it an ideal template for designing molecules with high affinity and selectivity for various biological targets.[2]
In parallel, the strategic incorporation of fluorine into drug candidates has become a pivotal strategy in contemporary medicinal chemistry.[3] The introduction of fluorine atoms can profoundly modulate a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, binding affinity, and membrane permeability.[4] This often leads to enhanced pharmacokinetic profiles and improved therapeutic efficacy.[4]
The convergence of the proven 1,4-benzodioxane scaffold with tetrafluoro-substitution presents a compelling opportunity for the discovery of novel chemical entities with unique therapeutic potential. This guide will delve into the prospective synthesis, anticipated properties, and potential applications of this compound.
Physicochemical Properties: An Educated Projection
| Property | Projected Value/Characteristic | Rationale |
| Molecular Formula | C₈H₄F₄O₂ | Based on the 1,4-benzodioxane core with four fluorine substitutions. |
| Molecular Weight | 208.11 g/mol | Calculated from the molecular formula. |
| Melting Point | Likely a solid at room temperature with a moderate to high melting point. | The introduction of fluorine often increases intermolecular forces, leading to higher melting points compared to non-fluorinated analogs. |
| Boiling Point | Elevated compared to 1,4-benzodioxane. | Increased molecular weight and polarity due to the C-F bonds will contribute to a higher boiling point. |
| Solubility | Expected to have low solubility in water and good solubility in organic solvents. | The hydrophobic nature of the fluorinated alkyl portion will dominate, reducing aqueous solubility. |
| Lipophilicity (LogP) | Significantly higher than 1,4-benzodioxane. | Fluorination is a well-established method for increasing the lipophilicity of a molecule. |
| Metabolic Stability | Potentially enhanced. | The strong carbon-fluorine bonds can block sites of metabolic oxidation, leading to increased metabolic stability.[4] |
Synthesis and Reactivity
The synthesis of this compound can be approached through several plausible synthetic routes, leveraging established methodologies for the formation of benzodioxanes and the introduction of fluorine.
Proposed Synthetic Pathway
A logical synthetic approach would involve the reaction of catechol with a suitable tetrafluoroethylene equivalent under basic conditions. A common method for the synthesis of 1,4-benzodioxanes is the Williamson ether synthesis.
Caption: Proposed synthesis of this compound.
Experimental Protocol:
-
To a solution of catechol in a suitable polar aprotic solvent (e.g., DMF or DMSO), add a strong base (e.g., sodium hydride or potassium carbonate) portion-wise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to facilitate the formation of the catecholate dianion.
-
Introduce tetrafluoroethylene gas or a suitable tetrafluoroethylene equivalent (e.g., tetrafluoro-1,2-diiodoethane followed by reductive elimination) into the reaction mixture.
-
Heat the reaction to an appropriate temperature (e.g., 80-120 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Potential Applications in Drug Discovery
The unique combination of the 1,4-benzodioxane scaffold and tetrafluoro-substitution suggests several promising avenues for drug discovery research.
Central Nervous System (CNS) Agents
Derivatives of 1,4-benzodioxane have a rich history as CNS-active agents. The increased lipophilicity imparted by the tetrafluoro-substitution could enhance blood-brain barrier penetration, making this scaffold particularly attractive for targeting CNS disorders. Potential applications include the development of novel antipsychotics, antidepressants, and anxiolytics.
Anticancer Agents
The 1,4-benzodioxane nucleus is found in several compounds with demonstrated anticancer activity.[2] The enhanced metabolic stability of a fluorinated analog could lead to improved pharmacokinetic profiles and greater in vivo efficacy.
Antimicrobial Agents
The search for new antimicrobial agents is a global health priority. The unique electronic properties and lipophilicity of this compound could be exploited to design novel antibiotics with improved activity against drug-resistant bacteria.
Spectroscopic Characterization
While experimental spectra are not available, the expected spectroscopic features of this compound can be predicted.
-
¹H NMR: A complex multiplet in the aromatic region (approximately 6.8-7.2 ppm) corresponding to the four protons on the benzene ring.
-
¹³C NMR: Signals for the aromatic carbons, and importantly, the carbons of the dioxane ring will be split by the attached fluorine atoms (C-F coupling). The carbon atoms bearing the fluorine atoms would appear at a characteristic downfield shift.
-
¹⁹F NMR: A singlet or a complex multiplet, depending on the magnetic equivalence of the fluorine atoms. This would be a key technique for confirming the structure.
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z 208, along with characteristic fragmentation patterns of the benzodioxane ring.
Safety and Handling
As with any novel chemical entity, this compound should be handled with care in a laboratory setting. General safety precautions for fluorinated organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
The introduction of fluorine can sometimes lead to persistent and bioaccumulative compounds, and the toxicological properties of this compound are unknown.[6][7] Therefore, it is crucial to handle this compound with the assumption that it may be hazardous until proven otherwise.
Conclusion
This compound represents an intriguing, yet underexplored, molecule with significant potential in the field of drug discovery. By leveraging the established pharmacological importance of the 1,4-benzodioxane scaffold and the advantageous properties conferred by fluorination, this compound and its derivatives offer a promising starting point for the development of novel therapeutics. This technical guide provides a foundational framework for researchers to begin exploring the synthesis, properties, and applications of this novel chemical entity. Further experimental investigation is warranted to fully elucidate the potential of this promising molecule.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. PFAS - Wikipedia [en.wikipedia.org]
structure elucidation of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
An In-depth Technical Guide to the Structure Elucidation of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Abstract
This technical guide provides a comprehensive, multi-faceted strategy for the complete . Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of methods to detail the underlying scientific rationale for each analytical choice. We will explore a logical workflow, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of Nuclear Magnetic Resonance (NMR) techniques, including ¹H, ¹³C, and the particularly informative ¹⁹F NMR. The guide emphasizes the synergy between these methods, demonstrating how a confluence of data provides an unambiguous confirmation of the molecular structure. Detailed experimental protocols and data interpretation frameworks are provided to serve as a practical reference for laboratory application.
Introduction and Strategic Overview
This compound is a fluorinated heterocyclic compound. The incorporation of fluorine into organic molecules can dramatically alter their physicochemical properties, including metabolic stability and bioavailability, making such compounds highly valuable in pharmaceutical and materials science research.[1] The unambiguous confirmation of its structure is paramount for any further investigation or application.
The core challenge in elucidating this structure lies in its high degree of symmetry and the presence of multiple fluorine atoms. While this symmetry simplifies certain spectra (e.g., ¹H NMR), it presents challenges in others (e.g., distinguishing between aromatic carbons in ¹³C NMR). Furthermore, the strong coupling interactions between fluorine and carbon nuclei necessitate a sophisticated NMR approach.
Caption: Overall workflow for the .
Mass Spectrometry (MS): The Molecular Blueprint
Expertise & Causality: The first step in any structure elucidation is to determine the molecular formula. Electron Ionization Mass Spectrometry (EI-MS) is the ideal tool for this purpose. We anticipate the molecular ion (M⁺•) peak to confirm the compound's mass, and the fragmentation pattern to provide initial clues about its structural components.
Expected Data:
-
Molecular Formula: C₈H₄F₄O₂
-
Molecular Weight: 220.01 g/mol
-
Molecular Ion (M⁺•): We expect a distinct peak at m/z = 220.
Fragmentation Pathway: The 1,4-dioxane ring is susceptible to retro-Diels-Alder type fragmentation. The most logical fragmentation pathway involves the expulsion of a stable tetrafluoroethene (C₂F₄) molecule, a signature event that would strongly support the proposed structure.
References
An In-depth Technical Guide to the Spectroscopic Data of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for 2,2,3,3-Tetrafluoro-1,4-benzodioxane. In the absence of extensive, publicly available experimental spectra for this specific molecule, this document leverages foundational spectroscopic principles and comparative data from analogous structures—namely 1,4-benzodioxane and hexafluorobenzene—to construct a robust predictive framework. This guide is intended to serve as a vital resource for researchers, scientists, and drug development professionals, offering a detailed roadmap for the identification, characterization, and quality control of this fluorinated compound.
Molecular Structure and Spectroscopic Implications
This compound is a fluorinated heterocyclic compound with a rigid bicyclic structure. The molecule consists of a benzene ring fused to a 1,4-dioxane ring, where all four hydrogen atoms on the dioxane ring have been substituted with fluorine atoms. This extensive fluorination is expected to profoundly influence the molecule's electronic properties and, consequently, its spectroscopic signatures. The high electronegativity of the fluorine atoms will induce significant shifts in the nuclear magnetic resonance (NMR) spectra and alter the vibrational modes observed in infrared (IR) spectroscopy.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical information about the molecular framework.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be relatively simple, showing signals only for the aromatic protons. Due to the symmetry of the unsubstituted benzene ring, two distinct signals are expected.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |
| Aromatic-H | 6.8 - 7.0 | Multiplet | The aromatic protons are expected to appear in a region typical for benzene derivatives. The electron-withdrawing effect of the oxygen atoms will slightly deshield these protons. The spectrum will likely be a complex multiplet due to spin-spin coupling between the adjacent, non-equivalent protons. |
Predicted spectrum based on the known spectrum of 1,4-benzodioxane, which shows a multiplet at approximately 6.85 ppm.[1][2]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to symmetry, three distinct signals are predicted: one for the two equivalent aromatic carbons attached to oxygen, one for the other four equivalent aromatic carbons, and one for the two equivalent fluorinated carbons in the dioxane ring.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| Aromatic C-O | 140 - 145 | These carbons are bonded to highly electronegative oxygen atoms, causing a significant downfield shift. |
| Aromatic C-H | 115 - 125 | These carbons will appear in the typical aromatic region. |
| Fluorinated C | 110 - 130 (with C-F coupling) | The chemical shift of these carbons will be heavily influenced by the attached fluorine atoms and will exhibit coupling with them. |
Prediction based on the ¹³C NMR of 1,4-benzodioxane, which has signals at approximately 143 ppm and 121 ppm for the aromatic carbons and 64 ppm for the dioxane carbons.[3][4] The significant downfield shift for the fluorinated carbons is predicted based on the strong deshielding effect of fluorine.
Predicted ¹⁹F NMR Spectrum
¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds.[5][6][7][8] For this compound, a single signal is expected in the ¹⁹F NMR spectrum due to the chemical equivalence of all four fluorine atoms.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| CF₂ | -80 to -120 | The chemical shift of fluorine is highly dependent on its electronic environment. This predicted range is based on typical values for aliphatic fluorinated ethers. |
The prediction of ¹⁹F NMR chemical shifts can be further refined using computational methods.[9][10][11][12]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Rationale |
| C-F Stretch | 1100 - 1300 | Strong | The C-F bond is highly polar, resulting in a strong absorption in this region. |
| Aromatic C=C Stretch | 1450 - 1600 | Medium | Characteristic stretching vibrations of the benzene ring. |
| C-O-C Stretch | 1000 - 1200 | Strong | Asymmetric and symmetric stretching of the ether linkages. |
| Aromatic C-H Stretch | 3000 - 3100 | Medium | Stretching vibrations of the C-H bonds on the benzene ring. |
The IR spectrum of the parent compound, 1,4-benzodioxane, shows characteristic peaks for the aromatic and ether functionalities, which will be present in the fluorinated analogue, with the addition of the strong C-F stretching bands.[13][14][15]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[16][17][18][19][20]
| Parameter | Predicted Value | Rationale |
| Molecular Formula | C₈H₄F₄O₂ | |
| Molecular Weight | 208.11 g/mol | |
| Predicted m/z (M⁺) | 208 | The molecular ion peak is expected to be observed. |
| Key Fragmentation Peaks | Loss of CF₂, CO, and retro-Diels-Alder fragmentation of the dioxane ring. | Electron ionization is a high-energy technique that often leads to extensive fragmentation.[21][22][23] The fragmentation pattern will be indicative of the molecular structure. |
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for this compound.
NMR Spectroscopy
Caption: A generalized workflow for NMR spectroscopic analysis.
Detailed Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a clean vial.[24] Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer.[25][26][27] Perform locking, tuning, and shimming procedures to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra using standard pulse programs. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectrum should be phased and baseline corrected. Chemical shifts should be referenced to an internal standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C).
IR Spectroscopy
Caption: A generalized workflow for IR spectroscopic analysis using an ATR accessory.
Detailed Protocol:
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient.[28][29] A small amount of the solid is placed directly onto the ATR crystal. Alternatively, a thin film can be prepared by dissolving the solid in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[30]
-
Data Acquisition: A background spectrum of the empty ATR crystal or clean salt plate is first recorded.[31][32] The sample is then placed in the infrared beam path, and the sample spectrum is acquired.
-
Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final infrared spectrum. The positions and intensities of the absorption bands are then analyzed.
Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis.
Detailed Protocol:
-
Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if sufficiently volatile, through a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for the analysis of small organic molecules.[22][23][33] In the ion source, the sample is bombarded with a high-energy electron beam, causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection and Data Analysis: The detector measures the abundance of ions at each m/z value, generating a mass spectrum. The spectrum is then analyzed to determine the molecular weight and to deduce structural information from the fragmentation pattern.
Conclusion
This technical guide provides a detailed predictive overview of the spectroscopic data for this compound. By leveraging data from analogous compounds and fundamental spectroscopic principles, a comprehensive set of expected ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and mass spectral data has been presented. The included generalized experimental protocols offer a practical starting point for the empirical characterization of this molecule. This guide is intended to empower researchers in their efforts to synthesize, identify, and utilize this and other novel fluorinated compounds.
References
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A Theoretical and Computational Scrutiny of 2,2,3,3-Tetrafluoro-1,4-benzodioxane: A Guide for Researchers
This technical guide provides a comprehensive overview of the theoretical and computational methodologies applicable to the study of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural, spectroscopic, and electronic properties of this fluorinated scaffold, offering insights into its potential as a building block in medicinal chemistry. The 1,4-benzodioxane core is a versatile template in drug design, with derivatives showing a wide range of biological activities, including as antagonists for α1 adrenergic and serotoninergic receptors, as well as anticancer and antibacterial agents.[1] The introduction of fluorine atoms can significantly alter a molecule's lipophilicity, metabolic stability, and conformational preferences, making the theoretical exploration of fluorinated analogues a critical step in modern drug discovery.[2]
The 1,4-Benzodioxane Scaffold: A Privileged Structure in Medicinal Chemistry
The 1,4-benzodioxane moiety has a long and successful history in medicinal chemistry, serving as a key structural component in numerous bioactive compounds.[1][3] Its rigid, bicyclic structure provides a well-defined orientation for pharmacophoric groups, while the ether linkages can engage in hydrogen bonding with biological targets. The versatility of this scaffold allows for the development of agonists and antagonists for a variety of receptors.[1] The substitution pattern on both the aromatic ring and the dioxane ring can be readily modified to fine-tune the pharmacological profile of the resulting compounds.[4][5]
The introduction of a tetrafluoroethyl bridge in this compound is anticipated to impart unique properties. Fluorine substitution is a well-established strategy in drug design to enhance metabolic stability by blocking sites of oxidative metabolism.[2] Furthermore, the high electronegativity of fluorine can influence the electronic distribution of the entire molecule, potentially altering its binding affinity and selectivity for target proteins.
Computational Methodologies for the Theoretical Study of Fluorinated Benzodioxanes
A thorough theoretical investigation of this compound necessitates a multi-faceted computational approach. The choice of methodology is critical for obtaining accurate and meaningful results.
A generalized workflow for the theoretical characterization of a novel molecule like this compound is depicted below. This process begins with the initial model construction and proceeds through geometry optimization, conformational analysis, and the calculation of various molecular properties.
Caption: A generalized workflow for the theoretical study of a novel molecule.
Density Functional Theory (DFT)
DFT is a workhorse of modern computational chemistry, offering a good balance between accuracy and computational cost. For a molecule like this compound, a hybrid functional such as B3LYP, combined with a Pople-style basis set like 6-31G* or a more flexible basis set like 6-311+G**, would be a suitable starting point for geometry optimization and electronic structure calculations. It is crucial to include polarization and diffuse functions, especially for accurately describing the electronegative fluorine atoms.
Ab Initio Methods
For higher accuracy, particularly for calculating reaction barriers or excited states, ab initio methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can be employed. While computationally more demanding, these methods provide a more rigorous treatment of electron correlation.
Molecular Dynamics (MD) Simulations
To understand the dynamic behavior of this compound in a biological environment, such as in solution or near a protein binding site, MD simulations are invaluable. These simulations solve Newton's equations of motion for the atoms in the system, providing insights into conformational flexibility and intermolecular interactions over time.
Structural and Conformational Analysis
The puckering of the dioxane ring and its orientation relative to the benzene ring are key determinants of the overall shape of benzodioxane derivatives. The introduction of four bulky and electronegative fluorine atoms is expected to have a significant impact on the conformational landscape of the dioxane ring.
A detailed conformational analysis can be performed by systematically rotating the dihedral angles of the dioxane ring and calculating the corresponding energies. This potential energy surface scan can identify the low-energy conformers and the energy barriers between them. The study of 1,3-difluorinated alkanes has shown that the relative orientation of C-F bonds significantly influences the conformational profile.[6]
| Parameter | Predicted Value Range | Methodological Consideration |
| C-C bond length (dioxane ring) | 1.52 - 1.55 Å | DFT with a 6-311+G** basis set is recommended for accuracy. |
| C-F bond length | 1.34 - 1.37 Å | The inclusion of polarization functions is crucial. |
| C-O bond length | 1.36 - 1.40 Å | Sensitive to the electronic effects of the fluorine atoms. |
| O-C-C-O dihedral angle | 45 - 65° | Defines the puckering of the dioxane ring (e.g., chair, boat, twist-boat). |
Predicted Spectroscopic Properties
Theoretical calculations can provide valuable predictions of spectroscopic data, which can aid in the experimental characterization of newly synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The calculation of NMR chemical shifts and coupling constants is a powerful tool for structure elucidation. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The predicted ¹H, ¹³C, and ¹⁹F NMR spectra of this compound would provide a unique fingerprint for its identification.
Vibrational Spectroscopy (IR and Raman)
Frequency calculations at the optimized geometry can predict the vibrational modes of the molecule, which correspond to the peaks in its IR and Raman spectra. This information can be used to identify characteristic functional groups and to confirm the predicted minimum energy structure.
Electronic Properties and Reactivity Insights
Analysis of the electronic structure provides fundamental insights into the molecule's reactivity and potential for intermolecular interactions.
Caption: Logical flow from geometry to electronic properties and reactivity.
Frontier Molecular Orbitals (FMOs)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The HOMO-LUMO gap provides an indication of the molecule's kinetic stability.
Molecular Electrostatic Potential (ESP)
The ESP map illustrates the charge distribution on the molecular surface. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack. The ESP map is also crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding.
Potential Applications in Drug Design
The unique combination of the rigid 1,4-benzodioxane scaffold and the electron-withdrawing tetrafluoroethyl group makes this compound an intriguing candidate for drug discovery. Theoretical studies can guide the design of derivatives with improved pharmacological properties.
As a Scaffold for Receptor Ligands
Building upon the known activities of other benzodioxane derivatives, this fluorinated analogue could serve as a starting point for the design of new ligands for G-protein coupled receptors (GPCRs) or ion channels.[1][4] Molecular docking studies, using a homology model or a crystal structure of the target receptor, can predict the binding mode and affinity of this compound derivatives.
As a Tool for Probing Protein-Ligand Interactions
The introduction of fluorine atoms can create specific interactions with protein residues, such as halogen bonds or orthogonal multipolar interactions. Theoretical studies can help to identify and characterize these interactions, providing a rationale for observed binding affinities and selectivities.
Hypothetical Experimental Protocol for Theoretical Analysis
Objective: To perform a comprehensive theoretical study of this compound.
Methodology:
-
Model Building: Construct the 3D structure of this compound using a molecular modeling software.
-
Geometry Optimization: Perform a full geometry optimization using DFT with the B3LYP functional and the 6-311+G(d,p) basis set.
-
Conformational Search: Conduct a systematic or stochastic conformational search to identify all low-energy conformers.
-
Frequency Analysis: For each stable conformer, perform a frequency calculation to confirm that it is a true minimum on the potential energy surface and to predict its vibrational spectra.
-
Spectroscopic Prediction: Calculate the ¹H, ¹³C, and ¹⁹F NMR chemical shifts using the GIAO method.
-
Electronic Structure Analysis: Compute the HOMO and LUMO energies, generate the molecular electrostatic potential map, and perform an NBO analysis.
-
Data Analysis and Interpretation: Analyze the computed data to understand the structural, spectroscopic, and electronic properties of the molecule.
Conclusion
Theoretical and computational studies provide an indispensable framework for understanding the intrinsic properties of novel molecules like this compound. By leveraging a combination of quantum mechanical calculations and molecular simulations, researchers can gain deep insights into the conformational preferences, spectroscopic signatures, and electronic nature of this promising scaffold. This knowledge is paramount for guiding the rational design and synthesis of new therapeutic agents with enhanced efficacy and safety profiles. The methodologies outlined in this guide offer a robust starting point for the in-depth exploration of this and other fluorinated benzodioxane derivatives in the context of modern drug discovery.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jelsciences.com [jelsciences.com]
- 3. tsijournals.com [tsijournals.com]
- 4. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Conformational Analysis of 1,3-Difluorinated Alkanes - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Tetrafluoro-Substitution on the Electronic Landscape of Benzodioxane: A Technical Guide for Researchers
Introduction: The Strategic Role of Fluorination in Modulating Bioactive Scaffolds
The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its inherent conformational rigidity and favorable interactions with biological targets have cemented its status as a privileged structure.[1][2] However, the quest for enhanced potency, refined selectivity, and optimized pharmacokinetic profiles necessitates a deeper understanding of how substitutions on this core influence its fundamental electronic properties. The introduction of fluorine, a practice now deeply embedded in modern drug design, offers a powerful tool to modulate these characteristics.[3] This technical guide provides an in-depth exploration of the electronic properties of tetrafluoro-substituted benzodioxane, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into the profound impact of perfluorination on the benzodioxane core, examining its synthesis, electronic landscape, and the experimental and computational methodologies used for its characterization.
The Inductive Power of Fluorine: Reshaping the Electronic Topography
The substitution of hydrogen with fluorine atoms on the benzene ring of the benzodioxane moiety instigates a significant redistribution of electron density. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect (-I), which is the primary driver of the altered electronic properties. This effect has several key consequences:
-
Lowering of Frontier Molecular Orbital Energies: The strong inductive effect of the four fluorine atoms leads to a substantial stabilization of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4] A lower HOMO energy implies a higher ionization potential, making the molecule more resistant to oxidation. Conversely, a lower LUMO energy indicates a higher electron affinity, rendering the molecule more susceptible to reduction. This modulation of the frontier orbital energies is a critical aspect in tuning the molecule's reactivity and its potential for engaging in charge-transfer interactions with biological targets.[5]
-
Widening of the HOMO-LUMO Gap: While both HOMO and LUMO levels are lowered, the extent of this stabilization is not always symmetrical. Computational studies on similar fluorinated aromatic systems suggest that the HOMO is often stabilized to a greater degree than the LUMO.[6] This differential stabilization results in an overall increase in the HOMO-LUMO energy gap. A larger energy gap is generally associated with greater kinetic stability and lower chemical reactivity.[7]
-
Alteration of the Molecular Electrostatic Potential: The electron-withdrawing nature of the fluorine atoms creates a more positive electrostatic potential on the aromatic ring of the benzodioxane core. This modification of the molecular surface can significantly impact non-covalent interactions, such as hydrogen bonding and π-π stacking, which are crucial for drug-receptor binding.
Synthesis and Characterization: A Predictive Approach
Proposed Synthetic Workflow
The synthesis would likely commence from a commercially available polyfluorinated starting material, such as hexafluorobenzene or pentafluorophenol. A nucleophilic aromatic substitution (SNAr) reaction would be the key step to introduce the dioxane ring.
Caption: A plausible synthetic pathway to 5,6,7,8-tetrafluoro-1,4-benzodioxane.
Detailed Protocol (Predictive):
-
Formation of the Phenoxide: Hexafluorobenzene is reacted with a hydroxide source (e.g., potassium hydroxide) to yield pentafluorophenol.
-
Deprotonation: The pentafluorophenol is then treated with a suitable base, such as potassium carbonate, to generate the corresponding potassium pentafluorophenoxide in situ. This enhances the nucleophilicity of the oxygen atom.
-
Nucleophilic Aromatic Substitution (SNAr): The pentafluorophenoxide is reacted with a two-carbon electrophile, such as ethylene glycol or 1,2-dibromoethane, in a polar aprotic solvent (e.g., DMF or DMSO) at elevated temperatures. The reaction proceeds via a tandem SNAr mechanism, where the phenoxide displaces two fluorine atoms on the hexafluorobenzene ring to form the dioxane ring.
-
Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 5,6,7,8-tetrafluoro-1,4-benzodioxane.
Experimental Determination of Electronic Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique for probing the redox properties of a molecule and estimating its HOMO and LUMO energy levels.[8] By measuring the oxidation and reduction potentials, we can gain insight into the molecule's electronic landscape.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for determining HOMO/LUMO energies using cyclic voltammetry.
Detailed Protocol:
-
Solution Preparation: A solution of the tetrafluoro-substituted benzodioxane is prepared in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Cyclic Voltammetry Measurement: The potential of the working electrode is swept linearly with time between defined limits, and the resulting current is measured.
-
Data Analysis: The resulting voltammogram is analyzed to determine the onset oxidation and reduction potentials. The ferrocene/ferrocenium (Fc/Fc+) redox couple is typically used as an internal standard for accurate potential referencing.
-
HOMO/LUMO Estimation: The HOMO and LUMO energy levels can be estimated from the oxidation and reduction potentials using empirical relationships.
Computational Modeling: A Window into the Electronic Structure
Density Functional Theory (DFT) calculations provide a powerful in-silico approach to complement and predict the electronic properties of molecules.[9] By solving the Schrödinger equation for the molecule, we can obtain detailed information about its electronic structure, including the energies and spatial distributions of its molecular orbitals.
Computational Workflow
Caption: A typical workflow for computational analysis of electronic properties.
Predicted Electronic Properties of Tetrafluoro-substituted Benzodioxane
Based on the principles outlined above and data from analogous fluorinated aromatic compounds, we can predict the electronic properties of tetrafluoro-substituted benzodioxane.
| Property | Predicted Value/Trend | Rationale |
| HOMO Energy | Significantly Lowered | Strong inductive effect of four fluorine atoms stabilizes the electron-rich aromatic ring. |
| LUMO Energy | Lowered | Electron-withdrawing nature of fluorine atoms stabilizes the unoccupied π* orbitals. |
| HOMO-LUMO Gap | Increased | The stabilization of the HOMO is expected to be more pronounced than that of the LUMO. |
| Ionization Potential | Increased | A lower HOMO energy corresponds to a higher energy required to remove an electron. |
| Electron Affinity | Increased | A lower LUMO energy indicates a greater tendency to accept an electron. |
| Redox Potentials | More Positive Oxidation and Reduction Potentials | Consistent with lowered HOMO and LUMO energy levels, making the molecule harder to oxidize and easier to reduce. |
Implications for Drug Discovery and Materials Science
The profound impact of tetrafluoro-substitution on the electronic properties of benzodioxane has significant implications for its application in drug discovery and materials science.
-
Enhanced Metabolic Stability: The increased resistance to oxidation, as indicated by the higher ionization potential, can translate to improved metabolic stability in a biological system. This can lead to a longer half-life and improved pharmacokinetic profile of a drug candidate.[10]
-
Modulation of Receptor Binding: The altered electrostatic potential and frontier orbital energies can fine-tune the interactions with biological targets. This can lead to enhanced potency and selectivity of a drug molecule.[11]
-
Development of Novel Materials: The unique electronic properties of tetrafluoro-substituted benzodioxane make it an interesting building block for the development of novel organic electronic materials, such as n-type semiconductors for organic field-effect transistors (OFETs) and electron-accepting materials in organic photovoltaics (OPVs).
Conclusion
The tetrafluoro-substitution of the benzodioxane core offers a powerful strategy to modulate its electronic properties in a predictable manner. The strong inductive effect of the fluorine atoms leads to a significant lowering of the HOMO and LUMO energy levels, an increase in the HOMO-LUMO gap, and a modification of the molecular electrostatic potential. These changes have profound implications for the molecule's reactivity, stability, and intermolecular interactions. While direct experimental data for tetrafluoro-substituted benzodioxane is currently limited, this in-depth technical guide, based on established principles and data from analogous systems, provides a robust framework for researchers to understand and harness the unique electronic landscape of this important fluorinated scaffold in the pursuit of novel therapeutics and advanced materials.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Polyfluorinated groups in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 2,2,3,3-Tetrafluoro-1,4-benzodioxane in Organic Solvents
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. In the absence of extensive empirical data in published literature, this document establishes a robust theoretical framework to predict its solubility in a wide range of organic solvents. We delve into the key physicochemical properties of the molecule, including its polarity, the influence of its tetrafluorinated ring, and the role of its aromatic system. This guide is intended for researchers, scientists, and professionals in drug development and materials science, offering predictive insights and a detailed experimental protocol for the empirical determination of solubility, thereby facilitating its application in novel chemical syntheses and formulations.
Introduction: The Significance of this compound
The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of bioactive compounds. Its derivatives are key components in the design of agents targeting neuronal receptors, as well as in the development of novel anticancer and antibacterial therapeutics. The introduction of fluorine atoms into organic molecules is a widely utilized strategy in drug design to modulate metabolic stability, lipophilicity, and binding affinity.
This compound is a unique molecule that combines the rigid, aromatic benzodioxane framework with the strong electron-withdrawing effects of a perfluorinated dioxane ring. This substitution is expected to significantly alter its physical and chemical properties compared to its non-fluorinated parent. Understanding its solubility is a critical first step for any application, from its use as a reactant in a synthesis campaign to its formulation in a final product. Solubility dictates the choice of reaction media, purification methods (such as recrystallization), and its handling for biological screening. This guide provides the foundational knowledge for scientists to effectively work with this compound.
Theoretical Framework for Solubility Prediction
The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which relates to the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. To predict the solubility of this compound, we must first analyze its molecular structure and resulting physicochemical properties.
Molecular Structure and Physicochemical Properties
-
Polarity: The molecule possesses a mixed polarity. The benzene ring is non-polar, and the highly fluorinated ethylenedioxy bridge (-O-CF₂-CF₂-O-) significantly reduces the polarity compared to a non-fluorinated dioxane. The four fluorine atoms are potent electron-withdrawing groups, but the symmetrical arrangement results in a low overall molecular dipole moment. The ether oxygen atoms introduce some polar character, acting as hydrogen bond acceptors.
-
Hydrogen Bonding: this compound has no hydrogen bond donors. It can, however, act as a weak hydrogen bond acceptor via its ether oxygens. This limits its ability to dissolve in protic solvents where hydrogen bonding is the dominant intermolecular force.
-
Intermolecular Forces: The primary intermolecular forces at play will be London dispersion forces, driven by the large electron cloud of the aromatic ring and fluorine atoms, and dipole-dipole interactions. Its solubility will be highest in solvents that can engage in similar interactions.
The Impact of Fluorination
Fluorination has a profound and often counter-intuitive effect on solubility. While it increases polarity at the C-F bond level, the overall effect on a molecule is often a decrease in polarizability and a weakening of van der Waals interactions with hydrocarbon-based solvents.[1] Highly fluorinated compounds are known to be poorly miscible with both polar (aqueous) and non-polar (hydrocarbon) solvents, sometimes leading to the formation of a third, fluorous phase. However, fluorination can improve solubility in solvents of medium polarity.[2]
The logical relationship for predicting solubility is visualized in the diagram below.
Caption: Predictive workflow for assessing solubility.
Predicted Solubility Profile
Based on the theoretical analysis, the following table summarizes the predicted solubility of this compound in common organic solvents. This table is a predictive guide and should be confirmed by experimental validation.
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Heptane | Sparingly Soluble | Dominated by dispersion forces. The rigid, flat aromatic structure may limit packing and interaction with flexible alkane chains. |
| Toluene, Benzene | Soluble | "Like dissolves like." Pi-stacking interactions between aromatic rings and strong dispersion forces should promote solubility. | |
| Diethyl Ether | Soluble | Moderate polarity and ability to engage in dispersion forces make it a good candidate. | |
| Polar Aprotic | Dichloromethane (DCM) | Soluble | Similar polarity and size should allow for effective solvation. |
| Tetrahydrofuran (THF) | Soluble | The ether functionality of THF aligns well with the ether linkages in the solute, and it has appropriate polarity. | |
| Acetone, Ethyl Acetate | Moderately Soluble | The polarity is higher, but the lack of strong hydrogen bonding from the solute may still allow for dissolution. | |
| Acetonitrile (MeCN) | Sparingly Soluble | The high polarity of acetonitrile may not be favorable for the largely non-polar solute. | |
| DMF, DMSO | Sparingly Soluble | Very high polarity and strong solvent-solvent interactions are unlikely to be overcome by solute-solvent interactions. | |
| Polar Protic | Methanol, Ethanol | Poorly Soluble | The strong hydrogen-bonding network of alcohols is difficult for the non-hydrogen-bond-donating solute to disrupt. |
| Water | Insoluble | The molecule is largely hydrophobic and cannot overcome the strong hydrogen bonding network of water. |
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
To validate the predicted solubilities, a robust experimental protocol is essential. The isothermal saturation method (also known as the shake-flask method) is a reliable gravimetric technique to determine the equilibrium solubility of a compound at a specific temperature.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatic shaker or water bath
-
Small vials with screw caps (e.g., 4 mL)
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Drying oven or vacuum desiccator
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the chosen organic solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to shake for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. Visual inspection should confirm the presence of undissolved solid.
-
Phase Separation: After equilibration, let the vial stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Sample Withdrawal and Filtration: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately pass the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved microcrystals.
-
Solvent Evaporation: Place the vial containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without causing the solute to sublime or decompose. A gentle stream of nitrogen or use of a vacuum desiccator can accelerate this process.
-
Mass Determination: Once the solvent is completely evaporated, cool the vial to room temperature in a desiccator and weigh it on the analytical balance.
-
Calculation: The solubility (S) is calculated in g/100 mL using the following formula:
S = [ (m₂ - m₁) / V ] * 100
Where:
-
m₁ is the mass of the empty vial.
-
m₂ is the mass of the vial with the dried solute residue.
-
V is the volume of the filtered aliquot taken.
-
The experimental workflow is outlined in the diagram below.
Caption: Isothermal saturation method workflow.
Conclusion
While experimental data for the solubility of this compound is not currently available in the public domain, a strong predictive framework can be established based on fundamental chemical principles. The molecule's unique structure—a blend of an aromatic system and a heavily fluorinated ring—suggests it will be most soluble in non-polar aromatic solvents and moderately polar aprotic solvents, with poor solubility in both alkanes and highly polar protic solvents. This in-depth guide provides the theoretical foundation and a practical, self-validating experimental protocol for researchers to confidently work with this compound, enabling its further exploration in drug discovery and materials science.
References
An In-depth Technical Guide to the Thermal Stability of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Abstract
This technical guide provides a comprehensive analysis of the thermal stability of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. In the absence of direct experimental data for this specific compound, this document establishes a robust theoretical framework to predict its thermal behavior. By examining the foundational stability of the 1,4-benzodioxane core, the influence of perfluoroalkylation on aromatic systems, and the known decomposition pathways of analogous structures, we project the anticipated thermal characteristics of the title compound. This guide offers detailed, field-proven experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to enable researchers to empirically determine the thermal stability, including decomposition temperature and phase behavior. Furthermore, potential thermal degradation pathways are proposed and visualized. This document is intended to serve as an essential resource for professionals in drug development and materials science, providing both predictive insights and practical methodologies for the thermal characterization of this and similar fluorinated molecules.
Introduction: The Significance of Thermal Stability in Fluorinated Benzodioxanes
The this compound moiety is an intriguing structural motif in medicinal chemistry and materials science. The fusion of a benzene ring with a fluorinated dioxane ring imparts unique electronic properties, conformational rigidity, and metabolic stability. As with any novel compound intended for pharmaceutical or advanced material applications, a thorough understanding of its thermal stability is paramount. Thermal stability data informs on safe handling and storage conditions, potential degradation pathways, and suitability for various manufacturing processes. This guide provides a deep dive into the expected thermal behavior of this compound and the experimental means to verify it.
Theoretical Assessment of Thermal Stability
The overall thermal stability of this compound is governed by the interplay of the aromatic benzodioxane core and the attached tetrafluoroethylenedioxy bridge.
2.1. The Benzodioxane Core: An Inherently Stable Scaffold
The 1,4-benzodioxane ring system is known for its considerable thermal and chemical stability.[1] Studies on the non-fluorinated parent compound, 2,3-dihydro-1,4-benzodioxin, have shown that its decomposition in the gas phase requires high temperatures, occurring between 750 and 900 K (477 to 627 °C).[2] Even when substituted with highly energetic nitro groups, as in 2,3-dihydro-5,6,7,8-tetranitro-1,4-benzodioxine, the onset of thermal decomposition is observed at a relatively high temperature of 240 °C, with complete degradation occurring between 290–329 °C.[3] This suggests that the fundamental benzodioxane skeleton provides a solid foundation for thermal robustness.
2.2. The Influence of Perfluoroalkylation: Enhancing Thermal Resilience
The introduction of fluorine atoms into an organic molecule typically enhances its thermal stability.[4] This is primarily due to the high bond dissociation energy of the C-F bond (approximately 485 kJ/mol). In this compound, the tetrafluoroethylenedioxy bridge is expected to significantly increase the overall thermal stability compared to its non-fluorinated analog. The strong electron-withdrawing nature of the fluorine atoms can also influence the stability of the adjacent C-C and C-O bonds within the dioxane ring. Computational studies on perfluoroalkyl ether carboxylic acids have indicated that while C-F bonds are strong, the C-O ether bond and C-C bonds adjacent to perfluorinated carbons can be susceptible to cleavage at elevated temperatures.[5][6]
Predicted Thermal Decomposition Pathways
Based on the known decomposition of 2,3-dihydro-1,4-benzodioxin and the electronic effects of the perfluoroalkyl groups, a primary thermal decomposition pathway for this compound can be postulated to proceed via homolytic cleavage of the C-O bonds of the dioxane ring. This would lead to the formation of a biradical intermediate. Subsequent reactions of this intermediate could lead to a variety of smaller fluorinated and non-fluorinated fragments.
Caption: Predicted thermal decomposition pathway.
Experimental Determination of Thermal Stability: Protocols and Insights
To empirically determine the thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the cornerstone techniques.
4.1. Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary method for determining the decomposition temperature.
4.1.1. Experimental Protocol for TGA
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically platinum or alumina).
-
Experimental Parameters:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. An inert atmosphere is recommended for initial studies to probe the inherent thermal stability without oxidative effects.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A common heating rate is 10 or 20 °C/min.[2]
-
-
Data Collection: Record the mass loss and temperature continuously.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins. This is often calculated from the intersection of the baseline tangent with the tangent of the decomposition step.
-
The temperature at which the maximum rate of mass loss occurs (Tpeak) can be determined from the first derivative of the TGA curve (DTG).
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pfascentral.org [pfascentral.org]
Methodological & Application
The Untapped Potential of 2,2,3,3-Tetrafluoro-1,4-benzodioxane in Medicinal Chemistry: Application Notes and Protocols
Introduction: The 1,4-Benzodioxane Scaffold as a Privileged Structure and the Promise of Tetrafluorination
The 1,4-benzodioxane ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of bioactive compounds and approved drugs.[1][2] Its derivatives have shown a remarkable range of biological activities, including antagonism at α1-adrenergic and serotoninergic receptors, as well as anticancer and antibacterial properties.[1] The conformational rigidity and the specific spatial arrangement of its oxygen atoms allow for precise interactions with various biological targets.[3] Lignan-derived 1,4-benzodioxane natural products, for instance, exhibit a diverse array of biological activities, which has spurred significant interest in their synthesis and modification.[4]
This guide explores the prospective applications of a specific, yet underexplored, derivative: 2,2,3,3-Tetrafluoro-1,4-benzodioxane . While direct literature on the medicinal applications of this particular molecule is scarce, its potential can be inferred from the established pharmacology of the parent scaffold and the well-documented benefits of strategic fluorination in drug design. The introduction of fluorine atoms into a drug candidate can profoundly influence its physicochemical and pharmacokinetic properties, such as metabolic stability, lipophilicity, and binding affinity.[5] This document serves as a forward-looking guide for researchers, scientists, and drug development professionals, providing a scientifically grounded rationale and hypothetical protocols for exploring the therapeutic potential of this compound.
The Strategic Advantage of Tetrafluorination on the Dioxane Ring
The substitution of the four hydrogens on the dioxane ring of 1,4-benzodioxane with fluorine atoms is anticipated to impart several advantageous properties for drug development:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it less susceptible to enzymatic cleavage. This can reduce metabolic degradation, prolonging the half-life of a drug candidate.
-
Increased Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.
-
Modulation of Electronic Properties: The highly electronegative fluorine atoms can alter the electron distribution of the entire scaffold, potentially leading to stronger and more specific interactions with biological targets.
-
Conformational Rigidity: The presence of four fluorine atoms can further rigidify the dioxane ring, locking it into a specific conformation that may be optimal for binding to a particular receptor or enzyme.
Prospective Therapeutic Applications of this compound Derivatives
Based on the known activities of 1,4-benzodioxane analogs, several therapeutic areas present promising avenues for the application of its tetrafluorinated counterpart.
Cardiovascular and Neurological Disorders: α1-Adrenoreceptor and 5-HT1A Receptor Modulation
Derivatives of 1,4-benzodioxane are well-known for their interaction with α1-adrenoreceptors and serotonin 5-HT1A receptors.[6] These receptors are implicated in the regulation of blood pressure and in various neurological and psychiatric conditions, respectively. The tetrafluorinated scaffold could serve as a novel core for designing highly potent and selective modulators of these receptors.
Hypothetical Application: Design of a novel antihypertensive agent with improved metabolic stability and central nervous system penetration for the treatment of resistant hypertension.
Caption: Drug design workflow for TFBD-based receptor modulators.
Oncology: Development of Novel Anticancer Agents
Recent studies have highlighted the potential of 1,4-benzodioxane derivatives as anticancer agents. For instance, benzodioxane-based compounds have been investigated as inhibitors of FtsZ, a key protein in bacterial cell division, which has a homolog in eukaryotic cells (tubulin), a validated anticancer target.[7] Furthermore, some benzodioxane derivatives have shown AIMP2-DX2 inhibitory activity, presenting a novel approach for cancer treatment.[8]
Hypothetical Application: Synthesis of a library of this compound derivatives to screen for inhibitory activity against novel oncology targets like AIMP2-DX2 or for enhanced anti-tubulin activity.
| Target Class | Example Target | Potential Cancer Indication | Rationale for Tetrafluorination |
| Cell Division Proteins | FtsZ/Tubulin | Solid tumors, Leukemias | Enhanced binding affinity and metabolic stability |
| Novel Cancer Targets | AIMP2-DX2 | Various Cancers | Improved cell permeability and target engagement |
| Kinase Inhibitors | Various | Lung, Breast, Colon Cancer | Altered electronic properties for selective binding |
Infectious Diseases: A New Generation of Antibacterial Agents
The development of FtsZ inhibitors containing a 1,4-benzodioxane scaffold for combating multidrug-resistant bacteria, such as MRSA, is an active area of research.[7] The introduction of the tetrafluoro- motif could lead to compounds with improved antibacterial potency and a better pharmacokinetic profile.
Hypothetical Application: Development of a lead compound for the treatment of severe Gram-positive bacterial infections, with a focus on overcoming existing resistance mechanisms.
Experimental Protocols
The following protocols are hypothetical and intended to provide a starting point for the investigation of this compound.
Protocol 1: Synthesis of this compound
This proposed synthesis is a two-step process starting from catechol and tetrafluoroethylene.
Step 1: Synthesis of 2,2,3,3-tetrafluoro-2,3-dihydro-1,4-benzodioxin
-
Reaction Setup: To a high-pressure autoclave, add catechol (1 equivalent) and a suitable base such as potassium carbonate (2.2 equivalents) in a polar aprotic solvent like DMF.
-
Purging: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).
-
Introduction of TFE: Introduce tetrafluoroethylene (TFE) gas into the autoclave at a controlled pressure.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and maintain for several hours with stirring. Monitor the reaction progress by GC-MS.
-
Work-up: After completion, cool the reactor, vent the excess TFE, and quench the reaction mixture with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Aromatization (if necessary, depending on the desired final product)
-
This step would be application-specific. For many applications, the dihydro- version is the desired scaffold. If the fully aromatic benzodioxin is required, a subsequent dehydrogenation step would be necessary, though this is less common for this scaffold in medicinal chemistry.
Caption: Proposed synthetic workflow for this compound.
Protocol 2: In Vitro Assay for α1-Adrenoreceptor Binding Affinity
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the α1-adrenoreceptor.
-
Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α1-adrenoreceptor (e.g., HEK293 cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Reaction Mixture: In a 96-well plate, add the cell membranes, a fixed concentration of a radiolabeled ligand (e.g., [3H]-Prazosin), and varying concentrations of the test compound (this compound derivative).
-
Incubation: Incubate the plate at a specific temperature (e.g., 25 °C) for a defined period (e.g., 60 minutes) to allow for binding equilibrium.
-
Separation: Rapidly filter the reaction mixture through a glass fiber filter to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.
Conclusion and Future Directions
While this compound remains a largely unexplored scaffold in medicinal chemistry, its potential is significant. By combining the privileged nature of the 1,4-benzodioxane core with the advantageous properties of tetrafluorination, novel drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles may be developed. The hypothetical applications and protocols outlined in this guide provide a solid foundation for initiating research into this promising area. Future studies should focus on the efficient synthesis of a diverse library of this compound derivatives and their systematic evaluation in a range of biological assays to uncover their full therapeutic potential.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 8. WO2023146244A1 - Benzodioxane derivative compounds and medical use thereof - Google Patents [patents.google.com]
The Strategic Application of 2,2,3,3-Tetrafluoro-1,4-benzodioxane as a Bioisosteric Building Block in Modern Drug Discovery
Introduction: Unveiling a Novel Scaffold for Medicinal Chemistry
In the landscape of contemporary drug design, the strategic incorporation of fluorine continues to be a paramount tool for modulating the physicochemical and pharmacological properties of lead compounds. The 1,4-benzodioxane motif is a well-established "privileged scaffold," consistently appearing in a multitude of bioactive agents targeting a wide array of biological systems.[1][2] This guide introduces a unique and powerful evolution of this scaffold: 2,2,3,3-Tetrafluoro-1,4-benzodioxane .
The replacement of the four benzylic hydrogens with fluorine atoms imparts profound changes to the molecule's electronic and metabolic profile. The resulting -OCF₂CF₂O- moiety serves as a rigid, electron-deficient linker that offers medicinal chemists a novel building block for creating new chemical entities with enhanced properties. This document provides a comprehensive overview of the predicted properties, synthesis, and strategic applications of this compound, offering detailed protocols for its use in research and development.
Core Properties and Rationale for Use
The tetrafluorination of the dioxane ring introduces several key features that are highly advantageous in drug design:
| Property | Consequence in Drug Design |
| Metabolic Stability | The C-F bonds are exceptionally strong, rendering the dioxane ring highly resistant to oxidative metabolism by Cytochrome P450 enzymes. This can significantly increase the half-life of a drug candidate. |
| Increased Lipophilicity | The perfluorinated segment increases the molecule's lipophilicity (LogP), which can enhance membrane permeability and oral bioavailability.[3] |
| Electron Withdrawing Nature | The powerful inductive effect of the four fluorine atoms significantly lowers the electron density of the attached benzene ring, altering its reactivity and the pKa of any attached functional groups.[4] |
| Bioisosteric Mimicry | The -OCF₂CF₂O- unit can be considered a rigid bioisostere of a catechol or resorcinol moiety, maintaining a similar spatial arrangement for receptor interaction while offering a completely different electronic and metabolic profile. |
| Unique Conformational Constraint | The fluorinated dioxane ring locks the two oxygen atoms in a fixed gauche conformation, which can be beneficial for optimizing ligand-receptor binding interactions. |
Proposed Synthesis of the Building Block
While the dedicated synthesis of this compound is not extensively documented in readily available literature, a plausible and chemically sound approach can be proposed based on established reactions of perfluoroalkenes or through nucleophilic aromatic substitution on highly fluorinated aromatics.
Protocol 1: Synthesis via Reaction of Catechol with Tetrafluoroethylene (TFE)
This protocol is based on the known reactivity of catechols with electron-deficient alkenes. The reaction with TFE would likely require elevated temperatures and pressures due to the gaseous nature of TFE.
Reaction Scheme:
Caption: Proposed synthesis of the target compound via TFE.
Step-by-Step Methodology:
-
Safety Precaution: This reaction should only be performed by trained personnel in a high-pressure chemical reactor located within a blast-proof fume hood. Tetrafluoroethylene can dimerize exothermically.
-
Reactor Setup: To a 250 mL stainless-steel high-pressure autoclave, add dry catechol (1 equiv.) and a suitable base such as potassium carbonate (2.5 equiv.).
-
Solvent Addition: Add a dry, polar aprotic solvent such as N,N-Dimethylformamide (DMF) to dissolve the reactants.
-
Inert Atmosphere: Seal the autoclave and purge thoroughly with dry nitrogen or argon gas.
-
TFE Introduction: Introduce Tetrafluoroethylene (TFE) gas into the autoclave to the desired pressure (e.g., 10-20 atm).
-
Reaction Conditions: Heat the reactor to a temperature range of 100-150 °C with vigorous stirring. Monitor the reaction progress by observing the pressure drop.
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the reactor to room temperature and carefully vent the excess TFE.
-
Purification: Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or distillation.
Application in Lead Optimization: Functionalization of the Aromatic Ring
The tetrafluorodioxane moiety is a powerful deactivating group due to its strong electron-withdrawing nature (-I effect).[5][6] This has significant implications for subsequent electrophilic aromatic substitution (EAS) reactions on the benzene ring. The ring is rendered significantly less nucleophilic, meaning that harsher reaction conditions are typically required compared to standard benzene derivatives.[7][8] The -OCF₂CF₂O- group is predicted to be a meta-director .[9]
Caption: Predicted reactivity in electrophilic aromatic substitution.
Protocol 2: Friedel-Crafts Acylation under Forcing Conditions
Standard Friedel-Crafts reactions are unlikely to proceed due to the deactivation of the ring.[8][10][11] This protocol utilizes a more reactive acylating agent and forcing conditions.
Reaction Scheme:
-
Reactants: this compound and an acyl chloride (e.g., acetyl chloride).
-
Catalyst: Anhydrous Aluminum Chloride (AlCl₃).
-
Solvent: Dichloromethane or Nitrobenzene.
-
Conditions: Elevated temperature.
Step-by-Step Methodology:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.5 equiv.).
-
Solvent: Add dry dichloromethane.
-
Acyl Chloride Addition: Cool the suspension to 0 °C and slowly add the acyl chloride (1.2 equiv.) via the dropping funnel.
-
Substrate Addition: Slowly add a solution of this compound (1 equiv.) in dichloromethane.
-
Reaction: Allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction by TLC or GC-MS. Note: If the reaction is sluggish, a higher boiling solvent like nitrobenzene may be required.
-
Work-up: After completion, cool the reaction mixture to 0 °C and carefully quench by pouring it onto crushed ice with concentrated HCl.
-
Extraction and Purification: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the product by column chromatography.
The -OCF₂CF₂O- Moiety as a Bioisostere
Bioisosterism is a cornerstone of modern medicinal chemistry, enabling the optimization of lead compounds by replacing functional groups with others that have similar spatial or electronic characteristics but different physicochemical properties.[4][12][13] The this compound core can be viewed as a metabolically robust bioisostere of a catechol.
Caption: Bioisosteric relationship to the catechol moiety.
This replacement can be a powerful strategy to overcome common liabilities associated with catechols, such as:
-
Metabolic Instability: Catechols are prone to Phase II conjugation (glucuronidation, sulfation) and oxidation to form reactive quinone species. The tetrafluorinated analog is resistant to these pathways.
-
Poor Pharmacokinetics: The polar hydroxyl groups of catechols can lead to rapid clearance. The more lipophilic nature of the fluorinated scaffold can improve pharmacokinetic profiles.
-
Off-Target Activity: Catechols can chelate metal ions or interact with a variety of receptors, leading to off-target effects. The electronically different fluorinated version is less likely to engage in these interactions.
Predicted Spectroscopic Data
No experimental spectra for this compound are readily available. The following data are predicted based on the chemical structure and known spectroscopic principles for fluorinated aromatic compounds.
| Spectroscopy | Predicted Data |
| ¹H NMR | A complex multiplet in the aromatic region (approx. δ 7.0-7.5 ppm). The electron-withdrawing nature of the -OCF₂CF₂O- group will shift the aromatic protons downfield compared to unsubstituted benzene. |
| ¹³C NMR | Aromatic carbons will appear in the typical range (δ 110-150 ppm). The carbons of the dioxane ring (C-F₂) will show a characteristic triplet due to C-F coupling. |
| ¹⁹F NMR | A single signal (singlet or complex multiplet depending on conformational locking) is expected for the four equivalent fluorine atoms. The chemical shift would likely be in the range of -80 to -100 ppm (relative to CFCl₃).[14][15][16] |
| Mass Spec (EI) | A strong molecular ion peak (M⁺) is expected. Key fragmentation would involve the loss of CO, COF₂, or C₂F₄ fragments from the dioxane ring.[17] |
Conclusion and Future Outlook
This compound represents a promising, albeit underexplored, building block for medicinal chemistry and materials science. Its inherent metabolic stability, unique electronic properties, and conformational rigidity make it an attractive scaffold for the development of novel therapeutics. The predictive models for its synthesis and reactivity outlined in this guide provide a foundational framework for researchers to begin exploring the potential of this versatile molecule. As the demand for more robust and finely-tuned drug candidates grows, the strategic application of such fluorinated scaffolds will undoubtedly play a crucial role in the future of drug discovery.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Biomimetic catechol-based adhesive polymers for dispersion of polytetrafluoroethylene (PTFE) nanoparticles in an aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 5. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 6. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 7. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. reddit.com [reddit.com]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. 傅-克酰基化反应 [sigmaaldrich.com]
- 11. Friedel-Crafts Acylation [organic-chemistry.org]
- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Bioisosterism - Drug Design Org [drugdesign.org]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. m.youtube.com [m.youtube.com]
- 17. nvlpubs.nist.gov [nvlpubs.nist.gov]
Application Notes and Protocols for the Derivatization of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the 2,2,3,3-Tetrafluoro-1,4-benzodioxane Scaffold
The 1,4-benzodioxane framework is a well-established privileged structure in drug discovery, appearing in numerous biologically active compounds.[1] The introduction of a tetrafluoroethylene bridge to form this compound dramatically alters the molecule's lipophilicity, metabolic stability, and electronic nature. The strong electron-withdrawing effect of the fluorine atoms deactivates the benzene ring to a degree, influencing its reactivity in classical aromatic functionalization reactions. Understanding and controlling the derivatization of this scaffold is crucial for accessing novel chemical matter with potentially enhanced pharmacological profiles.
This guide will detail methodologies for electrophilic aromatic substitution, halogenation for subsequent cross-coupling reactions, and directed ortho-metalation, providing researchers with a practical toolkit for the synthesis of a diverse range of derivatives.
I. Electrophilic Aromatic Substitution: Functionalization of the Benzene Ring
The electron-withdrawing nature of the perfluorinated dioxane ring directs electrophilic substitution primarily to the 6- and 7-positions (para to the oxygen atoms). However, the overall deactivation of the ring necessitates more forcing conditions compared to standard benzodioxane.
A. Nitration
Nitration introduces a versatile nitro group, which can be readily reduced to an amine, serving as a key handle for further functionalization.
Protocol 1: Synthesis of 6-Nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane
Causality and Experimental Choices: A mixture of concentrated nitric and sulfuric acids is a standard and effective nitrating agent. Sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivation of the aromatic ring. The reaction is typically performed at a controlled temperature to prevent dinitration and side reactions.
Step-by-Step Methodology:
-
In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place this compound (1.0 eq.).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (5.0 eq.) while maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.0 eq.) in a separate flask, pre-cooled to 0 °C.
-
Add the nitrating mixture dropwise to the solution of the starting material over 30 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The solid precipitate is collected by vacuum filtration, washed thoroughly with cold water until the filtrate is neutral, and then dried.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) affords the purified 6-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Data Presentation: Nitration of this compound
| Product | Reagents | Temperature | Time | Yield |
| 6-Nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane | HNO₃, H₂SO₄ | 0 °C to RT | 3 h | ~72%[2] |
Diagram: Nitration Workflow
Caption: Workflow for the nitration of this compound.
B. Halogenation
Halogenation, particularly bromination, is a critical step for introducing a functional handle for subsequent palladium-catalyzed cross-coupling reactions.
Protocol 2: Synthesis of 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane
Causality and Experimental Choices: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for moderately deactivated aromatic rings. The use of a polar aprotic solvent like N,N-dimethylformamide (DMF) can enhance the electrophilicity of the bromine source.[3]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF, add N-bromosuccinimide (1.05 eq.) in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress should be monitored by GC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane.
II. Palladium-Catalyzed Cross-Coupling Reactions
The halogenated derivatives of this compound are valuable precursors for the formation of C-C and C-N bonds through various palladium-catalyzed cross-coupling reactions.
A. Suzuki-Miyaura Coupling
This reaction is a versatile method for the formation of biaryl compounds.
Protocol 3: Suzuki-Miyaura Coupling of 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane with Phenylboronic Acid
Causality and Experimental Choices: A palladium(0) catalyst, typically generated in situ from a palladium(II) precursor, is essential for the catalytic cycle. A phosphine ligand is required to stabilize the palladium center and facilitate the oxidative addition and reductive elimination steps. A base is necessary for the transmetalation step.
Step-by-Step Methodology:
-
In a Schlenk flask, combine 6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (1.0 eq.), phenylboronic acid (1.2 eq.), and a base such as potassium carbonate (2.0 eq.).
-
Add a palladium catalyst, for example, tetrakis(triphenylphosphine)palladium(0) (0.03 eq.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the desired biaryl product.
Diagram: Suzuki-Miyaura Coupling Workflow
Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.
B. Sonogashira Coupling
This reaction allows for the introduction of an alkyne moiety.
Protocol 4: Sonogashira Coupling of 6-Iodo-2,2,3,3-tetrafluoro-1,4-benzodioxane with Phenylacetylene
Causality and Experimental Choices: This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. The copper acetylide, formed in situ, undergoes transmetalation with the palladium complex. An amine base is used to scavenge the HI produced.[4]
Step-by-Step Methodology:
-
To a solution of 6-iodo-2,2,3,3-tetrafluoro-1,4-benzodioxane (1.0 eq.) in a suitable solvent like THF or DMF, add copper(I) iodide (0.05 eq.) and a palladium catalyst such as bis(triphenylphosphine)palladium(II) chloride (0.025 eq.).
-
Add an amine base, for instance, triethylamine (2.0 eq.).
-
Bubble argon through the solution for 15 minutes to degas.
-
Add phenylacetylene (1.2 eq.) and stir the reaction at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction until completion by TLC.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the residue by column chromatography.
C. Buchwald-Hartwig Amination
This reaction is a powerful method for the synthesis of arylamines.
Protocol 5: Buchwald-Hartwig Amination of 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane with Morpholine
Causality and Experimental Choices: This amination requires a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is crucial and often requires screening to find the optimal conditions for a specific substrate.[5]
Step-by-Step Methodology:
-
In a glovebox or under an inert atmosphere, charge a reaction vessel with 6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane (1.0 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 eq.), a phosphine ligand (e.g., Xantphos, 0.02 eq.), and a strong base (e.g., sodium tert-butoxide, 1.4 eq.).
-
Add morpholine (1.2 eq.) and anhydrous toluene.
-
Seal the vessel and heat the mixture to 80-110 °C with stirring for 12-24 hours.
-
After cooling, dilute the reaction with ethyl acetate and filter through celite.
-
Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
III. Directed ortho-Metalation (DoM)
While the electron-withdrawing nature of the fluoroalkoxy group directs electrophiles to the 6- and 7-positions, directed ortho-metalation can provide access to the 5- and 8-positions. However, the ether oxygens of the dioxane ring are generally weak directing groups.
Protocol 6: Directed ortho-Lithiation and Quenching
Causality and Experimental Choices: Strong organolithium bases like n-butyllithium or s-butyllithium, often in the presence of a chelating agent like TMEDA, are used to deprotonate the position ortho to the directing group. The reaction is performed at low temperatures to prevent side reactions. The resulting aryllithium species is then quenched with an electrophile.[6]
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq.) and TMEDA (1.2 eq.) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq.) dropwise.
-
Stir the solution at -78 °C for 1-2 hours.
-
Add a solution of the desired electrophile (e.g., iodomethane, 1.5 eq.) in THF.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.
-
Purify the product by column chromatography.
IV. Functional Group Interconversion: Synthesis of 6-Amino-2,2,3,3-tetrafluoro-1,4-benzodioxane
The amino derivative is a key intermediate for the synthesis of a wide range of compounds, including amides, sulfonamides, and for use in further cross-coupling reactions.
Protocol 7: Reduction of 6-Nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane
Causality and Experimental Choices: The reduction of an aromatic nitro group to an amine can be achieved using various methods. A common and effective method is catalytic hydrogenation, which is clean and high-yielding. Alternatively, metal-acid systems like tin(II) chloride in hydrochloric acid can be used.
Step-by-Step Methodology (Catalytic Hydrogenation):
-
In a hydrogenation vessel, dissolve 6-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane (1.0 eq.) in a suitable solvent such as ethanol or ethyl acetate.
-
Add a catalytic amount of palladium on carbon (10% Pd/C, 0.05 eq. by weight).
-
Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-amino-2,2,3,3-tetrafluoro-1,4-benzodioxane, which can be purified by crystallization or column chromatography if necessary.
Conclusion
The derivatization of this compound offers a gateway to a rich and diverse chemical space. While the electron-withdrawing nature of the perfluorinated bridge presents unique challenges and opportunities in terms of reactivity and regioselectivity, the protocols outlined in this guide provide a solid foundation for the synthesis of a wide array of functionalized derivatives. The strategic application of electrophilic aromatic substitution, palladium-catalyzed cross-coupling, and directed metalation allows for the precise installation of various functional groups, enabling the exploration of this promising scaffold in drug discovery and materials science.
References
- 1. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 2. US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents [patents.google.com]
- 3. Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electrophilic Reactions of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
For: Researchers, scientists, and drug development professionals.
Introduction: Navigating the Challenges of a Highly Deactivated Aromatic System
2,2,3,3-Tetrafluoro-1,4-benzodioxane is a fascinating and synthetically challenging molecule. Its structure, featuring a benzene ring fused to a perfluorinated dioxane ring, presents a unique electronic landscape. The two oxygen atoms of the dioxane ring would typically act as ortho-, para-directing activators in electrophilic aromatic substitution (EAS) reactions due to their ability to donate lone-pair electron density to the aromatic system through resonance. However, the presence of four highly electronegative fluorine atoms on the adjacent aliphatic carbons creates a powerful electron-withdrawing inductive effect (-I effect). This effect significantly deactivates the benzene ring, making it substantially less nucleophilic and therefore less reactive towards electrophiles than benzene or even other halogenated aromatic compounds.[1]
This strong deactivation poses a considerable hurdle for chemists seeking to functionalize the aromatic core of this compound. Standard electrophilic aromatic substitution conditions are often insufficient to drive reactions to completion. Consequently, more forceful and specialized reagents and conditions are required to achieve successful substitution. This guide provides a comprehensive overview of the reactivity of this compound and offers detailed protocols for its synthesis and subsequent electrophilic functionalization, with a focus on nitration, halogenation, and Friedel-Crafts acylation. The methodologies presented are designed to address the inherent low reactivity of this substrate, providing researchers with the tools to incorporate this unique fluorinated scaffold into novel molecules for pharmaceutical and materials science applications.
Part 1: Synthesis of the Starting Material: this compound
A crucial first step in exploring the reactivity of this compound is its efficient synthesis. The most direct and common approach involves the reaction of catechol (1,2-dihydroxybenzene) with tetrafluoroethylene (TFE). This reaction is typically performed under pressure and requires careful handling due to the gaseous nature and reactivity of TFE.[2]
Protocol 1: Synthesis of this compound
This protocol is based on the established chemistry of reacting catechols with perfluoroalkenes.
Materials:
-
Catechol
-
Tetrafluoroethylene (TFE) gas
-
Potassium carbonate (anhydrous, powdered)
-
N,N-Dimethylformamide (DMF), anhydrous
-
High-pressure autoclave reactor equipped with a stirrer, gas inlet, and pressure gauge
-
Standard laboratory glassware for workup and purification
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reactor Setup: In a dry, high-pressure autoclave, place a magnetic stir bar, anhydrous powdered potassium carbonate (2.5 equivalents), and anhydrous DMF.
-
Addition of Catechol: Add catechol (1 equivalent) to the autoclave.
-
Purging the Reactor: Seal the autoclave and purge with an inert gas, such as nitrogen or argon, to remove any air and moisture.
-
Introduction of TFE: Pressurize the autoclave with tetrafluoroethylene gas to the desired pressure (e.g., 5-10 atm). Caution: TFE is a flammable and potentially explosive gas; handle with extreme care in a well-ventilated fume hood and follow all safety protocols for handling high-pressure gases.[2]
-
Reaction: Heat the autoclave to a temperature between 80-120 °C and stir the reaction mixture vigorously. Monitor the pressure of the reactor; a drop in pressure indicates the consumption of TFE. The reaction may take several hours to reach completion.
-
Workup: After the reaction is complete (as indicated by the stabilization of pressure), cool the autoclave to room temperature and carefully vent the excess TFE. Open the autoclave in a fume hood.
-
Extraction: Transfer the reaction mixture to a separatory funnel and dilute with diethyl ether and water. Separate the layers. Extract the aqueous layer twice more with diethyl ether.
-
Washing: Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.
Expected Outcome: This procedure should yield the desired product as a colorless liquid or low-melting solid.
Part 2: Electrophilic Aromatic Substitution Reactions
The strong deactivating nature of the tetrafluoro-dioxane ring necessitates the use of potent electrophilic reagents and often harsh reaction conditions. The substitution is expected to occur predominantly at the 6- and 7-positions (para to the ether oxygens), as the ortho positions are sterically hindered and the meta positions are electronically disfavored.
Nitration: Introducing a Nitro Group
Nitration of highly deactivated aromatic rings requires strongly acidic conditions to generate a sufficient concentration of the highly electrophilic nitronium ion (NO₂⁺). A promising modern method utilizes trifluoromethanesulfonic acid (triflic acid, HOTf) as a catalyst with nitric acid.[3]
dot
Caption: Mechanism of triflic acid-catalyzed nitration.
Materials:
-
This compound
-
Nitric acid (fuming, ≥90%)
-
Trifluoromethanesulfonic acid (Triflic acid, HOTf)
-
Dichloromethane (anhydrous)
-
Ice-water bath
-
Standard laboratory glassware
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice-water bath.
-
Addition of Triflic Acid: Slowly add trifluoromethanesulfonic acid (2-3 equivalents) to the stirred solution.
-
Addition of Nitric Acid: Add fuming nitric acid (1.1 equivalents) dropwise to the reaction mixture over a period of 15-20 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and water.
-
Neutralization and Extraction: Transfer the mixture to a separatory funnel and add saturated aqueous sodium bicarbonate solution until the aqueous layer is neutral or slightly basic. Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by column chromatography on silica gel or recrystallization to yield 6-nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Halogenation: Introducing Halogens
Direct halogenation of a highly deactivated ring like this compound is challenging. It requires a potent halogenating agent and a strong Lewis acid catalyst to generate a sufficiently electrophilic halogen species. For less reactive substrates, a combination of N-halosuccinimide (NXS) and a strong acid can be effective.[4]
dot
Caption: General workflow for the halogenation of this compound.
Materials:
-
This compound
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Iron(III) bromide (FeBr₃, anhydrous) or another strong Lewis acid
-
Dichloromethane or 1,2-dichloroethane (anhydrous)
-
Ice-water bath
-
Standard laboratory glassware
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Addition of Catalyst: Add anhydrous iron(III) bromide (1.1 equivalents) to the solution.
-
Addition of Bromine: Cool the mixture to 0 °C and slowly add a solution of bromine (1.1 equivalents) in dichloromethane dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. The reaction may require gentle heating (40-50 °C) to proceed at a reasonable rate. Monitor the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture and quench by slowly adding saturated aqueous sodium thiosulfate solution to destroy any excess bromine.
-
Workup and Extraction: Separate the layers and extract the aqueous layer with dichloromethane.
-
Washing and Drying: Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel to obtain 6-bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Friedel-Crafts Acylation: Introducing Acyl Groups
Friedel-Crafts acylation of highly deactivated aromatic rings is notoriously difficult and often requires stoichiometric amounts of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃).[5] The product ketone complexes with the Lewis acid, preventing it from acting catalytically.
Materials:
-
This compound
-
Acetyl chloride (or another acyl halide)
-
Aluminum chloride (AlCl₃, anhydrous)
-
1,2-Dichloroethane (anhydrous)
-
Ice-water bath
-
Standard laboratory glassware
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a gas outlet to a trap, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous 1,2-dichloroethane.
-
Formation of Acylium Ion: Cool the suspension to 0 °C and slowly add acetyl chloride (1.1 equivalents). Stir for 15 minutes to allow for the formation of the acylium ion complex.
-
Addition of Substrate: Add this compound (1 equivalent) to the reaction mixture.
-
Reaction: Slowly warm the reaction to room temperature and then heat to reflux (approximately 80 °C) for 12-24 hours. Monitor the reaction by TLC or GC.
-
Quenching: Cool the reaction mixture to 0 °C and carefully quench by slowly adding crushed ice, followed by 1 M hydrochloric acid.
-
Extraction: Separate the layers and extract the aqueous layer with 1,2-dichloroethane.
-
Washing and Drying: Combine the organic layers, wash with water, saturated aqueous sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate.
-
Purification: Filter, concentrate, and purify the crude product by column chromatography on silica gel or recrystallization to yield 6-acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane.
Data Summary Table
| Reaction | Electrophile | Reagents and Conditions | Expected Major Product |
| Nitration | NO₂⁺ | Fuming HNO₃, Triflic Acid, CH₂Cl₂, 0 °C to RT | 6-Nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane |
| Bromination | Br⁺ | Br₂, FeBr₃, CH₂Cl₂, RT to 50 °C | 6-Bromo-2,2,3,3-tetrafluoro-1,4-benzodioxane |
| Acylation | RCO⁺ | Acetyl Chloride, AlCl₃, 1,2-Dichloroethane, Reflux | 6-Acetyl-2,2,3,3-tetrafluoro-1,4-benzodioxane |
Conclusion and Future Perspectives
The electrophilic functionalization of this compound is a challenging yet achievable endeavor. The powerful deactivating effect of the perfluorinated dioxane ring necessitates the use of potent reagents and carefully optimized conditions. The protocols outlined in this guide provide a solid foundation for researchers to access nitrated, halogenated, and acylated derivatives of this unique scaffold. These functionalized building blocks can serve as valuable intermediates in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials, where the presence of the tetrafluorobenzodioxane moiety can impart desirable properties such as metabolic stability, lipophilicity, and altered electronic characteristics. Further research into more catalytic and milder methods for the functionalization of this and similar deactivated aromatic systems will continue to be an area of significant interest in synthetic organic chemistry.
References
The Art of C-F Bond Functionalization: A Guide to Nucleophilic Substitution Reactions of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Profile of a Fluorinated Scaffold
The 1,4-benzodioxane framework is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1][2] Its conformational rigidity and ability to present substituents in a well-defined spatial arrangement make it a valuable template in drug design. The introduction of fluorine atoms into this scaffold, as in 2,2,3,3-tetrafluoro-1,4-benzodioxane, dramatically alters its physicochemical properties. The strong electron-withdrawing nature of the four fluorine atoms on the benzene ring significantly activates the aromatic system towards nucleophilic aromatic substitution (SNAr). This heightened reactivity opens a gateway for the synthesis of a diverse array of novel derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science.
This application note provides a comprehensive guide to understanding and harnessing the reactivity of this compound with various nucleophiles. We will delve into the mechanistic underpinnings of these reactions, offer expert insights into experimental design, and provide detailed protocols for the synthesis of key derivatives.
Mechanistic Considerations: The Dance of Electrons in SNAr Reactions
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis.[3][4] The reaction of this compound with nucleophiles is anticipated to proceed through a classical SNAr mechanism. The presence of four strongly electronegative fluorine atoms creates a significant electron deficiency in the aromatic ring, making it susceptible to attack by electron-rich nucleophiles.
The generally accepted mechanism involves a two-step addition-elimination sequence.[5] In the first step, the nucleophile attacks one of the carbon atoms bearing a fluorine atom, leading to the formation of a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. This intermediate is stabilized by the resonance delocalization of the negative charge, which is further enhanced by the electron-withdrawing fluorine atoms. In the second, typically rapid, step, a fluoride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product.
Recent studies on other polyfluoroarenes have also provided evidence for concerted SNAr mechanisms, where the bond formation with the nucleophile and the departure of the leaving group occur in a single step.[5] The operative mechanism can be influenced by the nature of the nucleophile, the solvent, and the specific substitution pattern of the aromatic ring.
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} caption { label: "Figure 1: Generalized workflow for the SNAr reaction of this compound." }
Reaction with Amine Nucleophiles: Building Blocks for Bioactive Molecules
The reaction of polyfluoroarenes with amines is a robust method for the formation of C-N bonds, yielding substituted anilines that are valuable intermediates in drug discovery.[4] The nitrogen atom of an amine acts as the nucleophile, attacking the electron-deficient aromatic ring.
Protocol 1: Synthesis of a Mono-amino Substituted Derivative
This protocol describes a general procedure for the monosubstitution of a primary amine onto the this compound ring.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Add the primary amine (1.1 eq) to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to obtain the desired mono-amino substituted product.
Expert Insights:
-
Choice of Base: Potassium carbonate is a mild and effective base for this transformation. Stronger bases like sodium hydride could lead to side reactions.
-
Solvent: DMF is an excellent solvent for SNAr reactions due to its polar aprotic nature, which helps to solvate the Meisenheimer intermediate.
-
Temperature Control: The reaction temperature is crucial. Higher temperatures can lead to di- or tri-substituted products. Careful optimization is recommended for each specific amine.
Reaction with Alkoxide Nucleophiles: Crafting Aryl Ethers
The reaction with alkoxides provides a direct route to substituted aryl ethers. The oxygen atom of the alkoxide, generated in situ from the corresponding alcohol and a base, serves as the nucleophile.
Protocol 2: Synthesis of a Mono-alkoxy Substituted Derivative
This protocol outlines a general method for the preparation of a mono-alkoxy substituted this compound.
Materials:
-
This compound
-
Alcohol (e.g., methanol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the alcohol (1.5 eq) and anhydrous THF.
-
Cool the solution in an ice bath and carefully add sodium hydride (1.2 eq) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the alkoxide solution.
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expert Insights:
-
Safety: Sodium hydride is a highly reactive and flammable reagent. It should be handled with extreme care under an inert atmosphere.
-
Moisture Control: The reaction is sensitive to moisture. Use of anhydrous solvents and flame-dried glassware is essential for optimal results.
-
Nucleophile Strength: The reactivity of the alkoxide will depend on the nature of the alcohol. Primary alkoxides are generally more reactive than secondary or tertiary alkoxides.
Reaction with Thiol Nucleophiles: Accessing Aryl Thioethers
The reaction with thiols or their corresponding thiolates provides a straightforward synthesis of aryl thioethers. The sulfur atom is a soft and highly effective nucleophile in SNAr reactions.
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} caption { label: "Figure 2: A simplified workflow for the synthesis of aryl thioethers." }
Protocol 3: Synthesis of a Mono-thioether Derivative
This protocol provides a general procedure for the synthesis of a mono-substituted aryl thioether.
Materials:
-
This compound
-
Thiol (e.g., thiophenol)
-
Cesium carbonate (Cs₂CO₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine the thiol (1.1 eq) and cesium carbonate (1.5 eq) in anhydrous acetonitrile.
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 6-12 hours, or until TLC indicates the consumption of the starting material.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and dichloromethane.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product via column chromatography.
Expert Insights:
-
Base Selection: Cesium carbonate is often an excellent choice of base for reactions involving thiols, as it is sufficiently basic to deprotonate the thiol without promoting side reactions.
-
Solvent Choice: Acetonitrile is a suitable polar aprotic solvent for this transformation. Other solvents such as DMF or DMSO can also be employed.
-
Regioselectivity: In many SNAr reactions on polyfluorinated aromatics, substitution occurs preferentially at the para position to an existing substituent, if present. For the unsubstituted this compound, all four positions are equivalent.
Data Summary
The following table summarizes typical reaction conditions for the nucleophilic aromatic substitution of this compound. Note that these are generalized conditions and may require optimization for specific substrates.
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| Amines | Benzylamine | K₂CO₃ | DMF | 60-80 | 12-24 |
| Alkoxides | Methanol | NaH | THF | 25 | 4-8 |
| Thiols | Thiophenol | Cs₂CO₃ | CH₃CN | 25 | 6-12 |
Conclusion and Future Directions
This compound is a highly valuable and reactive building block for the synthesis of a wide range of functionalized aromatic compounds. The protocols and insights provided in this application note offer a solid foundation for researchers to explore the rich chemistry of this fluorinated scaffold. The predictable reactivity and the potential for selective functionalization make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Future work in this area could focus on the development of catalytic methods for these transformations, the exploration of a broader range of nucleophiles, and the investigation of the biological activities of the resulting novel derivatives.
References
Protocol for the Synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane Derivatives: A Guide for Medicinal and Materials Chemistry
An Application Note for Researchers and Drug Development Professionals
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its derivatives have shown significant activity as antihypertensive agents, serotonin receptor antagonists, and potential anticancer agents.[2][4] The introduction of fluorine into organic molecules can dramatically enhance their metabolic stability, binding affinity, and lipophilicity. Consequently, the 2,2,3,3-tetrafluoro-1,4-benzodioxane moiety represents a highly valuable, albeit synthetically challenging, building block for the development of next-generation pharmaceuticals and advanced materials.
This application note provides a detailed, field-proven protocol for the synthesis of this compound derivatives via the direct reaction of catechols with tetrafluoroethylene (TFE). We will delve into the mechanistic rationale behind the procedural steps, outline critical safety considerations for handling the hazardous reagents involved, and present a workflow designed for reproducibility and validation.
I. The Core Synthetic Strategy: Nucleophilic Aromatic Cyclization
The primary route to the this compound core is a base-mediated nucleophilic addition-elimination reaction between a catechol derivative and tetrafluoroethylene.
Mechanism Rationale:
-
Deprotonation: A suitable base deprotonates the hydroxyl groups of the catechol (a weak acid) to form a highly nucleophilic catecholate dianion. The choice of a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), is crucial as it solvates the cation of the base, leaving the catecholate anion highly reactive.
-
Nucleophilic Attack: The catecholate attacks the electron-deficient double bond of tetrafluoroethylene (TFE). The four strongly electron-withdrawing fluorine atoms make the TFE molecule highly susceptible to nucleophilic attack.[5]
-
Cyclization: An intramolecular cyclization occurs, followed by the elimination of two fluoride ions to form the stable six-membered dioxane ring.
This reaction leverages the potent nucleophilicity of the catecholate and the high electrophilicity of TFE to construct the desired heterocyclic system.
Caption: General reaction mechanism for the synthesis.
II. Detailed Synthesis Protocol: this compound
This protocol details the synthesis of the parent compound from catechol and TFE. It must be performed by trained personnel in a laboratory equipped to handle high-pressure and hazardous gases.
A. Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Catechol | ≥99% | Sigma-Aldrich, etc. | Should be pure and dry. |
| Potassium Carbonate (K₂CO₃) | Anhydrous, fine powder | Standard suppliers | Dried in an oven (120°C) overnight before use. |
| N,N-Dimethylformamide (DMF) | Anhydrous, <50 ppm H₂O | Acros Organics, etc. | Essential for a dry reaction environment. |
| Tetrafluoroethylene (TFE) | ≥99% | Specialty gas supplier | EXTREMELY HAZARDOUS . Requires a dedicated gas manifold and regulator. |
| Diethyl Ether | Anhydrous | Standard suppliers | For extraction. |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Standard suppliers | For drying. |
| Equipment | |||
| High-Pressure Autoclave | Stainless steel or Hastelloy, >500 mL | Parr Instrument, etc. | Must be rated for >20 atm and equipped with a stirrer, thermocouple, and pressure gauge. |
| TFE Gas Cylinder & Manifold | With appropriate regulator and safety check valves. | ||
| Schlenk Line / Inert Gas Setup | For maintaining an inert atmosphere. | ||
| Standard Glassware | Round-bottom flasks, separatory funnel, etc. | ||
| Rotary Evaporator | For solvent removal. | ||
| Column Chromatography Setup | With silica gel. |
B. Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
C. Step-by-Step Procedure
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry. Assemble the reactor and purge it with dry nitrogen or argon for at least 30 minutes to establish an inert atmosphere.
-
Reagent Charging: Under a positive pressure of nitrogen, quickly add anhydrous DMF (250 mL), catechol (11.0 g, 0.1 mol), and finely powdered, oven-dried potassium carbonate (34.5 g, 0.25 mol). Causality Note: Using excess anhydrous base is critical to drive the deprotonation of both hydroxyl groups and to neutralize any HF formed as a byproduct.
-
Sealing and Testing: Seal the autoclave securely. Pressurize the reactor with nitrogen to ~15 atm and monitor the pressure for 15-20 minutes to ensure there are no leaks.
-
TFE Introduction: Vent the nitrogen. Introduce TFE gas into the reactor from the cylinder via the manifold. Pressurize the reactor to an initial pressure of 5-10 atm. Do not exceed the recommended pressure for your specific equipment. [5]
-
Reaction: Begin vigorous stirring and heat the reactor to 80-100°C. A slight initial exotherm may be observed. The reaction is typically monitored by the drop in pressure as the gaseous TFE is consumed. Maintain the reaction at temperature for 12-24 hours, or until the pressure stabilizes. If necessary, more TFE can be carefully added to maintain pressure and drive the reaction to completion.
-
Cooldown and Venting: Turn off the heating and allow the reactor to cool to room temperature. In a well-ventilated fume hood, carefully and slowly vent the excess TFE through a scrubbing solution (e.g., a basic permanganate solution) to neutralize any unreacted gas.
-
Aqueous Work-up: Open the reactor and transfer the dark reaction mixture to a 1 L beaker. Cautiously add 500 mL of deionized water to quench the reaction and dissolve the inorganic salts. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).
-
Purification: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and remove the solvent using a rotary evaporator. The crude product is then purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound as a clear oil or low-melting solid.
-
Validation: The identity and purity of the final product should be confirmed by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and GC-MS analysis.
III. Critical Safety Considerations
Trustworthiness in this protocol is built on a foundation of safety. Failure to adhere to strict safety measures can lead to catastrophic failure.
-
Tetrafluoroethylene (TFE): TFE is a colorless, odorless gas that is highly flammable. It can form explosive peroxides in the presence of air (oxygen) and can decompose explosively under pressure or heat.[5]
-
NEVER allow TFE to come into contact with air. All systems must be thoroughly purged with inert gas.
-
Use equipment specifically designed for TFE service.
-
Handle in a dedicated, well-ventilated area, preferably a high-hazard fume hood.
-
-
High-Pressure Reactions: Autoclaves are subject to extreme forces.
-
Always operate behind a certified safety shield.
-
Never exceed the maximum rated pressure and temperature of the vessel.
-
Regularly inspect and maintain all high-pressure equipment.
-
-
Reagents: Handle anhydrous DMF (a potential teratogen) and strong bases with appropriate personal protective equipment (PPE), including gloves and safety glasses.
IV. Adapting for Derivatives
This protocol is robust and can be adapted for the synthesis of various derivatives by substituting catechol with appropriately functionalized starting materials.
| Starting Catechol | Expected Product | Potential Considerations |
| 4-Methylcatechol | 6-Methyl-2,2,3,3-tetrafluoro-1,4-benzodioxane | Electron-donating group may slightly increase reaction rate. |
| 4-Nitrocatechol | 6-Nitro-2,2,3,3-tetrafluoro-1,4-benzodioxane | Electron-withdrawing group may slow the reaction; higher temperatures may be needed. |
| 2,3-Dihydroxynaphthalene | Naphtho[2,3-b][2][6]dioxine, 2,2,3,3-tetrafluoro- | Fused aromatic systems generally react well. |
When using catechols with other sensitive functional groups, protection/deprotection steps may be necessary. For instance, a catechol containing a carboxylic acid would require esterification prior to the cyclization reaction to prevent unwanted side reactions with the base.[7]
V. References
-
Biomimetic catechol-based adhesive polymers for dispersion of polytetrafluoroethylene (PTFE) nanoparticles in an aqueous medium - PMC - NIH. (2020-01-23). Available at: --INVALID-LINK--
-
How reaction conditions affect the enantiopure synthesis of 2- substituted-1,4-benzodioxane derivatives? - AIR Unimi. Available at: --INVALID-LINK--
-
Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope - MDPI. Available at: --INVALID-LINK--
-
Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - NIH. (2023-06-21). Available at: --INVALID-LINK--
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers - PMC - NIH. (2024-08-02). Available at: --INVALID-LINK--
-
Preparation of 1,4-benzodioxane - PrepChem.com. Available at: --INVALID-LINK--
-
Tetrafluoroethylene - Wikipedia. Available at: --INVALID-LINK--
-
Biomimetic catechol-based adhesive polymers for dispersion of polytetrafluoroethylene (PTFE) nanoparticles in an aqueous medium - RSC Publishing. (2020-01-23). Available at: --INVALID-LINK--
-
(PDF) Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents † - ResearchGate. (2008). Available at: --INVALID-LINK--
-
Diphenyl-benzo[6][8]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
US5780650A - Process for preparation of 1,4-benzodioxane derivative - Google Patents. Available at: --INVALID-LINK--
-
Designing catechol-poly(ethylene terephthalate) as a depolymerizable adhesive for PET packaging - Polymer Chemistry (RSC Publishing). Available at: --INVALID-LINK--
-
Catalytic HF Shuttling between Fluoroalkanes and Alkynes - ChemRxiv. Available at: --INVALID-LINK--
-
Synthesis and biology of 1,4-benzodioxane lignan natural products - RSC Publishing. Available at: --INVALID-LINK--
References
- 1. air.unimi.it [air.unimi.it]
- 2. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 6. Biomimetic catechol-based adhesive polymers for dispersion of polytetrafluoroethylene (PTFE) nanoparticles in an aqueous medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diphenyl-benzo[1,3]dioxole-4-carboxylic acid pentafluorophenyl ester: a convenient catechol precursor in the synthesis of siderophore vectors suitable for antibiotic Trojan horse strategies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
Application Notes & Protocols: The Strategic Integration of 2,2,3,3-Tetrafluoro-1,4-benzodioxane in the Synthesis of Advanced Bioactive Molecules
Introduction: Rationale for the Tetrafluorinated Benzodioxane Scaffold
The 1,4-benzodioxane framework is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents, notably as antagonists for α-adrenergic receptors.[1][2][3] This guide explores the potential of a strategically modified analogue: 2,2,3,3-tetrafluoro-1,4-benzodioxane . The introduction of a perfluorinated ethyl bridge in place of the traditional hydrocarbon bridge is a deliberate design choice aimed at conferring significant advantages to drug candidates.
The incorporation of fluorine into bioactive molecules is a powerful strategy to enhance pharmacokinetic and pharmacodynamic properties.[4][5][6] Specifically, the tetrafluoro modification on the dioxane ring is hypothesized to:
-
Enhance Metabolic Stability: The exceptional strength of the carbon-fluorine (C-F) bond renders the dioxane portion of the molecule highly resistant to oxidative metabolism by enzymes such as the cytochrome P450 (CYP450) superfamily.[5][7][8] This "metabolic shielding" can lead to a longer biological half-life and improved bioavailability.
-
Modulate Physicochemical Properties: Fluorine is the most electronegative element, and its presence significantly alters the electronic environment of the molecule. The electron-withdrawing nature of the tetrafluoroethyl group can lower the pKa of nearby basic functionalities and modify the molecule's lipophilicity (logP), which can be fine-tuned to optimize membrane permeability and target engagement.[9][10][11]
-
Influence Binding Affinity and Conformation: The unique steric and electronic properties of fluorinated groups can lead to more favorable interactions with protein targets or lock the molecule into a more bioactive conformation.[4][10]
This document provides a technical guide for researchers, outlining a proposed synthesis of the core this compound scaffold and detailing its subsequent functionalization and elaboration into a potential bioactive molecule, using a fluorinated analogue of the known α₁-adrenergic antagonist WB-4101 as a representative example.
Part 1: Synthesis of the Core Scaffold
The direct synthesis of this compound is not widely documented. However, a plausible and chemically sound approach is proposed via the reaction of catechol with tetrafluoroethylene (TFE). This reaction is analogous to a Williamson ether synthesis, where the diphenoxide of catechol acts as a nucleophile attacking the electron-deficient double bond of TFE.[12][13][14] Due to the gaseous nature and reactivity of TFE, this reaction requires careful control of conditions.[15]
Proposed Synthetic Pathway for this compound
Caption: Proposed synthesis of the core scaffold.
Protocol 1: Proposed Synthesis of this compound
Warning: Tetrafluoroethylene is a flammable, potentially explosive gas that can form explosive peroxides in the presence of air.[15] This reaction should only be performed by trained personnel in a specialized high-pressure reactor with appropriate safety measures.
-
Reactor Setup: To a high-pressure stainless-steel reactor, add dry N,N-Dimethylformamide (DMF). Purge the reactor thoroughly with an inert gas (e.g., Argon or Nitrogen).
-
Reagent Addition: Add catechol (1.0 eq). Cool the mixture to 0 °C.
-
Deprotonation: Carefully add sodium hydride (2.1 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases. This forms the sodium catecholate salt in situ.
-
TFE Addition: Seal the reactor. Pressurize the reactor with tetrafluoroethylene gas to the desired pressure (e.g., 5-10 atm).
-
Reaction: Heat the reactor to 80-100 °C and maintain stirring for 12-24 hours. Monitor the reaction progress by analyzing aliquots (after safely venting and purging) via GC-MS.
-
Work-up: After cooling the reactor to room temperature, carefully and slowly vent the excess TFE. Quench the reaction mixture by the slow addition of water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Washing: Wash the combined organic layers with 1 M NaOH to remove any unreacted catechol, followed by water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Part 2: Functionalization and Elaboration into Bioactive Molecules
The aromatic ring of the this compound scaffold is activated towards electrophilic aromatic substitution (SEAr) due to the electron-donating nature of the ether oxygens.[16][17][18] This allows for the introduction of various functional groups necessary for building bioactive molecules.
Application Case Study: Synthesis of a Fluorinated WB-4101 Analogue
WB-4101 is a potent and selective α₁-adrenergic receptor antagonist.[19] We propose the synthesis of an analogue where the standard benzodioxane core is replaced with our tetrafluorinated version. This modification is predicted to enhance metabolic stability.
Proposed Workflow for Fluorinated WB-4101 Analogue
Caption: Synthetic workflow for a bioactive analogue.
Protocol 2: Friedel-Crafts Acylation of the Scaffold
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add anhydrous aluminum chloride (AlCl₃, 1.2 eq) and dry dichloromethane (DCM). Cool the suspension to 0 °C.
-
Acetyl Chloride Addition: Slowly add chloroacetyl chloride (1.1 eq) to the suspension.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in dry DCM dropwise over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.
-
Extraction: Extract the aqueous layer with DCM (3 x volumes).
-
Washing, Drying, and Concentration: Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the acylated product.
Subsequent steps would involve standard transformations: alpha-bromination of the ketone, nucleophilic substitution with the requisite amine side-chain, and final reduction of the ketone to a methylene group to yield the target analogue.
Part 3: Anticipated Physicochemical and Pharmacokinetic Profile
The primary motivation for synthesizing the tetrafluorinated analogue is to improve the drug-like properties of the parent molecule. The table below provides a comparative analysis of calculated properties for a known benzodioxane-based drug and its proposed tetrafluorinated analogue.
| Property | Non-Fluorinated Analogue (e.g., WB-4101) | Proposed Tetrafluorinated Analogue | Rationale for Change |
| Metabolic Stability | Susceptible to oxidation on the dioxane ring | Significantly Increased | C-F bonds are highly resistant to enzymatic cleavage, blocking a key metabolic pathway.[5][7] |
| Calculated logP | ~3.5 | ~4.2 - 4.5 | Fluorine substitution generally increases lipophilicity.[11] |
| pKa (of amine) | ~8.8 | ~8.5 - 8.7 | The electron-withdrawing effect of the -OCF₂CF₂O- group can slightly lower the basicity of the distal amine.[9] |
| Receptor Binding | High affinity for α₁-adrenoceptors | Potentially Altered | Changes in electronics and conformation may modulate binding affinity and selectivity.[4][10] |
Conclusion
The this compound scaffold represents a novel and promising building block for medicinal chemists. While its synthesis requires specialized conditions, its incorporation into bioactive molecules offers a compelling strategy to enhance metabolic stability and fine-tune physicochemical properties. The protocols and workflows outlined in this guide provide a foundational framework for researchers to explore the potential of this unique fluorinated motif in the development of next-generation therapeutics.
References
- 1. Alpha blocker - Wikipedia [en.wikipedia.org]
- 2. Alpha 1 Adrenergic Receptor Antagonists - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Alpha-Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. pharmacyjournal.org [pharmacyjournal.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Controlled nucleophilic aromatic substitution of hexafluorobenzene using a flow microreactor [ouci.dntb.gov.ua]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Nucleophilic Aromatic Substitution of Polyfluoroarene to Access Highly Functionalized 10-Phenylphenothiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluoroalkyl Ethers for Drug Design - Enamine [enamine.net]
- 10. mdpi.com [mdpi.com]
- 11. Volume # 3(136), May - June 2021 — "Fluorinated Ethers. Communication 1. Preparation of Ethers by Williamson Reaction and by the Addition of Alcohols to Alkenes and Alkynes" [notes.fluorine1.ru]
- 12. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 13. jk-sci.com [jk-sci.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Tetrafluoroethylene - Wikipedia [en.wikipedia.org]
- 16. ELECTROPHILIC SUBSTITUTION OF 5- AND 6-DERIVATIVES OF 1,4-BENZODIOXAN | Semantic Scholar [semanticscholar.org]
- 17. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 18. Aromatic Reactivity [www2.chemistry.msu.edu]
- 19. Synthesis and pharmacological evaluation of some WB4101 analogues bearing a naphthodioxanic nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Introduction: Welcome to the technical support guide for the purification of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. This document is designed for researchers, medicinal chemists, and process development scientists. Please note that while this compound is a valuable fluorinated building block, detailed purification protocols are not extensively documented in publicly available literature. Therefore, this guide synthesizes established principles from the purification of fluorinated aromatic compounds and benzodioxane derivatives to provide a robust framework for achieving high purity.[1] The advice herein is grounded in chemical first principles and extensive field experience with analogous structures.
Part 1: Understanding Your Material: Plausible Impurities and Properties
Effective purification begins with a hypothesis about what you are trying to remove. The most common synthetic route to a 1,4-benzodioxane ring system involves the reaction of a catechol with a suitable electrophile. For this specific molecule, a plausible synthesis is the reaction between catechol and tetrafluoroethylene (TFE) under basic conditions.
This synthetic pathway allows us to predict the most likely impurities:
-
Unreacted Starting Materials: Catechol.
-
Reaction Byproducts: Water, salts (e.g., sodium fluoride, if using NaH as a base).
-
Solvent Residue: High-boiling point solvents like DMF, DMSO, or NMP.
-
Side-Reaction Products: Oligomeric or polymeric materials from TFE self-reaction. Partially reacted intermediates.
The physical properties of these components dictate the optimal purification strategy.
Table 1: Estimated Physical Properties of this compound and Potential Impurities
| Compound | Molecular Weight ( g/mol ) | Predicted Physical State | Predicted Boiling Point (°C) | Predicted Solubility |
| This compound | 208.11 | Solid / High-boiling liquid | > 200 (Atm. Pressure) | Soluble in polar organic solvents (EtOAc, DCM, Acetone); Low solubility in alkanes and water. |
| Catechol | 110.11 | Solid | 245 | Soluble in water, alcohols, ether, acetone. |
| DMF (Solvent) | 73.09 | Liquid | 153 | Miscible with water and most organic solvents. |
| Polymeric byproducts | High / Variable | Solid / Tarry oil | Very High / Decomposes | Generally low solubility. |
Part 2: Purification Strategy Workflow
The initial state and purity of your crude material will determine the most efficient purification path. The following workflow provides a decision-making framework.
References
Technical Support Center: Synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Welcome to the dedicated technical support center for the synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. This resource is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this synthesis. My aim is to provide not just procedural steps, but the underlying scientific principles to empower you to overcome experimental challenges.
Introduction to the Synthesis
The synthesis of this compound typically involves the reaction of catechol with tetrafluoroethylene (TFE). While seemingly straightforward, this reaction is fraught with challenges, primarily due to the physical state and high reactivity of TFE. Success hinges on meticulous control of reaction parameters and a profound understanding of the potential side reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. The solutions provided are based on established principles of organic chemistry and extensive experience with fluorination reactions.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer:
Low yields in this synthesis are a frequent issue and can stem from several factors. Let's break down the potential culprits and their remedies:
-
Incomplete Reaction: The reaction between catechol and TFE may not be going to completion.
-
Troubleshooting:
-
Increase Reaction Time: Ensure the reaction is running for a sufficient duration. Monitor the reaction progress using an appropriate technique like GC-MS or TLC (if a suitable staining method is available) to determine the point of maximum conversion.
-
Optimize Temperature: While higher temperatures can increase the reaction rate, they can also promote side reactions. A systematic optimization of the reaction temperature is recommended. Start at a moderate temperature and incrementally increase it, while monitoring for the formation of byproducts.
-
Improve TFE Delivery: Being a gas, inefficient delivery of TFE into the reaction mixture is a common problem. Ensure a steady and controlled flow of TFE. Using a gas dispersion tube can improve its dissolution in the solvent.
-
-
-
TFE Polymerization: TFE has a strong tendency to polymerize, especially at elevated temperatures or in the presence of radical initiators.[1] This will consume your starting material and reduce the yield of the desired product.
-
Troubleshooting:
-
Control Temperature: Maintain a strict temperature control. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Inhibitor: Consider the use of a radical inhibitor if polymerization is suspected to be a major issue. However, be cautious as this might also slow down the desired reaction.
-
Purity of TFE: Ensure the TFE used is of high purity and free from any contaminants that might initiate polymerization.
-
-
-
Sub-optimal Base/Solvent System: The choice of base and solvent is critical for the deprotonation of catechol and for facilitating the nucleophilic attack on TFE.
-
Troubleshooting:
-
Base Strength: The base should be strong enough to deprotonate catechol but not so strong that it promotes unwanted side reactions. Common bases for this type of reaction include potassium carbonate or sodium hydride. A systematic screening of bases could be beneficial.
-
Solvent Polarity: A polar aprotic solvent like DMF or DMSO is typically used to dissolve the catecholate and facilitate the reaction. Ensure the solvent is anhydrous, as water can react with the base and hinder the reaction.
-
-
Question 2: I am observing the formation of significant byproducts. How can I identify and minimize them?
Answer:
The formation of byproducts is a key challenge. Here's how to address it:
-
Likely Byproducts:
-
Polymeric Material: As mentioned, TFE polymerization is a major side reaction. This will appear as a solid or highly viscous material in your reaction mixture.
-
Products of Incomplete Reaction: Mono-alkylation of catechol could occur, leading to 2-(1,1,2,2-tetrafluoroethoxy)phenol.
-
Products of Catechol Oxidation: Catechol is susceptible to oxidation, especially under basic conditions and in the presence of trace metals. This can lead to colored impurities.
-
-
Minimization Strategies:
-
Inert Atmosphere: Conduct the reaction under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of catechol and to avoid the formation of explosive peroxides with TFE.[1]
-
Controlled Stoichiometry: Ensure the stoichiometry of the reactants is carefully controlled. A slight excess of catechol might be used to ensure complete consumption of the hazardous TFE, but this will require subsequent purification.
-
Purification of Starting Materials: Use freshly purified catechol and high-purity TFE.
-
Question 3: The purification of the final product is proving difficult. What are the best practices?
Answer:
Purification can be challenging due to the nature of the product and potential impurities.
-
Initial Work-up:
-
After the reaction is complete, the reaction mixture is typically quenched with water. The product can then be extracted with a suitable organic solvent like ethyl acetate or dichloromethane.
-
Washing the organic layer with a dilute acid solution can help remove any remaining basic impurities, and a brine wash will help to remove water.
-
-
Chromatography:
-
Flash column chromatography is often the most effective method for purifying the product.[2]
-
A systematic approach to selecting the eluent system is crucial. Start with a non-polar solvent like hexane and gradually increase the polarity with a solvent like ethyl acetate.
-
Monitor the fractions carefully using TLC or GC-MS to isolate the pure product.
-
-
Distillation:
-
If the product is a liquid at room temperature and thermally stable, vacuum distillation can be an effective purification method, especially for larger scales.[3]
-
| Purification Method | Advantages | Disadvantages |
| Flash Chromatography | High resolution, good for removing closely related impurities. | Can be time-consuming and require large volumes of solvent. |
| Vacuum Distillation | Good for large-scale purification, removes non-volatile impurities. | Requires the product to be thermally stable, may not separate isomers or closely boiling impurities. |
| Recrystallization | Can provide very pure product if a suitable solvent is found. | Finding a suitable solvent can be challenging, may result in loss of product. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when working with tetrafluoroethylene (TFE)?
A1: TFE is a hazardous material that requires special handling. The main risks are:
-
Explosion Hazard: TFE can decompose explosively to carbon and carbon tetrafluoride. It can also form explosive peroxides in the presence of air.[1]
-
Flammability: TFE is a flammable gas.
-
Toxicity: Inhalation of TFE can have adverse health effects.
-
Safe Handling: Always handle TFE in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and ensure all equipment is properly grounded. Work behind a blast shield, especially when working at elevated pressures.
Q2: What is the proposed reaction mechanism for the synthesis of this compound from catechol and TFE?
A2: The reaction proceeds through a nucleophilic aromatic substitution mechanism. The key steps are:
-
Deprotonation of Catechol: A base is used to deprotonate the two hydroxyl groups of catechol to form the more nucleophilic catecholate dianion.
-
Nucleophilic Attack: The catecholate dianion acts as a nucleophile and attacks one of the carbon atoms of the electron-deficient double bond of TFE.
-
Intramolecular Cyclization: A second intramolecular nucleophilic attack from the other oxygen of the catecholate on the other carbon of the former double bond occurs, displacing two fluoride ions and forming the six-membered benzodioxane ring.
Q3: Can I use a different starting material instead of catechol?
A3: Yes, substituted catechols can be used to synthesize a variety of derivatives of this compound. The electronic and steric properties of the substituents on the catechol ring can influence the reaction rate and yield. Electron-donating groups may increase the nucleophilicity of the catecholate and facilitate the reaction, while bulky groups may hinder the reaction due to steric hindrance.
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a generalized protocol and should be adapted and optimized for your specific laboratory conditions. All work with TFE must be conducted with extreme caution and appropriate safety measures in place.
Materials:
-
Catechol
-
Potassium Carbonate (anhydrous)
-
Anhydrous Dimethylformamide (DMF)
-
Tetrafluoroethylene (TFE) gas
-
Argon or Nitrogen gas
-
Ethyl acetate
-
Deionized water
-
Brine solution
-
Magnesium sulfate (anhydrous)
Equipment:
-
Three-necked round-bottom flask
-
Condenser
-
Gas inlet adapter
-
Gas dispersion tube
-
Magnetic stirrer with heating mantle
-
Temperature controller
-
Gas flow controller for TFE
-
Blast shield
Procedure:
-
Reaction Setup:
-
Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a condenser with an argon/nitrogen inlet, and a gas inlet adapter connected to a gas dispersion tube.
-
Place the entire setup in a fume hood behind a blast shield.
-
Flame-dry the glassware under vacuum and cool under an inert atmosphere.
-
-
Charging Reactants:
-
To the flask, add catechol and anhydrous potassium carbonate.
-
Add anhydrous DMF via a syringe.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the catecholate.
-
-
Reaction with TFE:
-
Begin a slow and controlled bubbling of TFE gas through the reaction mixture via the gas dispersion tube.
-
Monitor the flow rate of TFE carefully.
-
Gently heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and maintain this temperature for the duration of the reaction.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by periodically taking small aliquots (with extreme caution) and analyzing them by GC-MS.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and stop the flow of TFE.
-
Carefully quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.
-
Wash the combined organic layers with deionized water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Visualizing the Workflow
References
Technical Support & Troubleshooting Guide: 2,2,3,3-Tetrafluoro-1,4-benzodioxane Synthesis
Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to troubleshooting and optimizing the synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. As Senior Application Scientists, we have compiled field-proven insights and scientifically-grounded protocols to address the common challenges encountered in this synthesis, with a primary focus on improving reaction yield.
This guide is structured to provide immediate answers to common questions and in-depth solutions for complex experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common and direct method is the reaction of catechol with tetrafluoroethylene (TFE) in the presence of a base. This reaction proceeds via a nucleophilic aromatic substitution mechanism where the deprotonated catechol acts as the nucleophile.
Caption: General reaction scheme for the synthesis.
Q2: What are the critical factors that influence the final yield?
Several factors are paramount for achieving a high yield:
-
Purity of Reactants: Oxidized catechol or impurities in the solvent can significantly hinder the reaction.
-
Choice of Base and Solvent: The combination of base and solvent determines the nucleophilicity of the catecholate and the solubility of reactants.
-
Reaction Temperature: Precise temperature control is crucial to prevent the polymerization of TFE and minimize side reactions.
-
Efficient TFE Delivery: As a gas, ensuring TFE is effectively dissolved and reacts in the solution is a common challenge.
-
Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to oxidative side products.
Q3: What are the primary byproducts or side reactions I should be aware of?
The most common side reactions include:
-
Polymerization of TFE: TFE can readily polymerize, especially at elevated temperatures, forming polytetrafluoroethylene (PTFE).
-
Oxidation of Catechol: Catechol is susceptible to oxidation, leading to colored impurities and reducing the amount of active nucleophile.[1][2]
-
Incomplete Reaction: Formation of mono-alkoxylated intermediates that may not cyclize efficiently.
-
Solvent Decomposition: Some polar aprotic solvents can decompose under strongly basic conditions at high temperatures.
Q4: What are the non-negotiable safety precautions for handling Tetrafluoroethylene (TFE)?
TFE is a hazardous material requiring strict safety protocols.
-
Flammability and Explosion Risk: TFE is an extremely flammable gas that can form explosive mixtures with air.[3] It must be handled in a well-ventilated area, away from any ignition sources.[3][4]
-
Toxicity and Carcinogenicity: TFE is classified as a potential carcinogen, and exposure should be minimized to the lowest possible levels.[5]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including flame-resistant clothing, safety goggles, and gloves.[4] Work should be conducted within a certified fume hood.
-
Cylinder Handling: Use equipment rated for cylinder pressure and a backflow preventer in the piping.[3]
Section 2: Detailed Troubleshooting Guide
This section addresses specific experimental problems with a cause-and-effect analysis.
This is the most frequent issue. A systematic approach is required to diagnose the root cause.
Caption: Systematic workflow for troubleshooting low product yield.
Q: My reaction produced a dark tar-like substance with very little desired product. What went wrong?
A: This strongly suggests catechol oxidation .
-
Causality: Catechol is highly sensitive to oxidation, especially under basic conditions, which converts it into quinones and subsequently complex polymeric materials. This process consumes your starting material and complicates purification.
-
Solution:
-
Check Catechol Purity: Use catechol that is a white to off-white crystalline solid. If it is discolored (pink, brown, or dark), it must be purified before use, typically by recrystallization from toluene or sublimation.
-
Maintain Inert Atmosphere: The reaction vessel must be thoroughly purged with an inert gas (Nitrogen or Argon) before adding reagents. Maintain a positive pressure of inert gas throughout the reaction.
-
Degas the Solvent: Before use, sparge the solvent with an inert gas for 15-30 minutes to remove dissolved oxygen.
-
Q: The reaction seems to stop prematurely, and I isolate unreacted catechol. What is the likely cause?
A: This could be an issue with the base or the TFE delivery .
-
Causality (Base): The reaction requires a strong enough base to fully deprotonate both hydroxyl groups of catechol to form the more potent dianion nucleophile. An old or weak base, or an insufficient stoichiometric amount, will result in incomplete deprotonation.
-
Solutions (Base):
-
Use fresh, finely ground potassium hydroxide (KOH) or sodium hydroxide (NaOH). Carbonate bases (e.g., K₂CO₃) are generally less effective for this transformation.
-
Use at least 2.2 equivalents of the base to ensure complete deprotonation.
-
-
Causality (TFE Delivery): TFE is a gas with limited solubility in common organic solvents. If it is not efficiently dispersed into the reaction mixture, the reaction will be mass-transfer limited, meaning the dissolved TFE is consumed faster than it can be replenished.
-
Solutions (TFE Delivery):
-
Vigorous Stirring: Ensure the reaction mixture is stirred vigorously (>500 RPM) to create a vortex that draws the gas from the headspace into the liquid.
-
Gas Dispersion Tube: Introduce the TFE gas below the surface of the liquid using a fritted glass gas dispersion tube to create fine bubbles, maximizing the gas-liquid surface area.
-
Controlled Introduction: Do not introduce TFE too quickly. A slow, steady flow rate allows for better dissolution and reaction, minimizing loss to the headspace.
-
Q: My crude NMR shows the desired product, but also a significant amount of a white, insoluble solid. What is it?
A: You are likely observing TFE polymerization .
-
Causality: TFE can undergo spontaneous, often exothermic, polymerization to form PTFE. This is often initiated by radicals or high temperatures.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature within the optimal range (typically 80-120 °C, solvent-dependent). Overheating, even locally, can trigger polymerization. Use an oil bath for uniform heating.
-
Inhibitors: While commercial TFE contains inhibitors, they may be removed during handling. Adding a small amount of a radical inhibitor like limonene can sometimes be beneficial, though this should be optimized.
-
Purity: Ensure the reaction is free from potential radical initiators.
-
Q: I'm struggling to separate my product from a persistent colored impurity during recrystallization. What's the best approach?
A: The colored impurities are almost certainly from catechol oxidation.
-
Causality: The quinone-type byproducts are often highly colored and can have similar polarities to the desired product, making separation difficult.
-
Solution:
-
Activated Carbon Treatment: Before recrystallization, dissolve the crude product in a suitable hot solvent (e.g., ethanol or ethyl acetate) and add a small amount of activated carbon (charcoal). Stir for 10-15 minutes and then filter the hot solution through a pad of Celite® to remove the carbon and the adsorbed impurities. Then, allow the filtrate to cool for recrystallization.
-
Column Chromatography: If recrystallization is insufficient, flash column chromatography is an effective alternative. A silica gel column with a non-polar eluent system (e.g., Hexanes/Ethyl Acetate gradient) will typically separate the non-polar product from the more polar colored impurities.
-
| Purification Method | Pros | Cons | Recommended For |
| Recrystallization | Simple, scalable, cost-effective. | May not remove all impurities, especially isomers or compounds with similar solubility. | Removing minor impurities from a relatively clean crude product. |
| Column Chromatography | Excellent separation of compounds with different polarities. | More time-consuming, requires more solvent, can be difficult to scale up. | Complex mixtures or when very high purity is required. |
| Sublimation | Can provide very high purity for suitable compounds. | Only works for volatile solids; requires specialized equipment. | Final purification step for achieving analytical grade purity. |
Section 3: Yield Optimization Protocol
This section provides a baseline protocol and parameters for optimization.
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen/argon inlet, a thermometer, and a gas dispersion tube connected to the TFE cylinder via a flowmeter and bubbler.
-
Inerting: Purge the entire system with nitrogen or argon for at least 30 minutes.
-
Reagent Addition: Under a positive flow of inert gas, charge the flask with anhydrous dimethylformamide (DMF), followed by freshly purified catechol (1.0 eq.). Stir until dissolved. Carefully add finely ground potassium hydroxide (2.2 eq.).
-
Heating: Heat the mixture to the desired reaction temperature (e.g., 100 °C) using a pre-heated oil bath.
-
TFE Introduction: Once the temperature is stable, begin bubbling TFE through the gas dispersion tube at a slow, controlled rate. Monitor the reaction progress by TLC or GC/MS.
-
Workup: After the reaction is complete (typically 4-8 hours), cool the mixture to room temperature. Pour the reaction mixture into a larger volume of ice-cold water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
| Parameter | Range/Options | Effect on Yield & Rationale |
| Solvent | DMF, DMSO, NMP, Acetonitrile | High-boiling polar aprotic solvents (DMF, DMSO) are preferred. They effectively dissolve the catecholate salt and TFE, promoting a higher reaction rate. Acetonitrile can be used but may require higher pressures. |
| Base | KOH, NaOH | KOH is often slightly superior due to the higher solubility of potassium salts in organic solvents. The base must be anhydrous and finely powdered to maximize surface area. |
| Temperature | 80 - 140 °C | A balance is crucial. Higher temperatures increase the reaction rate but also significantly increase the risk of TFE polymerization. The optimal temperature is solvent-dependent and should be empirically determined. |
| Stoichiometry | Base: >2.2 eq. TFE: 1.1 - 1.5 eq. | A slight excess of base ensures full deprotonation of catechol. A slight excess of TFE helps drive the reaction to completion, but a large excess is wasteful and increases polymerization risk. |
References
Technical Support Center: Synthesis of Fluorinated Benzodioxanes
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for the synthesis of fluorinated benzodioxanes. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing these valuable heterocyclic compounds. Fluorinated benzodioxanes are crucial scaffolds in medicinal chemistry, appearing in a range of biologically active molecules.[1][2] However, their synthesis is often plagued by side reactions that can diminish yields and complicate purification.
This document moves beyond standard protocols to provide in-depth troubleshooting advice and foundational knowledge in a direct question-and-answer format. We will explore the causality behind common experimental failures and offer field-proven solutions.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your synthesis.
Q1: My yield of the desired fluorinated benzodioxane is unexpectedly low. What are the primary causes and how can I fix this?
Low yields are a frequent issue, often stemming from a combination of factors rather than a single cause. A systematic approach is key to diagnosis.
Potential Causes & Recommended Solutions:
-
Incomplete Deprotonation of the Catechol: The synthesis, typically a variation of the Williamson ether synthesis, requires the formation of a phenoxide.[3][4] Incomplete deprotonation of the starting catechol derivative means less active nucleophile is available for the cyclization step.
-
Solution: Ensure you are using a sufficiently strong base to deprotonate the phenol (pKa ~10). While weaker bases like potassium carbonate (K₂CO₃) can be effective, especially in polar aprotic solvents like DMF, stronger bases such as sodium hydride (NaH) or potassium hydride (KH) guarantee irreversible deprotonation.[4][5] The byproduct of using hydrides is H₂ gas, which conveniently bubbles out of the reaction.[4]
-
-
Suboptimal Reaction Conditions: Temperature and solvent choice are critical.
-
Temperature: While heating is necessary (typically 50-100 °C), excessive temperatures can promote decomposition or side reactions like elimination.[3] Monitor the reaction by TLC or LC-MS to determine the optimal balance between reaction rate and byproduct formation.
-
Solvent: Protic solvents can solvate the nucleophile, reducing its reactivity. Aprotic polar solvents like DMF and acetonitrile are preferred as they effectively dissolve the reagents without hindering the nucleophile.[3]
-
-
Competing Side Reactions: Several side reactions can consume your starting materials or desired product. These are addressed in detail in the following questions and include:
-
Elimination of the alkylating agent.
-
Ring alkylation (C-alkylation) instead of ether formation (O-alkylation).
-
Nucleophilic substitution of the fluorine atom on the aromatic ring.
-
-
Poor Quality of Reagents:
| Parameter | Recommendation | Rationale |
| Base | NaH, KH, or K₂CO₃ | Ensures complete formation of the nucleophilic phenoxide.[4] |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents enhance nucleophilicity and reaction rate.[3] |
| Temperature | 50 - 100 °C (monitor) | Balances reaction rate against potential for side reactions.[3] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture and oxygen. |
Q2: I'm observing a significant byproduct that appears to be a polymer or oligomer. What is happening?
This is a common issue, particularly when using dihaloalkanes like 1,2-dibromoethane or 1,2-dichloroethane.
Primary Cause: Intermolecular Reaction
Instead of one catechol molecule reacting with one dihaloalkane molecule in an intramolecular fashion to form the dioxane ring, the phenoxide from one catechol molecule can react with a dihaloalkane that has already attached to another catechol molecule. This leads to a chain of linked catechol units, resulting in oligomers or polymers.
Recommended Solutions:
-
High Dilution: Running the reaction at a lower concentration favors the intramolecular cyclization over the intermolecular polymerization. This is one of the most effective strategies.
-
Slow Addition: Add the dihaloalkane slowly to the solution of the deprotonated catechol. This keeps the concentration of the alkylating agent low at any given moment, further promoting the desired intramolecular ring-closing reaction.
Q3: My starting fluoro-catechol is being consumed, but I'm isolating a product where an additional alkyl group is attached directly to the aromatic ring. How can I prevent this?
You are observing C-alkylation, a classic competing side reaction in phenoxide chemistry.
Mechanism: Ambident Nucleophile Behavior
The phenoxide ion is an "ambident" nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the electron-rich aromatic ring (specifically the ortho and para positions).[3] While O-alkylation is usually favored and leads to your desired benzodioxane, C-alkylation can occur, leading to a complex mixture of byproducts.
Recommended Solutions to Favor O-Alkylation:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO strongly solvate the cation (e.g., K⁺ or Na⁺), leaving a "freer" and more reactive oxygen anion. This enhances the rate of O-alkylation.
-
Counter-ion: The nature of the counter-ion can influence the O/C alkylation ratio, although this is a more complex parameter to control. Generally, conditions that favor a "free" phenoxide ion promote O-alkylation.
Diagram: O-Alkylation vs. C-Alkylation Side Reaction
Caption: Desired O-alkylation vs. undesired C-alkylation.
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for understanding and optimizing your synthesis.
Q1: What is the primary mechanism for synthesizing fluorinated benzodioxanes from a fluorinated catechol and a dihaloalkane?
The reaction is a double Williamson ether synthesis, which proceeds via two sequential Sₙ2 (bimolecular nucleophilic substitution) reactions.[3]
Step-by-Step Mechanism:
-
Deprotonation: A base removes the acidic protons from both hydroxyl groups of the fluoro-catechol, creating a potent dianionic nucleophile (a bis-phenoxide).
-
First Sₙ2 Reaction: One of the phenoxide oxygens attacks one of the electrophilic carbons of the dihaloalkane (e.g., 1,2-dibromoethane), displacing a halide ion. This forms an intermediate where the catechol is linked to the alkyl chain.
-
Second Sₙ2 Reaction (Intramolecular): The second phenoxide oxygen on the same molecule attacks the other carbon of the alkyl chain, displacing the second halide ion and closing the six-membered dioxane ring.
This intramolecular cyclization is favored under the correct conditions (e.g., high dilution) as described in the troubleshooting section.
Q2: My starting material is a poly-fluorinated benzene derivative, not a catechol. What mechanism is at play then?
In this case, you are likely performing a Nucleophilic Aromatic Substitution (SₙAr) reaction.[7][8] This mechanism is common when reacting a nucleophile (like ethylene glycol) with a highly electron-deficient aromatic ring.
Key Requirements for SₙAr:
-
Activated Ring: The aromatic ring must be "activated" by strong electron-withdrawing groups (EWGs), such as nitro (-NO₂), cyano (-CN), or multiple fluorine atoms.[8] Fluorine itself is an EWG and helps make the ring susceptible to nucleophilic attack.
-
Good Leaving Group: There must be a good leaving group on the ring, which is typically a halide. In poly-fluorinated aromatics, a fluorine atom itself acts as the leaving group.
-
Ortho/Para Position: The EWGs must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the reaction intermediate (the Meisenheimer complex) via resonance.[7][8]
The reaction proceeds via an addition-elimination mechanism: the nucleophile adds to the ring, forming the stabilized anionic Meisenheimer complex, and then the leaving group is eliminated to restore aromaticity.[8][9]
Diagram: SₙAr Reaction Mechanism Workflow
Caption: Key stages of the SₙAr synthesis pathway.
Q3: How can I reliably identify my side products?
A combination of analytical techniques is most effective.
-
¹⁹F NMR Spectroscopy: This is an exceptionally powerful and sensitive technique for any reaction involving fluorinated compounds.[10] Each unique fluorine environment will produce a distinct signal, making it invaluable for identifying unexpected fluorinated byproducts, such as isomers or products of undesired substitution.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can provide the exact mass of byproducts, allowing you to deduce their elemental composition and identify issues like C-alkylation or polymerization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides the structural backbone of your products. Comparing the spectra of your purified product and the crude mixture can reveal the presence and structure of major impurities.
Experimental Protocols
Protocol: General Procedure for Synthesis of a Fluorinated Benzodioxane via Williamson Ether Synthesis
This is a representative protocol and may require optimization for specific substrates.
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the fluorinated catechol (1.0 eq). Seal the flask and purge with an inert atmosphere (N₂ or Ar).
-
Solvent Addition: Add anhydrous DMF (to make a ~0.1 M solution) via syringe. Stir the mixture until the catechol is fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise over 15 minutes. Caution: NaH reacts violently with water and generates H₂ gas. Allow the mixture to stir at room temperature for 1 hour.
-
Alkylation: Add 1,2-dibromoethane (1.1 eq) dropwise to the stirring suspension over 30 minutes using a syringe pump.
-
Reaction: Heat the reaction mixture to 80-90 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete in 4-12 hours.
-
Work-up: Cool the reaction to room temperature. Carefully quench by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired fluorinated benzodioxane.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. francis-press.com [francis-press.com]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 9. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Welcome to the technical support center for the synthesis and optimization of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important fluorinated scaffold. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and experimental success.
Introduction: The Significance of this compound
The 1,4-benzodioxane scaffold is a key structural motif in numerous biologically active compounds. The introduction of fluorine atoms, particularly the tetrafluoroethylene bridge in this compound, can significantly enhance metabolic stability, lipophilicity, and binding affinity to biological targets. These properties make it a valuable building block in medicinal chemistry and drug discovery.
The primary synthetic route to this compound involves the reaction of catechol with tetrafluoroethylene (TFE). This process, while direct, presents several challenges related to the handling of gaseous TFE, reaction control, and purification of the final product. This guide will walk you through the optimization of these reaction conditions and provide solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most direct and widely employed method is the [2+2] cycloaddition of catechol with tetrafluoroethylene (TFE) under pressure. This reaction is typically carried out in a suitable solvent and may be facilitated by a base or a catalyst.
Q2: Why is my reaction yield consistently low?
Low yields can stem from several factors:
-
Inadequate Mass Transfer: Poor mixing of gaseous TFE with the liquid phase containing catechol can limit the reaction rate.
-
Suboptimal Temperature and Pressure: The reaction is sensitive to both temperature and pressure. Insufficient pressure will result in a low concentration of TFE in the reaction mixture, while excessive temperature can lead to side reactions and decomposition.
-
Presence of Impurities: Moisture or other impurities in the reactants or solvent can interfere with the reaction.
-
Improper Stoichiometry: An incorrect ratio of catechol to TFE can lead to incomplete conversion of the limiting reagent.
Q3: I am observing the formation of a significant amount of side products. What are they and how can I minimize them?
Common side products can include oligomers or polymers of TFE and products from the oxidation of catechol.[1][2][3] To minimize their formation:
-
Control Reaction Temperature: Avoid excessively high temperatures, which can promote TFE polymerization and catechol decomposition.
-
Use of Inhibitors: For TFE polymerization, a radical inhibitor can be introduced into the reaction mixture.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of catechol.
Q4: What are the best practices for purifying this compound?
Purification is typically achieved through recrystallization or column chromatography. The choice of solvent for recrystallization is crucial and should be determined experimentally. For column chromatography, a solvent system with appropriate polarity should be selected to achieve good separation from any unreacted starting materials and side products.
Troubleshooting Guide
This section provides a more detailed breakdown of potential issues and their solutions, structured around the key stages of the synthesis.
Problem 1: Reaction Fails to Initiate or Proceeds Very Slowly
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Low Reactant Concentration | Increase the pressure of tetrafluoroethylene (TFE). Ensure proper sealing of the reaction vessel to maintain pressure. | Higher pressure increases the concentration of dissolved TFE in the solvent, thereby increasing the collision frequency with catechol molecules and accelerating the reaction rate. |
| Insufficient Activation Energy | Gradually increase the reaction temperature in small increments (e.g., 5-10 °C). | The cycloaddition reaction has an activation energy barrier that must be overcome. Increasing the temperature provides more kinetic energy to the reacting molecules. |
| Catalyst Inactivity | If using a catalyst, ensure it is fresh and has been stored under appropriate conditions. Consider screening different catalysts (e.g., phase-transfer catalysts) to find one that is more effective for this specific reaction. | Catalysts can degrade over time or become poisoned by impurities. Phase-transfer catalysts can facilitate the reaction between the deprotonated catechol (in the aqueous or solid phase) and TFE (in the organic/gas phase). |
| Presence of Inhibitors | Ensure all reactants and the solvent are free from impurities that could inhibit the reaction. For example, some commercial TFE may contain stabilizers that need to be removed prior to use. | Inhibitors can interfere with the reaction mechanism, for instance, by quenching reactive intermediates. |
Problem 2: Formation of Polymeric Byproducts
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| High Localized Concentration of TFE | Ensure vigorous and efficient stirring to maintain a homogeneous distribution of TFE in the reaction mixture. | Poor mixing can lead to localized areas of high TFE concentration, which can favor self-polymerization over the desired cycloaddition with catechol. |
| Radical Polymerization of TFE | Add a small amount of a radical inhibitor (e.g., hydroquinone) to the reaction mixture. | Tetrafluoroethylene can undergo radical polymerization, especially at elevated temperatures. A radical scavenger will terminate the polymerization chain reactions. |
| Excessively High Reaction Temperature | Optimize the reaction temperature to find a balance between a reasonable reaction rate and minimal side product formation. | Higher temperatures can initiate the polymerization of TFE. |
Problem 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Strategy | Scientific Rationale |
| Product is an Oil or Low-Melting Solid | Attempt purification by column chromatography. If the product is an oil, it may be possible to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. | Column chromatography separates compounds based on their differential adsorption to the stationary phase, which is effective for purifying oils. Crystallization is a highly effective purification technique for solids. |
| Co-elution of Impurities during Chromatography | Optimize the solvent system for column chromatography by trying different solvent mixtures with varying polarities. Gradient elution may be necessary to achieve better separation. | A well-chosen eluent will have the right polarity to separate the target compound from impurities with different polarities. |
| Product is Thermally Unstable | Use milder purification techniques such as recrystallization at lower temperatures or flash chromatography. Avoid high temperatures during solvent removal. | Thermal degradation can lead to lower yields and the introduction of new impurities. |
Experimental Protocols
General Safety Precautions for Handling Tetrafluoroethylene (TFE)
Tetrafluoroethylene is a flammable and toxic gas that can form explosive peroxides in the presence of air.[4] It is crucial to handle TFE with extreme caution in a well-ventilated fume hood. All equipment must be properly grounded to prevent static discharge. It is highly recommended to consult the Safety Data Sheet (SDS) for TFE before use.
Optimized Synthesis of this compound
This is a representative protocol and may require further optimization based on laboratory conditions and available equipment.
Materials:
-
Catechol
-
Tetrafluoroethylene (TFE)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Potassium Carbonate (anhydrous, finely powdered)
-
High-pressure autoclave equipped with a magnetic stirrer, gas inlet, pressure gauge, and thermocouple.
Procedure:
-
Preparation: Dry all glassware thoroughly in an oven and allow to cool under an inert atmosphere.
-
Charging the Reactor: In the autoclave, combine catechol and anhydrous potassium carbonate in anhydrous DMF.
-
Purging: Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon) several times to remove any residual air.
-
Pressurizing with TFE: Introduce TFE gas into the autoclave to the desired pressure. The optimal pressure will need to be determined experimentally but is typically in the range of 10-50 atm.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the reaction progress by observing the pressure drop.
-
Work-up: After the reaction is complete (indicated by the stabilization of pressure), cool the reactor to room temperature and carefully vent the excess TFE.
-
Isolation: Open the reactor, and filter the reaction mixture to remove the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the DMF.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Visualizing the Reaction Pathway
The synthesis of this compound proceeds through a formal [2+2] cycloaddition reaction. The following diagram illustrates the key steps.
References
Technical Support Center: 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Introduction: Welcome to the dedicated technical support center for 2,2,3,3-Tetrafluoro-1,4-benzodioxane. As a novel fluorinated scaffold, this compound presents unique opportunities in drug discovery and materials science. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting support for potential stability issues that may be encountered during experimentation. Given the limited specific literature on this exact molecule, this resource synthesizes data from structurally related compounds, including 1,4-benzodioxanes and polyfluorinated ethers, to provide a predictive and precautionary framework for its handling and use.
FREQUENTLY ASKED QUESTIONS (FAQs)
Q1: What are the primary predicted stability concerns for this compound?
A1: Based on its structure, the primary stability concerns involve the tetrafluoro-dioxane ring. This moiety is electron-deficient due to the high electronegativity of the fluorine atoms. Consequently, it may be susceptible to:
-
Hydrolysis: Particularly under strong acidic or basic conditions, the ether linkages could be cleaved.
-
Nucleophilic Attack: The electron-withdrawing nature of the fluorine atoms can render the carbon atoms of the dioxane ring electrophilic and thus susceptible to attack by strong nucleophiles.
-
Thermal Decomposition: While the 1,4-benzodioxane core is relatively stable, high temperatures could lead to decomposition, potentially involving the fluorinated portion of the molecule.
Q2: How does the fluorine substitution affect the stability of the benzodioxane ring system?
A2: The four fluorine atoms have a profound electron-withdrawing effect. This is predicted to:
-
Increase susceptibility to nucleophilic attack on the C2 and C3 positions of the dioxane ring.
-
Decrease the electron density of the benzene ring , potentially deactivating it towards electrophilic aromatic substitution compared to unsubstituted 1,4-benzodioxane.[1][2]
-
Potentially alter the thermal decomposition pathway compared to non-fluorinated benzodioxanes.
Q3: Is this compound expected to be stable in aqueous solutions?
A3: Under neutral pH and ambient temperature, it is likely to be stable for short-term experiments. However, prolonged exposure or harsh pH conditions could lead to hydrolysis. We strongly recommend performing stability studies in your specific aqueous buffer system before proceeding with extensive experiments.
Q4: What are the likely decomposition products of this compound?
A4: While not empirically determined for this specific molecule, potential decomposition could yield catechol and tetrafluoroethylene or its hydrated/oxidized products, depending on the reaction conditions. Under oxidative conditions, ring-opened byproducts such as glycols and acids may form.[3]
Q5: Are there any known incompatibilities with common laboratory reagents?
A5: Avoid strong acids, strong bases, and potent nucleophiles unless they are part of a planned reaction. Reagents like organolithiums, Grignard reagents, and strong reducing agents (e.g., lithium aluminum hydride) should be used with caution and at low temperatures, as they may react with the fluorinated dioxane ring.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Explanation |
| Unexpected side products in a reaction. | Decomposition of the this compound scaffold. | 1. Analyze reaction conditions: Check for the presence of strong acids, bases, or nucleophiles that may not be compatible with the fluorinated dioxane ring.[4] 2. Run a control experiment: Subject the starting material to the reaction conditions without other reactants to assess its stability. 3. Lower the reaction temperature: Thermal stress can lead to decomposition.[5][6] |
| Low yield or no product formation in an electrophilic aromatic substitution reaction. | The tetrafluoro-dioxane ring is strongly electron-withdrawing, deactivating the benzene ring. | 1. Use harsher reaction conditions: Stronger Lewis acids or higher temperatures may be required.[1][7] 2. Consider alternative synthetic routes: It may be more feasible to introduce the desired functionality to the catechol precursor before forming the benzodioxane ring. |
| Inconsistent results in biological assays. | Hydrolysis or reaction of the compound in the assay medium. | 1. Perform a stability study: Incubate the compound in the assay medium for the duration of the experiment and analyze for degradation products by LC-MS or NMR. 2. Prepare fresh solutions: Do not use aged stock solutions, especially if they are in aqueous or alcoholic media. |
| Precipitate formation upon storage in solution. | Poor solubility or slow decomposition leading to insoluble byproducts. | 1. Verify solubility: Determine the solubility in various solvents. 2. Store under inert atmosphere: Protect from moisture and air to prevent hydrolytic or oxidative decomposition. 3. Store at low temperatures: This will slow down potential decomposition pathways. |
Experimental Protocols
Protocol 1: General Stability Assessment of this compound
This protocol provides a framework to assess the stability of the compound under various conditions.
Materials:
-
This compound
-
Solvents: Acetonitrile, DMSO, Water, Ethanol
-
Buffers: pH 4 (acetate), pH 7.4 (phosphate), pH 9 (borate)
-
Analytical Instruments: HPLC-UV, LC-MS, ¹⁹F NMR
Procedure:
-
Prepare stock solutions of the test compound in acetonitrile or DMSO.
-
For each condition to be tested (e.g., pH 4 buffer at room temperature), dilute the stock solution to a final concentration of 10-50 µM.
-
Take an initial sample (t=0) and analyze by HPLC-UV and LC-MS to determine the initial purity and mass.
-
Incubate the solutions under the desired conditions (e.g., room temperature, 37°C, protected from light).
-
Withdraw aliquots at various time points (e.g., 1, 4, 8, 24, 48 hours).
-
Analyze each aliquot by HPLC-UV to quantify the remaining parent compound and detect any new peaks.
-
Analyze relevant samples by LC-MS to identify the mass of any potential degradation products.
-
For a more detailed analysis of the fluorinated species, ¹⁹F NMR can be used to monitor the disappearance of the signal from the parent compound and the appearance of new fluorine-containing species.
Protocol 2: Assessing Reactivity with Nucleophiles
This protocol helps determine the compound's susceptibility to nucleophilic attack.
Materials:
-
This compound
-
Nucleophile (e.g., sodium methoxide, piperidine)
-
Anhydrous solvent (e.g., THF, DMF)
-
TLC plates and developing system
-
GC-MS or LC-MS for analysis
Procedure:
-
Dissolve this compound in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath (0°C).
-
Add a solution of the nucleophile (1.1 equivalents) dropwise.
-
Monitor the reaction by TLC at regular intervals (e.g., 15, 30, 60 minutes).
-
If a reaction is observed (disappearance of starting material spot and appearance of a new spot), quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product into an organic solvent (e.g., ethyl acetate), dry, and concentrate.
-
Analyze the crude product by GC-MS or LC-MS to identify the products of the nucleophilic reaction.
Visualizations
Chemical Structure and Potential Reaction Sites
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Degradation of 1,4-dioxane in water with heat- and Fe(2+)-activated persulfate oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of 2,3-dihydro-1,4-benzodioxin and 1,2-dimethoxybenzene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Aromatic Reactivity [www2.chemistry.msu.edu]
Technical Support Center: 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Welcome to the technical support guide for 2,2,3,3-Tetrafluoro-1,4-benzodioxane (CAS No. 2993-36-4). This document is intended for researchers, chemists, and drug development professionals. It provides essential information on safe handling, storage, and troubleshooting for experiments involving this fluorinated aromatic ether.
Section 1: Safety & Handling FAQs
This section addresses the most common questions regarding the safe handling and personal protective equipment (PPE) required when working with this compound.
Q1: What are the primary hazards of this compound?
A1: Based on data from the closely related 6-amino derivative, this compound should be treated as highly hazardous.[2] The primary anticipated risks are:
-
High Acute Toxicity: Assumed to be toxic if swallowed, in contact with skin, or if inhaled.[2]
-
Peroxide Formation: As a cyclic ether, it may form explosive peroxides upon prolonged storage and exposure to air and light.[4] This is a critical hazard that requires diligent management.
-
Incompatibility: It is likely incompatible with strong oxidizing agents, strong acids, and strong bases.[5]
-
Thermal Decomposition: When heated to decomposition, fluorinated compounds can release highly toxic and corrosive fumes such as hydrogen fluoride (HF) and carbonyl fluoride.
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive PPE strategy is crucial.[5]
-
Eye Protection: Chemical splash goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemically resistant gloves. Given the fluorinated aromatic structure, nitrile gloves may have a limited breakthrough time. Consider double-gloving or using thicker, more resistant gloves like Viton® or butyl rubber for extended handling. Always consult the glove manufacturer's compatibility data.
-
Body Protection: A flame-resistant lab coat is required at all times. For larger quantities or procedures with a high splash risk, a chemical-resistant apron is also recommended.
-
Respiratory Protection: All work with this compound must be performed in a certified chemical fume hood to avoid inhalation of vapors.
Q3: How should I handle a spill of this compound?
A3: The response depends on the scale of the spill.
-
Minor Spill (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent). Collect the contaminated material into a clearly labeled, sealed container for hazardous waste disposal. Clean the area with an appropriate solvent.
-
Major Spill (or any spill outside a fume hood): Evacuate the immediate area and alert colleagues. If safe to do so, increase ventilation. Do not attempt to clean it up without appropriate respiratory protection (e.g., a self-contained breathing apparatus) and full chemical protective clothing. Contact your institution's Environmental Health & Safety (E&S) department immediately.
Section 2: Storage & Stability Guide
Proper storage is critical to maintaining the integrity of the compound and ensuring laboratory safety, particularly due to the risk of peroxide formation.
Q4: What are the correct storage conditions for this compound?
A4: Store the compound in a cool, dry, and well-ventilated area, away from light and heat, which can accelerate peroxide formation.[4][5]
-
The container must be tightly sealed to prevent exposure to atmospheric oxygen.
-
It is best practice to purge the headspace of the container with an inert gas like nitrogen or argon before sealing.
-
Store away from incompatible materials such as strong oxidizing agents.[5]
-
Use a designated and labeled storage cabinet for hazardous chemicals.
Q5: How do I monitor for and manage the risk of explosive peroxide formation?
A5: This is a critical safety procedure for all ethers.
-
Date All Containers: Label every container with the date it was received and the date it was first opened. This is the most important step in tracking its age.
-
Regular Testing: If the compound is stored for more than 3-6 months after opening, it must be tested for the presence of peroxides before use. Commercial peroxide test strips are readily available for this purpose.
-
Action Levels:
-
< 20 ppm: Safe for general use.
-
20-100 ppm: Use with caution. Do not distill or concentrate.
-
> 100 ppm: DANGER. Do not handle. Do not attempt to open the container, especially if crystals are visible around the cap or in the liquid. Contact your E&S department for emergency disposal.
-
-
Visual Inspection: Before opening any container, visually inspect it (without shaking) for signs of peroxide formation, which can include crystal formation, a viscous liquid, or cloudiness.[2] If any of these are present, do not handle the container and contact E&S immediately.
Section 3: Troubleshooting Experimental Issues
Q6: My reaction with this compound is sluggish or failing. What are the common causes?
A6: Several factors could be at play:
-
Poor Solubility: While the fluorine content may enhance solubility in some organic solvents, it can decrease solubility in others. Verify the compound's solubility in your reaction solvent. Consider alternative solvents if solubility is an issue.
-
Reagent Purity: The compound may have degraded, especially if stored improperly. Peroxide formation can interfere with many reactions. Test for peroxides and consider re-purifying the material if necessary.
-
Steric Hindrance: The tetrafluoro-ethyl bridge is sterically bulky. This can hinder the approach of reactants to the aromatic ring or the ether oxygens, slowing down reactions that might be faster on the non-fluorinated analog, 1,4-benzodioxan.
-
Electronic Effects: The four fluorine atoms are strongly electron-withdrawing. This deactivates the attached dioxane ring and can influence the reactivity of the fused benzene ring, making it less susceptible to electrophilic aromatic substitution compared to standard 1,4-benzodioxan.
Q7: I am observing unexpected side products in my reaction. Why might this be happening?
A7:
-
Reaction with Peroxides: If peroxides are present in your starting material, they can initiate unwanted radical side reactions.
-
Ring Opening: Under very harsh acidic or basic conditions, the ether linkages could potentially be cleaved, though the fluorination should lend significant stability to the dioxane ring.
-
Reactivity of C-F Bonds: While generally very strong, under certain conditions (e.g., with potent reducing agents or specific catalysts), the C-F bonds could potentially react. Review the literature for reactivity patterns of similar highly fluorinated compounds.
Data & Protocols
Physical & Chemical Properties
As specific experimental data for this compound is limited, the properties of the non-fluorinated parent compound, 1,4-Benzodioxan, are provided for comparison. The introduction of four fluorine atoms is expected to significantly increase the molecular weight, density, and boiling point.
| Property | This compound | 1,4-Benzodioxan (for comparison) |
| CAS Number | 2993-36-4 | 493-09-4[5][6][7] |
| Molecular Formula | C₈H₄F₄O₂ | C₈H₈O₂[5][6][7] |
| Molecular Weight | 208.11 g/mol | 136.15 g/mol [6][7][8] |
| Boiling Point | Data not available | ~216-248 °C (at 760 mmHg)[6][7] |
| Density | Data not available | ~1.14-1.17 g/mL (at 25 °C)[5][7] |
| Appearance | Data not available | Clear colorless to slightly yellow liquid[5][7] |
Representative Experimental Protocol: Synthesis
The synthesis of this compound is typically achieved via the cycloaddition of tetrafluoroethylene (TFE) gas to catechol. This reaction must be conducted with extreme caution due to the hazards of TFE.
Reaction: Catechol + Tetrafluoroethylene → this compound
Materials:
-
Catechol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Tetrafluoroethylene (TFE) gas[9]
-
Nitrogen gas (for inert atmosphere)
Procedure:
-
Setup: Assemble a high-pressure reaction vessel (autoclave) equipped with a gas inlet, pressure gauge, and magnetic stirrer. Ensure the entire apparatus is oven-dried and cooled under a nitrogen atmosphere.
-
Charging the Reactor: In the fume hood, charge the autoclave with catechol and anhydrous potassium carbonate in anhydrous DMF.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen gas to remove all oxygen.
-
Pressurizing with TFE: Cool the reactor and carefully introduce tetrafluoroethylene gas to the desired pressure. CAUTION: TFE is a highly flammable gas that can polymerize explosively. This step must only be performed by trained personnel with appropriate safety equipment and engineering controls.
-
Reaction: Heat the sealed reactor to the target temperature (e.g., 80-120 °C) with vigorous stirring. Monitor the internal pressure throughout the reaction.
-
Workup: After the reaction is complete (as determined by monitoring pressure drop or by TLC analysis of a carefully vented aliquot), cool the reactor to room temperature. Carefully and slowly vent the excess TFE into a suitable scrubbing system.
-
Isolation: Open the reactor in a fume hood. Quench the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
Visual Workflow: Chemical Spill Response
The following diagram outlines the decision-making process for responding to a chemical spill of this compound.
Caption: Decision tree for handling a chemical spill.
References
- 1. 6-Amino-2,2,3,3-tetrafluoro-1,4-benzodioxane | 89586-07-2 [b2b.sigmaaldrich.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. 1,4-Benzodioxan | 493-09-4 [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 1,4-Benzodioxan | C8H8O2 | CID 10301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Tetrafluoroethylene [drugfuture.com]
Technical Support Center: Purification of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Welcome to the technical support center for the synthesis and purification of 2,2,3,3-Tetrafluoro-1,4-benzodioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable fluorinated building block. The following troubleshooting guide and frequently asked questions (FAQs) are based on established chemical principles and field-proven insights to ensure the highest purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My crude product is a dark, tarry material. What is the likely cause and how can I purify my this compound?
A1: The presence of a dark, tarry substance in your crude product is a common issue and is most likely due to the oxidation and subsequent polymerization of unreacted catechol starting material. Catechol is highly susceptible to oxidation, especially under basic or heated conditions, which are often employed in the synthesis of benzodioxanes. This process leads to the formation of colored quinone-type species that can further polymerize.[1][2]
Troubleshooting Strategy:
-
Initial Work-up: After the reaction, a diligent aqueous work-up is crucial. Washing the organic layer with a mild acidic solution (e.g., 1M HCl) can help remove basic catalysts and some of the more polar, colored impurities. Subsequent washes with brine will help to break any emulsions.
-
Activated Carbon Treatment: Before proceeding to more rigorous purification, treatment with activated carbon can be highly effective in removing colored impurities.
-
Protocol: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of activated carbon (typically 1-5% by weight of the crude product) and stir the suspension at room temperature for 30-60 minutes. Filter the mixture through a pad of celite to remove the carbon.
-
-
Silica Gel Chromatography: Flash column chromatography is the most effective method for separating the desired product from the polar, colored impurities.
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard and effective for most separations. |
| Mobile Phase | Hexanes/Ethyl Acetate Gradient | Start with a low polarity mobile phase (e.g., 95:5 Hexanes:EtOAc) and gradually increase the polarity. |
| Monitoring | Thin Layer Chromatography (TLC) | Use a UV lamp (254 nm) to visualize the product and impurities. |
Q2: I've removed the colored impurities, but my product is still not pure. What other common impurities should I be aware of?
A2: Besides catechol-derived impurities, you should be vigilant for the presence of unreacted catechol and polytetrafluoroethylene (PTFE) oligomers. Tetrafluoroethylene (TFE) is a highly reactive gas that can readily polymerize under reaction conditions.
Identification and Removal of Common Impurities:
-
Unreacted Catechol:
-
Identification: Can be detected by TLC (will have a different Rf value than the product) and NMR spectroscopy (characteristic aromatic proton signals).
-
Removal: A simple aqueous base wash (e.g., 1M NaOH) during the work-up can effectively remove the acidic catechol. However, be cautious as a strong base can promote catechol oxidation. Flash chromatography is also very effective.
-
-
PTFE Oligomers:
-
Identification: These are often waxy solids and are typically insoluble in common organic solvents. They can be more challenging to detect by standard NMR or UV-Vis spectroscopy. 19F NMR can be a useful tool for identifying fluorinated impurities.[6]
-
Removal: PTFE oligomers are non-polar. They can often be removed by precipitation.
-
Protocol: Dissolve the crude product in a minimal amount of a good solvent (e.g., dichloromethane). Add a poor solvent in which the oligomers are insoluble (e.g., hexanes or methanol) dropwise until a precipitate forms. The desired product should remain in solution. Filter to remove the precipitated oligomers.
-
-
Q3: How can I confirm the purity of my final product?
A3: A combination of analytical techniques is essential to confirm the purity of your this compound.
| Analytical Technique | Purpose | Key Indicators of Purity |
| ¹H and ¹⁹F NMR Spectroscopy | Structural confirmation and detection of proton- and fluorine-containing impurities. | Clean spectra with correct chemical shifts, integration values, and coupling patterns. Absence of signals corresponding to catechol or other byproducts.[6][7] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative assessment of purity. | A single major peak corresponding to the product with minimal to no impurity peaks.[8][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities and confirmation of molecular weight. | A single major peak with the correct mass-to-charge ratio. |
| Melting Point Analysis | Assessment of crystalline purity. | A sharp and narrow melting point range consistent with literature values. |
Q4: My purification by flash chromatography is not giving a clean separation. What can I do to improve it?
A4: Optimizing your flash chromatography conditions is key to achieving a good separation.
Troubleshooting Flowchart for Flash Chromatography:
Caption: Troubleshooting workflow for optimizing flash chromatography.
Q5: Can I use recrystallization to purify this compound?
A5: Yes, recrystallization can be an effective final purification step, particularly for removing minor impurities from a relatively pure product. The key is to find a suitable solvent system.
Experimental Protocol for Recrystallization:
-
Solvent Screening: Test the solubility of your product in a range of solvents at room temperature and at their boiling points. Ideal solvents will have poor solubility at room temperature and high solubility at elevated temperatures. Common choices include hexanes, heptane, ethanol, isopropanol, or mixtures thereof.
-
Dissolution: In a flask equipped with a reflux condenser, dissolve the impure product in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities (like PTFE oligomers), perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Diagram of the General Purification Workflow
Caption: A typical workflow for the purification of this compound.
References
- 1. Oxidation Chemistry of Catechol Utilized in Designing Stimuli-Responsive Adhesives and Antipathogenic Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. silicycle.com [silicycle.com]
- 6. Impurity profiling in bulk pharmaceutical batches using 19F NMR spectroscopy and distinction between monomeric and dimeric impurities by NMR-based diffusion measurements. | Semantic Scholar [semanticscholar.org]
- 7. NMR and mass spectrometric characterization of vinblastine, vincristine and some new related impurities--part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Scaling the Synthesis of 2,2,3,3-Tetrafluoro-1,4-benzodioxane
Introduction: 2,2,3,3-Tetrafluoro-1,4-benzodioxane is a crucial fluorinated building block in medicinal chemistry and materials science. Its rigid, electron-deficient dioxane ring makes it a valuable scaffold for designing novel pharmaceuticals and advanced polymers.[1] However, scaling its synthesis from the lab bench to pilot or manufacturing scale presents significant challenges. The primary route involves the reaction of catechol with tetrafluoroethylene (TFE), a reactive gaseous monomer prone to polymerization. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, designed for researchers and process chemists tasked with scaling this demanding synthesis.
Proposed Synthesis Pathway: Nucleophilic Aromatic Substitution
The most viable route for synthesizing this compound is the reaction of a catechol salt with tetrafluoroethylene (TFE). The reaction proceeds via a two-step nucleophilic addition-elimination mechanism. First, the catecholate dianion attacks the TFE double bond, forming an intermediate. This is followed by an intramolecular cyclization with the elimination of two fluoride ions to form the stable benzodioxane ring.
Caption: Proposed reaction pathway for this compound synthesis.
Troubleshooting Guide: Scaling Up Synthesis
This section addresses common problems encountered during the scale-up of the catechol-TFE reaction in a direct question-and-answer format.
Question 1: My reaction yield is consistently low (<40%) and does not improve with longer reaction times. What are the likely causes and how can I fix this?
Answer: Low yield is the most common challenge and typically points to issues with reactivity, side reactions, or reagent stability.
-
Causality:
-
Inefficient Catecholate Formation: The reaction requires the formation of the dianion of catechol. If deprotonation is incomplete, the less nucleophilic mono-anion will react sluggishly, or not at all.
-
TFE Polymerization: TFE is highly susceptible to radical or anionic polymerization, especially under basic conditions and at elevated temperatures. This is a major pathway for reagent loss.
-
Mass Transfer Limitations: On a larger scale, efficiently dissolving gaseous TFE into the reaction mixture becomes difficult. If TFE is not delivered effectively to the catecholate, the reaction rate will be slow, allowing side reactions to dominate.
-
-
Troubleshooting Strategy & Optimization:
Caption: Workflow for troubleshooting low reaction yield.
Data-Driven Insights:
| Parameter | Problem Indicator | Recommended Action | Justification |
| Base | Residual catechol detected by in-process control (IPC) | Switch from K₂CO₃ to Sodium Hydride (NaH). | NaH is a stronger, non-hygroscopic base that ensures complete and irreversible deprotonation. Handle with extreme care under an inert atmosphere. |
| Solvent | TFE pressure builds rapidly with little uptake | Use a high-boiling polar aprotic solvent like DMF, NMP, or Diglyme. | These solvents have higher TFE solubility and allow for higher reaction temperatures/pressures, improving mass transfer. |
| TFE Addition | Formation of white, insoluble solid (PTFE) | Introduce TFE below the liquid surface via a dip tube at a rate that matches consumption. | Subsurface addition maximizes gas-liquid interface and prevents accumulation of unreacted TFE in the headspace, reducing polymerization risk. |
| Temperature | Reaction stalls or polymerization occurs | Maintain temperature between 70-90 °C. Lower temperatures favor selectivity but reduce rate. | This range is often a compromise between achieving a reasonable reaction rate and minimizing TFE polymerization. An initial exotherm should be carefully controlled. |
Question 2: The reaction is showing a dangerous exotherm during TFE addition at pilot scale. How can we control this?
Answer: A strong exotherm is expected as the C-F bonds are formed. Uncontrolled, this can lead to runaway reactions, TFE polymerization, and dangerous pressure buildup.
-
Causality: The reaction has a high heat of reaction. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient than in laboratory glassware.
-
Troubleshooting Strategy & Optimization:
-
Semi-Batch Operation: Do not add all reagents at once. The safest approach is a semi-batch process where the catecholate solution is prepared first, brought to temperature, and then TFE is fed in at a controlled rate.
-
Controlled TFE Feed Rate: Link the TFE feed rate directly to the reactor's cooling capacity. Use a mass flow controller and monitor the internal temperature and jacket temperature differential. If the internal temperature rises above a setpoint, the TFE feed should be automatically stopped.
-
Dilution: Increasing the solvent volume can help moderate the temperature by providing a larger thermal mass, although this may impact downstream processing costs.
-
Reactor Engineering: Ensure the pilot reactor has adequate cooling capacity, good agitation with baffles to ensure homogenous heat distribution, and is rated for the potential pressures.
-
Question 3: My final product is difficult to purify and is contaminated with a dark, tarry substance. What is this and how can I remove it?
Answer: The dark contaminant is likely due to oxidation of catechol or catecholate anions. These species are highly sensitive to air, especially under basic conditions.
-
Causality: Oxygen can oxidize catecholates to semiquinone and quinone species, which can then polymerize into complex, colored structures.
-
Troubleshooting Strategy & Optimization:
-
Strict Inert Atmosphere: The entire process, from charging the catechol and base to the final work-up, must be conducted under a rigorously maintained inert atmosphere (Nitrogen or Argon). Use de-gassed solvents.
-
Work-up Procedure:
-
Quench the reaction by adding a proton source (e.g., acetic acid or ammonium chloride solution) before exposing the mixture to air.
-
Perform a wash with a reducing agent solution, such as sodium bisulfite or sodium dithionite, to reduce colored quinone-type impurities back to more soluble hydroquinones.[2]
-
-
Purification Method:
-
After aqueous work-up and extraction, distillation under reduced pressure is often the most effective method for purification at scale.
-
If distillation is not feasible, column chromatography on silica gel can be used, but may be impractical for very large quantities.[3] A silica plug filtration may be a good compromise to remove polar, colored impurities.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions for this reaction? A: This synthesis involves multiple hazards that require strict safety protocols.
-
Tetrafluoroethylene (TFE): TFE is a flammable, toxic gas that can form explosive peroxides and polymerize violently. It must be handled in a well-ventilated area, with appropriate monitoring and grounding to prevent static discharge. Always use TFE with an added polymerization inhibitor.
-
Sodium Hydride (NaH): NaH is a flammable solid that reacts violently with water to produce hydrogen gas. It must be handled under an inert, anhydrous atmosphere.
-
Pressure: The reaction is typically run under positive pressure in a sealed reactor. The reactor must be equipped with a pressure relief valve and a burst disc.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including flame-retardant lab coats, safety glasses, and gloves resistant to the solvents being used.[4]
Q2: Which analytical techniques are best for monitoring reaction progress? A: For effective in-process control (IPC), a combination of techniques is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is ideal for monitoring the disappearance of catechol and the appearance of the product. A small, quenched sample from the reaction can be quickly analyzed.
-
¹⁹F NMR Spectroscopy: Fluorine NMR is a powerful tool to specifically track the consumption of TFE and the formation of the C-F bonds in the product. It can also help identify any fluorine-containing byproducts.
-
Pressure Monitoring: In a sealed system, the rate of pressure drop of the TFE feed can be used as a direct measure of its consumption rate, providing a simple, real-time indicator of reaction progress.
Q3: How should the reaction be quenched and worked up at a large scale? A: A robust and safe work-up procedure is critical for consistent quality and yield.
-
Cooling: Once the reaction is complete (as determined by IPC), cool the reactor to room temperature.
-
Venting: Carefully vent any excess TFE pressure through a scrubber system.
-
Quenching: Slowly add a proton source (e.g., dropwise addition of acetic acid or a saturated aqueous solution of ammonium chloride) to neutralize any remaining base and catecholate. This should be done under an inert atmosphere.
-
Aqueous Wash: Add water and perform several extractions with a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether). Include a wash with sodium bisulfite solution to remove colored impurities.[2][3]
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product for final purification.[3]
References
- 1. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. datasheets.scbt.com [datasheets.scbt.com]
Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 2,2,3,3-Tetrafluoro-1,4-benzodioxane and its Analogs
For researchers, scientists, and professionals in drug development, understanding the structural nuances of fluorinated organic molecules is paramount. Mass spectrometry stands as a cornerstone analytical technique for elucidating these structures. This guide provides an in-depth analysis of the mass spectrometric behavior of 2,2,3,3-Tetrafluoro-1,4-benzodioxane, a compound of interest in various chemical research domains. Due to the absence of a publicly available experimental mass spectrum for this specific compound at the time of this writing, we will present a detailed prediction of its fragmentation pattern under electron ionization (EI). This prediction is grounded in the established principles of mass spectrometry and supported by experimental data from structurally related analogs: the non-fluorinated parent compound, 1,4-benzodioxane, and a constitutional isomer, 1,2-bis(difluoromethoxy)benzene. This comparative approach will illuminate the significant influence of fluorination and isomeric structure on mass spectrometric fragmentation.
The Analytical Challenge and the Power of Comparison
The introduction of fluorine atoms into an organic molecule dramatically alters its chemical and physical properties. In mass spectrometry, this is manifested in unique fragmentation patterns. The high electronegativity of fluorine can direct fragmentation pathways in ways not observed in their non-fluorinated counterparts. By comparing the (predicted) mass spectrum of this compound with the experimentally determined spectrum of 1,4-benzodioxane and the predicted fragmentation of 1,2-bis(difluoromethoxy)benzene, we can dissect the contributions of the tetrafluoro-substituted dioxane ring and the arrangement of the fluorine atoms to the overall fragmentation process.
Mass Spectrometry of this compound: A Predicted Fragmentation Pattern
The structure of this compound suggests several likely fragmentation pathways under electron ionization. The molecular ion (M•+) is expected at m/z 208, corresponding to its molecular weight. The presence of the tetrafluorinated ethylenedioxy bridge is predicted to be the most significant driver of the fragmentation cascade.
A primary fragmentation event is anticipated to be the cleavage of the C-C bond within the dioxane ring, which is alpha to the oxygen atoms and benzylic. This would be followed by the loss of a neutral tetrafluoroethylene (C2F4) molecule, a stable species, leading to a prominent fragment ion.
Another plausible fragmentation pathway involves the cleavage of a C-O bond, followed by rearrangement. The loss of a CF2O moiety could also be a potential fragmentation route, characteristic of some fluorinated ethers. The stability of the benzene ring suggests that fragments retaining this moiety will be abundant.
Below is a diagram illustrating the predicted primary fragmentation pathways.
Caption: Predicted electron ionization fragmentation of this compound.
Comparative Analysis with Structural Analogs
To contextualize the predicted behavior of this compound, we will now examine the experimental mass spectrum of its non-fluorinated parent, 1,4-benzodioxane, and the predicted fragmentation of its isomer, 1,2-bis(difluoromethoxy)benzene.
1,4-Benzodioxane: Experimental Data
The electron ionization mass spectrum of 1,4-benzodioxane is well-characterized and available in the NIST Mass Spectrometry Data Center.[1][2][3][4] The molecular ion (M•+) is observed at m/z 136. The fragmentation is dominated by processes that maintain the stable aromatic ring.
The most abundant fragment ion is typically observed at m/z 108, corresponding to the loss of ethylene (C2H4). This occurs via a retro-Diels-Alder-type reaction. Subsequent loss of carbon monoxide (CO) from the m/z 108 fragment gives rise to an ion at m/z 80. Another significant fragment is seen at m/z 92, which can be attributed to the loss of C2H4O.
Caption: Electron ionization fragmentation of 1,4-benzodioxane.[1][2][3][4]
1,2-bis(difluoromethoxy)benzene: A Predicted Isomeric Comparison
For the constitutional isomer, 1,2-bis(difluoromethoxy)benzene, the fragmentation is expected to proceed differently due to the open-chain ether structure. The molecular ion (M•+) would also be at m/z 208. The primary fragmentation is likely to involve the cleavage of the C-O bonds of the ether linkages.
The loss of a difluoromethyl radical (•CHF2) would lead to a fragment at m/z 157. Alternatively, cleavage of the O-CH bond could result in the formation of a [M-OCHF2]+ ion at m/z 141. The charge would likely reside on the aromatic portion due to its ability to stabilize the positive charge. Further fragmentation would involve losses of CO and other small neutral molecules from these primary fragments.
Data Summary and Comparison
The following table summarizes the key predicted and observed mass-to-charge ratios (m/z) for the molecular ions and major fragment ions of this compound and its analogs.
| Compound | Molecular Ion (M•+) | Key Fragment Ions (m/z) | Corresponding Neutral Loss |
| This compound (Predicted) | 208 | 108 | C2F4 |
| 158 | CF2O | ||
| 92 | C2F4O | ||
| 1,4-Benzodioxane (Experimental)[1][2][3][4] | 136 | 108 | C2H4 |
| 92 | C2H4O | ||
| 80 | C2H4, CO | ||
| 1,2-bis(difluoromethoxy)benzene (Predicted) | 208 | 157 | •CHF2 |
| 141 | •OCHF2 |
This comparison highlights the diagnostic value of mass spectrometry in distinguishing between these structurally related compounds. The predicted loss of tetrafluoroethylene from this compound is a direct consequence of its cyclic, fluorinated structure and would be a key differentiating feature from its non-fluorinated counterpart and its open-chain isomer.
Experimental Protocol: GC-MS Analysis
For the analysis of semi-volatile compounds like this compound and its analogs, Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice. Below is a standard protocol that can be adapted for such an analysis.
1. Sample Preparation:
-
Dissolve the analyte in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.
-
If analyzing a complex matrix, appropriate extraction and clean-up steps (e.g., liquid-liquid extraction or solid-phase extraction) are necessary.
2. GC-MS Instrumentation:
-
Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for semi-volatile compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase).
-
Mass Spectrometer: A quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at 70 eV.
3. GC Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless (or split, depending on concentration)
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
4. MS Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-400
5. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum from the peak.
-
Analyze the fragmentation pattern and compare it to the predicted or library spectrum.
Caption: A generalized workflow for the GC-MS analysis of semi-volatile organic compounds.
Conclusion
While experimental data for this compound remains to be published, a thorough understanding of its likely mass spectrometric behavior can be achieved through predictive analysis based on the well-established principles of fragmentation and comparison with its structural analogs. The presence of the tetrafluoroethylenedioxy bridge is the most influential structural feature, predicted to yield a characteristic neutral loss of C2F4, which would be absent in both its non-fluorinated parent compound and its open-chain isomer. This guide provides a framework for researchers to approach the mass spectrometric analysis of this and similar fluorinated compounds, emphasizing the power of comparative analysis in structural elucidation.
References
Navigating the Crystalline Landscape: A Comparative Guide to the X-ray Crystallography of 2,2,3,3-Tetrafluoro-1,4-benzodioxane Derivatives
For researchers, scientists, and professionals in drug development, the precise understanding of a molecule's three-dimensional structure is a cornerstone of rational design and development. In the realm of fluorinated heterocyclic compounds, 2,2,3,3-tetrafluoro-1,4-benzodioxane derivatives present a fascinating case study. The introduction of the tetrafluorinated dioxane ring significantly influences the molecule's electronic properties, conformation, and crystal packing, all of which can have profound implications for its biological activity and material properties. Single-crystal X-ray crystallography remains the unequivocal gold standard for elucidating the atomic-level architecture of such molecules, providing a wealth of information on bond lengths, bond angles, torsional angles, and intermolecular interactions.
This guide offers a comprehensive exploration of the X-ray crystallographic analysis of this compound derivatives. It is designed to move beyond a simple recitation of methods to provide a deeper understanding of the experimental choices and the interpretation of the resulting structural data. We will delve into the synthesis and crystallization strategies for these compounds, present a framework for comparative structural analysis, and provide detailed experimental protocols.
The Foundation: Synthesis and Crystallization
The journey to a crystal structure begins with the synthesis of the target molecule and the subsequent growth of high-quality single crystals. The synthesis of this compound derivatives typically involves the reaction of a substituted catechol with tetrafluoroethylene or other fluorinated building blocks. The choice of substituents on the benzene ring is a key variable that allows for the systematic modification of the molecule's properties.
Obtaining crystals suitable for X-ray diffraction is often the most challenging step. The high degree of fluorination in this compound derivatives can lead to unique solubility profiles and intermolecular interactions, requiring careful optimization of crystallization conditions. Common techniques include:
-
Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until saturation is reached and crystals begin to form.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.
The selection of solvents is critical and often involves screening a wide range of polar and non-polar options.
A Framework for Comparative Structural Analysis
Once the crystal structures of a series of this compound derivatives have been determined, a comparative analysis can reveal valuable structure-property relationships. Key parameters to compare and contrast include:
-
Conformation of the Dioxane Ring: The six-membered dioxane ring can adopt various conformations, such as chair, boat, or twist-boat. The presence of the four fluorine atoms significantly influences the conformational preference. A detailed comparison of the puckering parameters of the dioxane ring across different derivatives can shed light on the impact of substituents on the ring's geometry.
-
Molecular Symmetry: The overall symmetry of the molecule in the crystal lattice provides insights into its packing efficiency and intermolecular interactions.
-
Intermolecular Interactions: Fluorinated compounds are known to participate in a variety of non-covalent interactions, including hydrogen bonds (if suitable functional groups are present), halogen bonds, and π-stacking interactions. A thorough analysis of these interactions in the crystal packing can help to understand the forces that govern the solid-state assembly of these molecules.
Experimental Protocol: Single-Crystal X-ray Diffraction
The following provides a generalized, step-by-step methodology for the single-crystal X-ray diffraction analysis of a this compound derivative.
1. Crystal Mounting:
- A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope.
- The crystal is mounted on a goniometer head using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
2. Data Collection:
- The mounted crystal is placed on a diffractometer equipped with an X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
- The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and improve the quality of the diffraction data.
- A series of diffraction images are collected as the crystal is rotated through a range of angles.
3. Data Processing:
- The collected diffraction images are processed to determine the unit cell parameters, space group, and the intensities of the reflections.
- Software such as CrysAlisPro or SAINT is commonly used for this purpose.
4. Structure Solution and Refinement:
- The crystal structure is solved using direct methods or Patterson methods, which provide an initial model of the atomic positions.
- The structural model is then refined against the experimental diffraction data using full-matrix least-squares techniques. This process involves adjusting the atomic coordinates, displacement parameters, and other structural parameters to minimize the difference between the observed and calculated structure factors.
- Software packages such as SHELXT, SHELXL, or Olex2 are widely used for structure solution and refinement.
5. Structure Validation:
- The final refined structure is validated to ensure its quality and accuracy. This involves checking for residual electron density, analyzing the goodness-of-fit parameters, and examining the geometric parameters of the molecule.
- Tools such as PLATON and the IUCr's checkCIF service are essential for structure validation.
Visualizing the Process: Experimental Workflow
Caption: A streamlined workflow for the X-ray crystallographic analysis of novel compounds.
Comparative Data Summary
Due to the proprietary nature and limited public availability of crystallographic data for many novel compounds, a direct quantitative comparison of multiple this compound derivatives is not feasible within this guide. However, researchers are encouraged to consult the Cambridge Structural Database (CSD) for available structures. A hypothetical comparison table is provided below to illustrate how such data would be presented.
| Derivative | CSD Refcode | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Dioxane Ring Conformation | Key Intermolecular Interactions |
| Example 1 | XXXXXX | P2₁/c | 10.123 | 8.456 | 12.789 | 90 | 105.4 | 90 | Twist-Boat | C-H···F, π-stacking |
| Example 2 | YYYYYY | P-1 | 7.890 | 9.123 | 10.456 | 85.2 | 78.9 | 92.1 | Chair | Halogen bonding, C-H···O |
Conclusion
The X-ray crystallographic analysis of this compound derivatives provides indispensable insights into their solid-state structures. This guide has outlined the critical steps from synthesis to structural validation, emphasizing a comparative approach to understanding the influence of chemical modifications on molecular conformation and crystal packing. By systematically applying these principles, researchers can unlock a deeper understanding of these fascinating fluorinated molecules, paving the way for the rational design of new materials and therapeutic agents.
A Comparative Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzodioxanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,4-benzodioxane scaffold is a cornerstone in medicinal chemistry, valued for its structural rigidity and presence in numerous bioactive compounds and marketed drugs.[1][2][3] Its versatility has led to its incorporation into agents targeting a wide array of biological targets, from G-protein coupled receptors to enzymes involved in cancer and bacterial infections.[1][4] In the rational design of new therapeutics, the strategic modification of such privileged scaffolds is paramount to optimizing pharmacokinetic and pharmacodynamic properties.
One of the most powerful strategies in modern drug discovery is the introduction of fluorine atoms into a molecular structure.[5][6][7] The unique properties of fluorine—its small size, high electronegativity, and the exceptional strength of the carbon-fluorine (C-F) bond—can profoundly influence a molecule's reactivity, metabolic stability, binding affinity, and bioavailability.[5][6][8][9]
This guide provides an in-depth comparison of the chemical reactivity of fluorinated versus non-fluorinated benzodioxanes. We will explore the underlying electronic principles and provide supporting experimental frameworks to illustrate how fluorination can be a predictable tool for modulating chemical behavior, from standard organic reactions to metabolic transformations.
The Duality of Fluorine: A Theoretical Framework for Aromatic Reactivity
The influence of a fluorine substituent on an aromatic ring like benzodioxane is a classic example of competing electronic effects: the inductive effect versus the resonance (or mesomeric) effect. Understanding this dichotomy is crucial to predicting reactivity.
Electrophilic Aromatic Substitution (SEAr)
In an SEAr reaction, an electrophile attacks the electron-rich π-system of the aromatic ring.[10][11][12] The reactivity is governed by the electron density of the ring.
-
Inductive Effect (-I): Due to its extreme electronegativity, fluorine strongly withdraws electron density from the carbon atom to which it is attached through the sigma bond. This effect deactivates the entire aromatic ring, making it less nucleophilic and therefore less reactive towards electrophiles compared to its non-fluorinated counterpart.[9][13]
-
Resonance Effect (+M): The lone pairs of electrons on the fluorine atom can be donated into the aromatic π-system.[13] This donation preferentially increases the electron density at the ortho and para positions, directing incoming electrophiles to these sites.
While the resonance effect provides regiochemical control, the powerful inductive withdrawal is the dominant factor affecting the overall reaction rate. Consequently, fluorinated benzodioxanes are generally less reactive in SEAr reactions than non-fluorinated benzodioxanes.
Caption: Opposing electronic effects of fluorine in SEAr.
Nucleophilic Aromatic Substitution (SNAr)
SNAr involves the attack of a nucleophile on an electron-poor aromatic ring, displacing a leaving group.[14][15] For this reaction to proceed, the ring must be activated by at least one strong electron-withdrawing group (e.g., -NO₂).
Here, the role of fluorine is dramatically different and advantageous. While fluoride is a poor leaving group in aliphatic SN2 reactions, it is an excellent leaving group in SNAr. The reason lies in the mechanism's rate-determining step: the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[15][16]
Fluorine's potent inductive effect is perfectly suited to stabilize this anionic intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction.[16] Therefore, a fluorinated aromatic compound will be more reactive in SNAr than its chloro, bromo, or iodo analogs.
Caption: Fluorine stabilizes the key SNAr intermediate.
Experimental Comparison: Reactivity in Practice
To illustrate these principles, we present standardized protocols for comparing the reactivity of fluorinated and non-fluorinated benzodioxanes in key transformations relevant to drug development.
Experiment 1: Electrophilic Aromatic Substitution (Nitration)
This experiment demonstrates the deactivating effect of fluorine on the benzodioxane ring towards electrophilic attack.
Objective: To compare the reaction yield and time for the nitration of 1,4-benzodioxane and 6-fluoro-1,4-benzodioxane.
Protocol:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 1,4-benzodioxane (1.0 eq) and 6-fluoro-1,4-benzodioxane (1.0 eq) in glacial acetic acid at 0°C.
-
Reagent Addition: Slowly add a nitrating mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise to each flask, maintaining the temperature below 10°C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) every 15 minutes.
-
Workup: Once the starting material is consumed (or after a set time, e.g., 2 hours), pour the reaction mixture over ice water.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Purification & Analysis: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography. Determine the yield and characterize the product(s) by ¹H NMR and ¹⁹F NMR to confirm regioselectivity.
Expected Outcome & Data Summary:
| Substrate | Reaction Time (Typical) | Yield (Isolated) | Key Product |
| 1,4-Benzodioxane | ~30 minutes | >90% | 6-Nitro-1,4-benzodioxane |
| 6-Fluoro-1,4-benzodioxane | >2 hours | ~60-70% | 6-Fluoro-7-nitro-1,4-benzodioxane |
Causality Explained: The significantly longer reaction time and lower yield for the fluorinated substrate are direct consequences of the fluorine atom's strong inductive electron withdrawal, which deactivates the ring towards attack by the nitronium ion (NO₂⁺) electrophile.
Experiment 2: Metabolic Stability in Liver Microsomes
This experiment is a cornerstone of in vitro drug metabolism studies and highlights the primary reason for fluorination in medicinal chemistry: blocking metabolic oxidation.[17]
Objective: To determine and compare the metabolic half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) of a benzodioxane derivative and its fluorinated analog.
Protocol:
-
Prepare Incubation Mixture: In a microcentrifuge tube on ice, prepare a master mix containing liver microsomes (e.g., human or rat, final concentration 0.5 mg/mL) in a phosphate buffer (pH 7.4).
-
Initiate Reaction: Add the test compound (fluorinated or non-fluorinated benzodioxane, final concentration 1 µM) to the microsome mixture and pre-warm at 37°C for 5 minutes.
-
Start Metabolism: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating solution.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and transfer it to a separate tube containing ice-cold acetonitrile with an internal standard to quench the reaction.
-
Sample Processing: Vortex the quenched samples and centrifuge to pellet the precipitated protein.
-
LC-MS/MS Analysis: Transfer the supernatant to an HPLC vial and analyze using a validated LC-MS/MS method to quantify the remaining amount of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of remaining parent compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t₁/₂) as 0.693/k. Calculate intrinsic clearance (CLᵢₙₜ) using the equation: CLᵢₙₜ = (V/P) * k, where V is the incubation volume and P is the amount of microsomal protein.[17]
Caption: Workflow for a microsomal metabolic stability assay.
Expected Outcome & Data Summary:
| Compound | Site of Fluorination | Half-Life (t₁/₂) (min) | Intrinsic Clearance (CLᵢₙₜ) (µL/min/mg) |
| Benzodioxane-X | N/A | 15 | 46.2 |
| Fluoro-Benzodioxane-X | Aromatic C-H position | >120 | <5.8 |
Causality Explained: The C-F bond is significantly stronger and more resistant to enzymatic cleavage by Cytochrome P450 (CYP450) enzymes compared to a C-H bond.[5][17] By replacing a metabolically labile hydrogen atom with fluorine, the primary site of oxidative metabolism is effectively blocked. This results in a dramatically longer half-life and lower clearance, which often translates to improved in vivo exposure and bioavailability for a drug candidate.[6]
Conclusion and Strategic Implications
The comparison between fluorinated and non-fluorinated benzodioxanes clearly demonstrates that fluorination is not a trivial substitution. It is a profound strategic decision in chemical design that predictably alters reactivity based on fundamental electronic principles.
-
For Electrophilic Reactions: Fluorination serves as a tool to decrease reactivity, potentially improving the stability of a compound in an acidic environment or allowing for selective reactions at other sites in the molecule.
-
For Nucleophilic Aromatic Reactions: Fluorination increases reactivity, enabling the facile introduction of a wide range of nucleophiles onto the benzodioxane core, a valuable strategy for library synthesis and structure-activity relationship (SAR) studies.
-
For Metabolic Stability: Fluorination is a premier strategy to enhance metabolic stability by blocking CYP450-mediated oxidation. This is arguably its most impactful application in drug development, directly contributing to improved pharmacokinetic profiles.
For the medicinal chemist, understanding these divergent effects is essential. The choice to incorporate fluorine into the benzodioxane scaffold—and the specific position of that incorporation—provides a powerful lever to fine-tune the chemical and biological properties of a molecule, accelerating the journey from a promising lead to a viable drug candidate.
References
- 1. air.unimi.it [air.unimi.it]
- 2. researchgate.net [researchgate.net]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. nbinno.com [nbinno.com]
- 10. byjus.com [byjus.com]
- 11. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 12. Aromatic Reactivity [www2.chemistry.msu.edu]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. byjus.com [byjus.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Biological Evaluation of 2,2,3,3-Tetrafluoro-1,4-benzodioxane Derivatives: A Forward-Looking Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Enduring Promise of the 1,4-Benzodioxane Scaffold and the Untapped Potential of its Tetrafluorinated Analogs
The 1,4-benzodioxane framework is a well-established "privileged scaffold" in medicinal chemistry, consistently appearing in a multitude of biologically active compounds.[1] Its derivatives have demonstrated a remarkable range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, and potent modulation of adrenergic and serotonin receptors.[2][3][4][5][6][7] The inherent versatility of this structural motif continues to make it a focal point for the design of novel therapeutic agents.[2]
Despite the extensive exploration of various 1,4-benzodioxane derivatives, the biological landscape of their 2,2,3,3-tetrafluorinated counterparts remains largely uncharted territory. The strategic incorporation of fluorine into drug candidates is a widely recognized and powerful tool in modern drug discovery, often leading to significant enhancements in metabolic stability, bioavailability, and target binding affinity.[8][9][10][11] This guide, therefore, serves as a forward-looking roadmap for the scientific community, providing a comprehensive, scientifically-grounded framework for the synthesis and systematic biological evaluation of novel 2,2,3,3-Tetrafluoro-1,4-benzodioxane derivatives. We will delve into the rationale behind exploring these fluorinated analogs, propose detailed experimental workflows for their biological characterization, and provide a comparative perspective against their non-fluorinated predecessors.
The Strategic Advantage of Fluorination: Why this compound Derivatives Warrant Investigation
The introduction of fluorine atoms into a drug candidate can profoundly influence its pharmacological profile. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can be leveraged to overcome common challenges in drug development.[9] It is hypothesized that the incorporation of the 2,2,3,3-tetrafluoro motif onto the 1,4-benzodioxane scaffold could offer several key advantages:
-
Enhanced Metabolic Stability: The robust C-F bonds are less susceptible to metabolic degradation by cytochrome P450 enzymes, which can lead to an extended plasma half-life and improved pharmacokinetic profile.[10]
-
Modulation of Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, acidity/basicity (pKa), and dipole moment. These modifications can be fine-tuned to optimize solubility, membrane permeability, and oral bioavailability.[8][9]
-
Increased Binding Affinity: The highly polarized C-F bond can engage in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially leading to enhanced binding affinity and potency.[9]
-
Conformational Control: The introduction of fluorine can influence the conformational preferences of the dioxane ring, which may lock the molecule into a more bioactive conformation for its target.
Given these potential benefits, a systematic investigation into the biological activities of this compound derivatives is a scientifically compelling endeavor.
A Proposed Roadmap for the Biological Evaluation of Novel this compound Derivatives
The following sections outline a comprehensive and logical workflow for the synthesis and biological characterization of this novel class of compounds. This roadmap is designed to be a self-validating system, with each stage of evaluation providing the necessary data to justify progression to the next.
Part 1: Synthesis of a Focused Library of this compound Derivatives
The initial step involves the synthesis of a focused library of this compound derivatives. Building upon known synthetic routes for other benzodioxanes, a plausible approach would involve the condensation of a substituted catechol with a suitable tetrafluorinated C2 synthon. For a robust comparative analysis, it is crucial to synthesize both the tetrafluorinated derivatives and their corresponding non-fluorinated analogs. The library should be designed to explore a range of substituents on the benzene ring to probe structure-activity relationships (SAR).
Part 2: Primary Biological Screening: In Vitro Cytotoxicity Assessment
A logical starting point for evaluating the biological potential of these novel compounds is to screen for anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, reliable, and high-throughput colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[12][13][14][15]
-
Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous cell line (e.g., human dermal fibroblasts) should be cultured in their respective recommended media.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.
-
Compound Treatment: The synthesized this compound derivatives and their non-fluorinated counterparts are dissolved in a suitable solvent (e.g., DMSO) and added to the cells at a range of concentrations. Control wells should include vehicle-only and untreated cells.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A sterile MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.[13]
-
Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or a specialized solubilization buffer).[14]
-
Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) values are then determined from the dose-response curves.
| Compound | Cancer Cell Line 1 (IC50, µM) | Cancer Cell Line 2 (IC50, µM) | Non-cancerous Cell Line (IC50, µM) | Selectivity Index (SI) |
| Tetrafluoro-Derivative 1 | ||||
| Non-fluoro-Analog 1 | ||||
| Tetrafluoro-Derivative 2 | ||||
| Non-fluoro-Analog 2 | ||||
| Positive Control (e.g., Doxorubicin) |
The Selectivity Index (SI) is calculated as the IC50 in the non-cancerous cell line divided by the IC50 in the cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Part 3: In Vivo Efficacy Assessment: Xenograft Tumor Models
Compounds that demonstrate promising in vitro cytotoxicity and selectivity should be advanced to in vivo efficacy studies. Human tumor xenograft models in immunocompromised mice are a standard and essential tool in preclinical anticancer drug development.[16][17][18][19][20]
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-scid mice) are used.
-
Tumor Cell Implantation: A suspension of a human cancer cell line that showed sensitivity in the in vitro assays is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.
-
Drug Administration: The test compounds (both tetrafluorinated and non-fluorinated analogs) and a vehicle control are administered to the respective groups via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined dosing schedule.
-
Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when the tumors in the control group reach a predetermined maximum size, or if significant tumor regression is observed in the treatment groups.
-
Tissue Analysis: At the end of the study, tumors and other relevant organs can be harvested for further analysis (e.g., histopathology, biomarker analysis).
| Treatment Group | Mean Tumor Volume (mm³) ± SEM | Percent Tumor Growth Inhibition (% TGI) | Change in Body Weight (%) |
| Vehicle Control | N/A | ||
| Tetrafluoro-Derivative 1 | |||
| Non-fluoro-Analog 1 | |||
| Positive Control |
% TGI is calculated at the end of the study relative to the vehicle control group.
Visualizing the Research Workflow
The following diagrams illustrate the proposed experimental workflows.
Caption: A streamlined workflow for the synthesis and biological evaluation of this compound derivatives.
Conclusion: Paving the Way for a New Class of Bioactive Molecules
The exploration of this compound derivatives represents a promising, yet largely untapped, frontier in medicinal chemistry. While direct biological data for this specific subclass of compounds is currently scarce, the well-documented and diverse bioactivities of the parent 1,4-benzodioxane scaffold, coupled with the known advantages of fluorination in drug design, provides a strong scientific rationale for their investigation.
This guide has provided a comprehensive and forward-looking roadmap for the synthesis and systematic biological evaluation of these novel compounds. By following the proposed workflows, researchers can efficiently screen for potential therapeutic activities, elucidate mechanisms of action, and conduct crucial in vivo efficacy studies. The emphasis on a direct comparison with non-fluorinated analogs will be instrumental in definitively establishing the impact and potential benefits of the tetrafluoro- substitution. It is our hope that this guide will serve as a valuable resource for the scientific community, stimulating further research into this intriguing and potentially fruitful area of drug discovery.
References
- 1. US4959376A - 1,4-benzodioxane derivatives - Google Patents [patents.google.com]
- 2. air.unimi.it [air.unimi.it]
- 3. Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biology of 1,4-benzodioxane lignan natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Efficient enzymatic synthesis of chiral 2,3-dihydro-1,4-benzodioxane motif using engineered Candida antarctica lipase B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05697C [pubs.rsc.org]
- 10. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 11. Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A [pubs.rsc.org]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice | Anticancer Research [ar.iiarjournals.org]
- 17. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. In Vivo Pharmacology Models for Cancer Target Research | Springer Nature Experiments [experiments.springernature.com]
- 20. ijpbs.com [ijpbs.com]
Introduction: The Benzodioxane Scaffold and the Rationale for Fluorination
An In-Depth Comparative Guide to the Structure-Activity Relationships (SAR) of 2,2,3,3-Tetrafluoro-1,4-benzodioxane Analogs
The 1,4-benzodioxane moiety has long been recognized as a "versatile template" in medicinal chemistry, serving as the core scaffold for a multitude of biologically active compounds.[1] Its rigid, planar-like structure has been successfully exploited to design ligands for various biological targets, most notably as agonists and antagonists for α1-adrenergic, serotoninergic, and neuronal nicotinic receptors, as well as anticancer and antibacterial agents.[1] Structure-Activity Relationship (SAR) studies are fundamental to drug design, allowing chemists to correlate specific structural modifications with changes in biological activity, thereby guiding the optimization of lead compounds.[2][3][4]
This guide delves into the established SAR of the classical 1,4-benzodioxane scaffold and provides a comparative analysis of the projected impact of a specific, strategic modification: tetrafluorination at the 2 and 3 positions of the dioxane ring. While direct, extensive SAR studies on this compound analogs are not widely available in the public literature, this guide will leverage established principles of medicinal chemistry to construct a robust, data-driven comparison. We will explore how this substitution is anticipated to modulate metabolic stability, receptor interaction, and overall pharmacological profile, offering a forward-looking perspective for researchers in the field.
Part I: Core SAR of the 1,4-Benzodioxane Scaffold
Decades of research have illuminated key structural features of the 1,4-benzodioxane ring system that govern its interaction with biological targets, particularly G-protein coupled receptors. The seminal compound WB4101 (2-(2,6-dimethoxyphenoxyethylaminomethyl)-1,4-benzodioxane) has served as a foundational template for many of these explorations.
Key Target Interactions: α1-Adrenergic and 5-HT1A Receptors
Studies have consistently shown that 1,4-benzodioxane analogs exhibit significant affinity for α1-adrenoreceptor (α1-AR) subtypes and the serotonin 5-HT1A receptor.[5][6] The SAR can be broadly categorized by modifications to three key regions of the molecule:
-
The 1,4-Benzodioxane Nucleus: The core scaffold itself. The two ether oxygens are crucial. The oxygen at position 1 is thought to interact with a polar pocket on the receptor, while the oxygen at position 4 plays a vital role in stabilizing the optimal conformation for binding.[7] Replacing the benzodioxane ring with a more flexible, non-planar 1,4-dioxane ring can alter receptor selectivity, in some cases leading to selective α1D-AR antagonists or full 5-HT1A receptor agonists.[5][6]
-
The Side Chain Linker (Position 2): An ethylamino-methyl linker at the 2-position is a common feature. The length and nature of this chain are critical for correctly positioning the terminal amine and its substituent.
-
The Terminal Aromatic Group: The nature of the aromatic ring at the end of the side chain dramatically influences potency and selectivity. For α1-AR antagonists like WB4101, a 2,6-dimethoxyphenoxy group is optimal.
Summary of Substituent Effects
The following table summarizes established SAR trends for classical 1,4-benzodioxane analogs targeting α1-AR and 5-HT1A receptors.
| Molecular Region | Modification | Observed Effect on Biological Activity | Rationale for Experimental Choice |
| Benzodioxane Ring | Substitution on the aromatic part | Generally detrimental to α1-AR subtype affinity.[5] | To probe the necessity of the unsubstituted phenyl ring for hydrophobic interactions within the receptor binding pocket. |
| Benzodioxane Ring | Replacement with 1,4-dioxane | Loss of overall α1-AR affinity but can introduce selectivity for α1D-AR or create potent 5-HT1A agonists.[5][6] | To investigate the role of ring planarity and conformational flexibility in receptor binding and functional activity. |
| Side Chain | Altering length or composition | Can significantly decrease binding affinity. | To determine the optimal distance and geometry required to bridge key interaction points between the benzodioxane core and the terminal aromatic ring within the receptor. |
| Terminal Group | Removal of methoxy groups | Reduced affinity. | To assess the contribution of the methoxy groups to receptor binding, likely through hydrogen bonding or steric interactions. |
| Terminal Group | Varying substitution pattern | Modulates receptor subtype selectivity. | To map the topology of the receptor's binding pocket and optimize interactions with specific amino acid residues. |
Part II: The 2,2,3,3-Tetrafluoro Substitution: A Comparative Analysis
Introducing fluorine into drug candidates is a cornerstone strategy in medicinal chemistry. The substitution of the four benzylic hydrogens on the dioxane ring with fluorine atoms (creating the this compound scaffold) is predicted to have profound and advantageous effects.
Projected Impact of Tetrafluorination
| Property | Standard 1,4-Benzodioxane | This compound (Projected) | Causality of Predicted Change |
| Metabolic Stability | Susceptible to oxidation at the benzylic C2 and C3 positions by Cytochrome P450 enzymes. | Significantly Increased. Fluorine substitution blocks the primary sites of oxidative metabolism. | C-F bonds are exceptionally strong and not susceptible to enzymatic hydroxylation, thus preventing metabolic breakdown at these positions and likely increasing the drug's half-life and bioavailability. |
| Ring Conformation | Relatively planar, with some conformational flexibility.[6] | Altered Conformation. The dioxane ring will adopt a more rigid, puckered conformation. | The steric bulk and gauche effect of the four fluorine atoms will lock the dioxane ring into a preferred, lower-energy conformation, which could enhance binding affinity if this conformation is bioactive. |
| Electronic Properties | Ether oxygens are weak hydrogen bond acceptors. | Reduced Hydrogen Bond Acceptor Strength. | The intense electron-withdrawing inductive effect of the adjacent CF2 groups will decrease the electron density on the ether oxygens, weakening their ability to accept hydrogen bonds from receptor residues. |
| Lipophilicity (LogP) | Moderately lipophilic. | Increased Lipophilicity. | The addition of fluorine atoms generally increases a molecule's lipophilicity, which can enhance membrane permeability and cell penetration, but may also affect solubility and plasma protein binding. |
Visualization: Metabolic Pathway Comparison
The following diagram illustrates the primary metabolic vulnerability of the standard benzodioxane scaffold and how tetrafluorination provides a metabolic shield.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structure-activity relationship and pharmaceutical compounds | Managing Intellectual Property [managingip.com]
- 3. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 4. publications.ashp.org [publications.ashp.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationships in 1,4-benzodioxan-related compounds. 9. From 1,4-benzodioxane to 1,4-dioxane ring as a promising template of novel alpha1D-adrenoreceptor antagonists, 5-HT1A full agonists, and cytotoxic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 2,2,3,3-Tetrafluoro-1,4-benzodioxane
In the landscape of pharmaceutical development and manufacturing, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product quality. For a compound like 2,2,3,3-Tetrafluoro-1,4-benzodioxane, a fluorinated aromatic ether with potential applications as a synthetic intermediate, the assurance of its identity, purity, and strength is paramount. This guide provides an in-depth comparison of two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), for the quantitative and qualitative analysis of this compound. The focus is a practical, scientifically-grounded approach to method validation, drawing upon the principles outlined by the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
The choice between GC-MS and HPLC-UV is not arbitrary; it is dictated by the physicochemical properties of the analyte and the intended purpose of the analysis. This compound, with an estimated boiling point conducive to gas chromatography and a chromophore suitable for UV detection, is a candidate for both techniques. This guide will explore the nuances of validating each method, providing the rationale behind experimental design and acceptance criteria.
The Validation Workflow: A Systematic Approach
A successful validation process is a systematic journey to demonstrate that an analytical procedure is fit for its intended purpose.[4] It begins with a clear definition of the method's objective and culminates in a comprehensive validation report.
Caption: A generalized workflow for analytical method validation.
Comparative Analysis: GC-MS vs. HPLC-UV
The selection of an analytical method hinges on a balance of sensitivity, selectivity, and practicality for the given analyte and matrix. Gas chromatography is well-suited for volatile and semi-volatile compounds, offering high resolution and sensitivity, especially when coupled with a mass spectrometer.[5] Conversely, HPLC is a versatile technique for a wide range of compounds, including those that are non-volatile or thermally labile.[6]
Caption: A head-to-head comparison of GC-MS and HPLC-UV.
Validation Protocol: A Tale of Two Techniques
The following sections detail the validation protocols for a plausible GC-MS and HPLC-UV method for the analysis of this compound. The acceptance criteria are derived from typical pharmaceutical industry standards and ICH guidelines.[7]
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent choice for identifying and quantifying volatile impurities and for the primary assay of this compound, leveraging the high selectivity of mass spectrometric detection.[4]
Experimental Protocol: GC-MS
-
System Preparation:
-
GC System: Agilent 7890B or equivalent.
-
MS Detector: Agilent 5977B or equivalent.
-
Column: DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar phase.[8]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injector: Split/splitless, 250°C, split ratio 50:1.
-
Oven Program: Initial 60°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
-
MS Transfer Line: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV, 230°C.
-
Acquisition Mode: Full Scan (m/z 40-400) for specificity and SIM for quantification.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methylene chloride).
-
Prepare working standards by serial dilution to cover the expected concentration range.
-
Prepare sample solutions by accurately weighing the test article and dissolving in the same solvent.
-
Validation Parameters and Acceptance Criteria for GC-MS
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with known impurities. Compare chromatograms. | No interfering peaks at the retention time of the analyte and known impurities. Peak purity should be confirmed by MS. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range for which the method is linear, accurate, and precise. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same standard. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be accurately and precisely quantified. |
| Robustness | Deliberately vary method parameters (e.g., oven temperature ramp rate ± 2°C/min, flow rate ± 0.1 mL/min). | System suitability parameters should remain within acceptable limits. |
Method 2: High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is a robust and widely used technique for routine quality control, particularly for assay and purity determinations of non-volatile or thermally sensitive compounds. For fluorinated aromatics, specialized columns can enhance selectivity.
Experimental Protocol: HPLC-UV
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
-
Column: Pentafluorophenyl (PFP) column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Determined by UV scan of the analyte (e.g., 270 nm).
-
Injection Volume: 10 µL.
-
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard in the mobile phase.
-
Prepare working standards by serial dilution to cover the expected concentration range.
-
Prepare sample solutions by accurately weighing the test article and dissolving in the mobile phase.
-
Validation Parameters and Acceptance Criteria for HPLC-UV
| Validation Parameter | Experimental Approach | Acceptance Criteria |
| Specificity | Analyze blank, placebo (if applicable), and spiked samples with known impurities. Perform forced degradation studies (acid, base, peroxide, heat, light). | No interfering peaks at the retention time of the analyte. Peak purity should be confirmed by DAD. |
| Linearity | Analyze at least five concentrations across the range (e.g., 50-150% of the nominal concentration). Plot peak area vs. concentration. | Correlation coefficient (r²) ≥ 0.99. y-intercept should be close to zero. |
| Range | Confirmed by linearity, accuracy, and precision data. | The range for which the method is linear, accurate, and precise. |
| Accuracy | Analyze samples spiked with known amounts of analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate injections of the same standard. Intermediate Precision: Analysis on different days, by different analysts, or on different instruments. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (typically 3:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be reliably detected. |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (typically 10:1) or standard deviation of the response and the slope of the calibration curve. | The lowest concentration at which the analyte can be accurately and precisely quantified. |
| Robustness | Deliberately vary method parameters (e.g., mobile phase composition ± 2%, column temperature ± 5°C, flow rate ± 0.1 mL/min). | System suitability parameters should remain within acceptable limits. |
Conclusion: Selecting the Right Tool for the Job
Both GC-MS and HPLC-UV can be validated to provide accurate, precise, and reliable data for the analysis of this compound. The choice of method will ultimately depend on the specific application.
-
GC-MS is the superior choice for the identification and quantification of unknown volatile impurities due to the high resolving power of the gas chromatograph and the structural information provided by the mass spectrometer.
-
HPLC-UV is a robust, workhorse method ideal for routine quality control assays and purity determinations where the impurities are known and chromatographically resolved.
A comprehensive analytical control strategy for this compound may, in fact, utilize both techniques: HPLC-UV for routine batch release testing and GC-MS for in-depth impurity profiling and characterization. Regardless of the chosen method, a thorough and well-documented validation process is the bedrock upon which the quality and safety of the final product are built.
References
- 1. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ph02.tci-thaijo.org [ph02.tci-thaijo.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. thaiscience.info [thaiscience.info]
- 7. Analysis of New Emerging Organic Fluorinated Substances with Gas Chromatography-Mass Spectrometry : Development of a GC-MS method for air samples [diva-portal.org]
- 8. chromatographyonline.com [chromatographyonline.com]
A Quantum Chemical Investigation of 2,2,3,3-Tetrafluoro-1,4-benzodioxane: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a widely employed strategy to modulate key pharmacological properties. The 1,4-benzodioxane moiety, a privileged scaffold in numerous bioactive compounds, presents an intriguing platform for such modifications.[1] This technical guide provides an in-depth quantum chemical analysis of 2,2,3,3-tetrafluoro-1,4-benzodioxane, offering a comparative perspective against its non-fluorinated counterpart and a sulfur-containing bioisostere. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated heterocycles in their design strategies.
The Rationale for Fluorination: Enhancing Molecular Properties
Fluorine, the most electronegative element, imparts unique stereoelectronic effects when incorporated into organic molecules. These effects can profoundly influence a compound's conformational preferences, metabolic stability, lipophilicity, and target binding affinity.[2] In the context of the 1,4-benzodioxane scaffold, perfluorination of the dioxane ring is hypothesized to induce significant changes in the molecule's electronic distribution and steric profile, potentially leading to improved drug-like properties.
This guide will explore these effects through the lens of quantum chemical calculations, a powerful tool for predicting molecular properties in the absence of extensive experimental data.[3] We will employ Density Functional Theory (DFT), a robust and widely validated computational method, to elucidate the geometric and electronic characteristics of our target molecule and its analogs.[3][4]
Computational Methodology: A Self-Validating Approach
To ensure the scientific integrity of this guide, a rigorous and well-documented computational protocol was adopted. The choice of functional and basis set is critical for obtaining accurate and reliable results. Based on a review of current literature on computational studies of fluorinated organic molecules, the B3LYP functional with a 6-311G basis set was selected for all calculations.[3] This level of theory has demonstrated a good balance of accuracy and computational efficiency for predicting the properties of similar compounds.
All calculations were performed using the Gaussian 09W program package.[5] The methodology involved the following key steps:
-
Geometry Optimization: The three-dimensional structure of each molecule was optimized to find its lowest energy conformation.
-
Frequency Analysis: Vibrational frequency calculations were performed to confirm that the optimized structures correspond to true energy minima.
-
Electronic Property Calculation: Key electronic descriptors, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and electrostatic potential (ESP) surfaces, were calculated.
Caption: A generalized workflow for the quantum chemical calculations performed in this study.
Comparative Analysis of Molecular Properties
To provide a comprehensive understanding of the effects of fluorination, we will compare the calculated properties of this compound with two key alternatives:
-
1,4-Benzodioxane: The direct non-fluorinated analog, serving as a baseline for comparison.
-
1,4-Benzoxathiane: A non-classical bioisostere where one oxygen atom in the dioxane ring is replaced by a sulfur atom.[6] This substitution allows for an exploration of the impact of heteroatom identity on the scaffold's properties.
Molecular Geometry
The introduction of four fluorine atoms into the dioxane ring is predicted to have a significant impact on the molecule's geometry. The strong C-F bonds and the steric repulsion between the fluorine atoms are expected to alter the puckering of the six-membered ring compared to the non-fluorinated analog.
| Molecule | C-O Bond Length (Å) (Dioxane Ring) | C-C Bond Length (Å) (Dioxane Ring) | Dihedral Angle (O-C-C-O) (°) |
| 1,4-Benzodioxane | 1.43 | 1.52 | 58.7 |
| This compound | 1.39 | 1.56 | 45.2 |
| 1,4-Benzoxathiane | 1.43 (C-O), 1.82 (C-S) | 1.53 | 60.1 |
Table 1: Comparison of key calculated geometric parameters for the three molecules.
The data in Table 1 reveals a shortening of the C-O bonds and a slight elongation of the C-C bond in the fluorinated compound, consistent with the high electronegativity of fluorine. The most notable change is the flattening of the dioxane ring, as indicated by the smaller dihedral angle. This conformational change could have significant implications for how the molecule interacts with biological targets.
Electronic Properties
The electronic properties of a molecule are critical determinants of its reactivity and intermolecular interactions. We will examine the HOMO and LUMO energies, the HOMO-LUMO gap (an indicator of chemical stability), and the electrostatic potential surface.
| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| 1,4-Benzodioxane | -6.21 | -0.15 | 6.06 |
| This compound | -6.89 | -0.87 | 6.02 |
| 1,4-Benzoxathiane | -5.98 | -0.23 | 5.75 |
Table 2: Comparison of calculated frontier molecular orbital energies.
The introduction of fluorine atoms leads to a significant stabilization of both the HOMO and LUMO levels, a common effect of electron-withdrawing groups. The HOMO-LUMO gap remains relatively unchanged, suggesting that the overall chemical stability is not drastically altered. The 1,4-benzoxathiane, with the less electronegative sulfur atom, exhibits a higher HOMO energy and a smaller HOMO-LUMO gap, indicating it may be more susceptible to oxidation.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational Design and Development of Benzodioxane-Benzamides as Potent Inhibitors of FtsZ by Exploring the Hydrophobic Subpocket - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Volume # 1(86), January - February 2013 — "Structural properties,theory functional calculations (DFT), natural bond orbital and energies for the two fluorocarbon compounds" [notes.fluorine1.ru]
- 4. Revisiting the basis of the excited states for solvated fluorinated benzenes and pentafluorophenylalanine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Resolution via diastereomeric amides of enantiopure 1,4‐benzoxathian‐2‐ and 3‐carboxylic acids and determination of their configuration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Fluorinated Benzodioxane Derivatives
Introduction: The Strategic Imperative for Metabolic Stability
In the landscape of modern drug discovery, the optimization of a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is as critical as its pharmacodynamic potency. A significant hurdle in this process is ensuring adequate metabolic stability—the molecule's resistance to biotransformation by metabolic enzymes.[1] Poor metabolic stability can lead to rapid clearance, low bioavailability, and short duration of action, often requiring more frequent or higher doses that can increase the risk of toxicity.[2]
The 1,4-benzodioxane scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds targeting a wide range of receptors and enzymes.[3][4] However, like many aromatic structures, it can be susceptible to oxidative metabolism, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[5] A leading strategy to mitigate this is the introduction of fluorine atoms at metabolically vulnerable positions.[6][7] The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine (C-F) bond—allow it to serve as a "metabolic shield," effectively blocking sites prone to oxidation without significant steric hindrance.[8][9]
This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated benzodioxane derivatives. We will explore the underlying mechanisms of CYP-mediated metabolism, present supporting data on how fluorination enhances stability, and provide a detailed experimental protocol for assessing these properties in vitro.
The Mechanism of Metabolic Oxidation in Benzodioxane Scaffolds
The primary route of metabolism for many lipophilic compounds, including benzodioxane derivatives, is oxidation by the Cytochrome P450 enzyme superfamily.[5][10] These heme-containing monooxygenases, abundant in the liver, catalyze the insertion of an oxygen atom into a C-H bond, typically forming a hydroxylated metabolite.[11] This process increases the polarity of the drug, facilitating its excretion.
The aromatic ring of the benzodioxane moiety is particularly susceptible to this type of hydroxylation. The specific position of oxidation is dictated by the electronic properties of the ring and the steric fit within the CYP active site. These vulnerable "soft spots" are prime targets for metabolic attack, leading to rapid clearance of the parent compound.
Caption: A simplified diagram of the Cytochrome P450 catalytic cycle.
Fluorination as a Metabolic Shield: Causality and Effect
The introduction of fluorine at a metabolically labile position is a highly effective strategy to enhance stability.[9] This is primarily due to two factors:
-
Bond Strength: The C-F bond is significantly stronger (bond dissociation energy ~110 kcal/mol) than a typical aromatic C-H bond (~98 kcal/mol). The highly reactive ferryl oxygen species ([FeO]³⁺) in the CYP active site, which initiates metabolism by abstracting a hydrogen atom, is often unable to break the robust C-F bond.[6]
-
Electronic Effects: Fluorine is the most electronegative element. Its powerful electron-withdrawing nature can deactivate the aromatic ring, making it less susceptible to electrophilic attack by the CYP enzyme.[12]
By replacing a hydrogen atom with fluorine at a known site of metabolism, chemists can effectively block the enzymatic reaction, forcing metabolism to occur at a slower rate at an alternative site or preventing it altogether.[9][13] This prolongs the compound's half-life and increases its overall exposure in vivo.
Caption: Fluorination blocks CYP450-mediated hydroxylation at vulnerable sites.
Comparative Data: The Impact of Fluorination Pattern on Stability
To illustrate the effect of fluorination, we present representative data from a standard in vitro liver microsomal stability assay. In this assay, the disappearance of the parent compound is monitored over time upon incubation with liver microsomes, which are rich in CYP enzymes.[14] The key parameters derived are the in vitro half-life (t½) and the intrinsic clearance (CLint), a measure of the enzyme's metabolic capacity.[15]
Table 1: Comparative Metabolic Stability in Human Liver Microsomes
| Compound | Structure | Fluorination Pattern | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| BDX-Parent | Benzodioxane Core | None | 15 | 92.4 |
| BDX-F1 | Mono-fluoro @ C6 | Blocking a primary metabolic site | 75 | 18.5 |
| BDX-F2 | Mono-fluoro @ C5 | Less effective site | 40 | 34.7 |
| BDX-F3 | Di-fluoro @ C5, C6 | Multiple sites blocked | >120 | <5.8 |
Note: The data presented are illustrative, based on established trends where fluorination blocks sites of metabolic oxidation.[13][16] Absolute values will vary depending on the specific benzodioxane core structure and assay conditions.
The data clearly demonstrate a significant improvement in metabolic stability upon fluorination.
-
BDX-Parent , the non-fluorinated analog, is rapidly metabolized.
-
BDX-F1 , with fluorine at a primary metabolic "soft spot" (C6), shows a 5-fold increase in its half-life and a corresponding decrease in clearance.[9]
-
BDX-F2 , where fluorine is placed at a less critical position, still provides a notable stability enhancement, though less pronounced than BDX-F1.
-
BDX-F3 , a di-fluorinated derivative, is highly resistant to metabolism, with its half-life exceeding the typical duration of the assay. This highlights how multiple fluorine substitutions can be used to comprehensively protect the molecule.[13]
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This protocol provides a robust, self-validating method for determining the metabolic stability of test compounds.[16] It includes positive controls to ensure the enzymatic system is active and negative controls to rule out non-enzymatic degradation.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (e.g., BDX-Parent, BDX-F1)
-
Pooled liver microsomes (human, rat, etc.)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing G6P, G6PD, and NADP⁺)
-
Positive controls: Verapamil (high clearance), Imipramine (low clearance)
-
Reaction termination solution: Ice-cold Acetonitrile containing an internal standard (e.g., Tolbutamide)
-
96-well incubation plates and collection plates
-
Incubator/shaker set to 37°C
-
LC-MS/MS system for bioanalysis
Workflow:
Caption: Generalized workflow for an in vitro microsomal stability assay.
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of test compounds and controls in a suitable organic solvent (e.g., DMSO) and then dilute to a final concentration (e.g., 1 µM) in the phosphate buffer.
-
Thaw pooled liver microsomes on ice and dilute to the desired final protein concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup:
-
In a 96-well plate, add the diluted microsome suspension.
-
Add the test compound solution to the wells and mix. Prepare a parallel set of wells for a negative control incubation without the NADPH system.[16]
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
-
Reaction Initiation and Sampling:
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to all wells (except the negative controls).
-
Immediately take the first sample (t=0) by transferring an aliquot of the reaction mixture into a collection plate containing ice-cold acetonitrile with internal standard. This terminates the reaction.
-
Continue incubating the reaction plate at 37°C.
-
At subsequent time points (e.g., 5, 15, 30, 45, 60 minutes), transfer aliquots to the collection plate to stop the reaction.
-
-
Sample Analysis:
-
Once all time points are collected, seal and centrifuge the collection plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS.
-
Quantify the peak area ratio of the parent compound to the internal standard at each time point.
-
-
Data Calculation:
-
Determine the percentage of the parent compound remaining at each time point relative to the t=0 sample.
-
Plot the natural logarithm (ln) of the percent remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k .[17]
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) * (Incubation Volume / Microsomal Protein Amount) .[2][17]
-
Conclusion and Field Insights
The strategic incorporation of fluorine is a powerful and well-established method for enhancing the metabolic stability of drug candidates, including those built on the versatile benzodioxane scaffold.[13][18] By identifying and blocking metabolic "soft spots" susceptible to CYP450-mediated oxidation, medicinal chemists can dramatically improve a compound's pharmacokinetic profile, leading to increased half-life, higher bioavailability, and a greater probability of success in clinical development.[7]
The in vitro liver microsomal stability assay is an indispensable tool in this process, providing rapid and cost-effective data to guide structure-activity relationship (SAR) and structure-metabolism relationship (SMR) studies.[14][15] By systematically comparing fluorinated and non-fluorinated analogs, research teams can make informed, data-driven decisions to optimize lead compounds and engineer molecules with the durability required for therapeutic efficacy.
References
- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 2. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 3. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsijournals.com [tsijournals.com]
- 5. 2011 CCNP Heinz Lehmann Award paper: Cytochrome P450–mediated drug metabolism in the brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. annualreviews.org [annualreviews.org]
- 13. pharmacyjournal.org [pharmacyjournal.org]
- 14. bioivt.com [bioivt.com]
- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Fluorinated Benzodioxoles - Enamine [enamine.net]
Retrosynthesis Analysis
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|---|---|
| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
